Dotmp
描述
a bone-seeking radiopharmaceutical; has been complexed with gadolinium (see Gd-DOTP) and holmium
属性
IUPAC Name |
[4,7,10-tris(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32N4O12P4/c17-29(18,19)9-13-1-2-14(10-30(20,21)22)5-6-16(12-32(26,27)28)8-7-15(4-3-13)11-31(23,24)25/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMQNIDOFXYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N4O12P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919416 | |
| Record name | [1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayltetrakis(methylene)]tetrakis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91987-74-5 | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091987745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayltetrakis(methylene)]tetrakis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetrakis(methylene))tetraphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOTMP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65F5KPT4JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Applications of Dotmp
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid), commonly known as Dotmp. It is a macrocyclic chelating agent with significant applications in the field of nuclear medicine, particularly in the development of bone-targeted radiopharmaceuticals.
Chemical Structure and Identification
This compound is a derivative of the 12-membered cyclen ring, functionalized with four methylene phosphonic acid groups. These phosphonate moieties are crucial for its strong chelating ability with various metal ions and its high affinity for the hydroxyapatite matrix of bone tissue.
The chemical structure of this compound is as follows:
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [4,7,10-tris(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methylphosphonic acid[1] |
| Synonyms | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid), this compound[1] |
| CAS Number | 91987-74-5[1] |
| Molecular Formula | C12H32N4O12P4[1] |
| Canonical SMILES | C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O[1] |
| InChIKey | RCXMQNIDOFXYDO-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its application in pharmaceutical formulations and for understanding its behavior in biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 548.30 g/mol | PubChem |
| Melting Point | 280°C (decomposes) | ChemWhat |
| XLogP3 | -15.9 | PubChem (Computed) |
| Topological Polar Surface Area | 243 Ų | PubChem (Computed) |
| Hydrogen Bond Donor Count | 8 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 12 | PubChem (Computed) |
| Rotatable Bond Count | 12 | PubChem (Computed) |
| Solubility | Soluble in aqueous alkali solutions | General knowledge based on structure |
Experimental Protocols
A representative synthesis of this compound can be achieved through a modified Mannich-type reaction. The following protocol is based on a method described in the literature.
Materials:
-
1,4,7,10-tetraazacyclododecane (Cyclen)
-
Phosphorous acid (H3PO3)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Methanol
Procedure:
-
In a reaction vessel, dissolve 1,4,7,10-tetraazacyclododecane and phosphorous acid in deionized water.
-
Add concentrated hydrochloric acid to the mixture.
-
Heat the mixture to reflux.
-
Slowly add an aqueous solution of formaldehyde to the refluxing mixture over a period of several hours.
-
Continue refluxing for an additional 24 hours after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
The crude product can be precipitated by the addition of methanol.
-
The precipitate is then collected by filtration and washed with methanol.
-
Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).
This protocol describes the preparation of ¹⁵³Sm-Dotmp for use in bone pain palliation.
Materials:
-
This compound solution
-
¹⁵³SmCl₃ solution in dilute HCl
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Saline solution (0.9%)
-
Sterile, pyrogen-free reaction vial
Procedure:
-
Aseptically add the required amount of this compound solution to a sterile reaction vial.
-
Add the ¹⁵³SmCl₃ solution to the vial.
-
Adjust the pH of the reaction mixture to 7-8 using the 0.1 M NaOH solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
Perform quality control to determine the radiochemical purity.
Quality Control:
-
Method: Instant Thin Layer Chromatography (ITLC) on silica gel strips.
-
Mobile Phase: A mixture of NH₄OH:MeOH:H₂O (0.2:2:4).
-
Analysis: Free ¹⁵³Sm³⁺ remains at the origin (Rf = 0.0), while the ¹⁵³Sm-Dotmp complex migrates with the solvent front (Rf ≈ 0.8-0.9).
-
Acceptance Criteria: Radiochemical purity should be >95%.
This protocol outlines the preparation of ¹⁶⁶Ho-Dotmp, a potential agent for bone marrow ablation.
Materials:
-
This compound solution
-
¹⁶⁶HoCl₃ solution in dilute HCl
-
Phosphate buffer (0.05 M)
-
Sterile, pyrogen-free reaction vial
Procedure:
-
Add the desired amount of this compound solution to a sterile reaction vial.
-
Add the ¹⁶⁶HoCl₃ solution to the vial.
-
Allow the mixture to stand at room temperature for approximately 45 minutes.
-
Adjust the pH to 7-8.5 with the 0.05 M phosphate buffer.
-
Pass the final solution through a 0.22 µm membrane filter for sterilization.
Quality Control:
-
Method: ITLC on Whatman No. 1 paper or silica gel strips.
-
Mobile Phase: A mixture of NH₄OH:MeOH:H₂O (0.2:2:4).
-
Analysis: Similar to ¹⁵³Sm-Dotmp, free ¹⁶⁶Ho³⁺ remains at the origin, while the complex moves with the solvent front.
-
Acceptance Criteria: Radiochemical purity should be >99%.
Application in Radiopharmaceuticals: A Workflow
This compound's primary role is as a bifunctional chelator in bone-targeted radiopharmaceuticals. It stably binds a therapeutic or diagnostic radionuclide and, due to its phosphonate groups, targets areas of high bone turnover, such as bone metastases. The following diagram illustrates the workflow from radionuclide production to therapeutic action.
This workflow highlights the key stages in the development and use of this compound-based agents. The process begins with the separate production of the radionuclide and synthesis of the this compound ligand. These are then combined in a chelation reaction to form the radiopharmaceutical, which undergoes stringent quality control before being administered to the patient. Once in the bloodstream, the agent is distributed throughout the body, with a high affinity for bone tissue, particularly metastatic lesions. The unbound agent is cleared through the renal system. At the target site, the radionuclide emits radiation, providing either a therapeutic effect (e.g., pain palliation, tumor cell killing) or enabling diagnostic imaging.
References
In-depth Technical Guide: The Mechanism of Action of DOTMP in Bone Targeting
For Researchers, Scientists, and Drug Development Professionals
Core Principles of DOTMP Bone Targeting
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (this compound) is a macrocyclic chelating agent engineered for high-affinity bone targeting. Its mechanism of action is primarily centered on the strong and specific interaction between its phosphonate groups and the hydroxyapatite mineral matrix of bone. This interaction facilitates the delivery of chelated radionuclides to skeletal tissues for both diagnostic imaging and therapeutic applications.
Chemical Structure and Chelation
This compound is a derivative of the well-established chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), where the four carboxylate arms are replaced by phosphonate groups. This structural modification is pivotal to its bone-seeking properties. The phosphonate moieties provide robust coordination sites for a diverse range of radionuclides, including therapeutic beta-emitters like Samarium-153 (¹⁵³Sm), Lutetium-177 (¹⁷⁷Lu), and Holmium-166 (¹⁶⁶Ho), as well as alpha-emitters like Bismuth-212 (²¹²Bi) and diagnostic isotopes such as Indium-111 (¹¹¹In).[1][2][3][4] The resulting radiometal-DOTMP complexes exhibit high thermodynamic stability and kinetic inertness, which are critical for preventing the premature release of the radionuclide in vivo and minimizing off-target toxicity.[3]
Adsorption to Hydroxyapatite
The fundamental mechanism of this compound's bone targeting is the chemisorption of its phosphonate groups onto the surface of hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the principal inorganic component of bone. The negatively charged phosphonate groups exhibit a strong affinity for the calcium ions (Ca²⁺) present in the hydroxyapatite crystal lattice. This interaction leads to the firm anchoring of the radiolabeled this compound complex to sites of active bone turnover, such as those found in osteoblastic metastases. This targeted localization ensures that the therapeutic radiation dose is concentrated in the desired skeletal lesions while sparing surrounding healthy tissues.
Quantitative Analysis of Bone Targeting
The efficacy of this compound as a bone-targeting agent is substantiated by quantitative data from in vitro and in vivo studies. These studies consistently demonstrate high skeletal uptake and rapid clearance from non-target tissues.
Table 1: In Vivo Skeletal Uptake of Radiolabeled this compound Complexes
| Radiopharmaceutical | Animal Model | Time Post-Injection | Femur Uptake (%ID/g) | Skeletal Uptake (%) | Reference(s) |
| ¹⁷⁷Lu-DOTMP | Wistar Rat | 4 hours | 2.15 ± 0.07 | 36.11 (organ) | |
| ¹⁷⁵Yb-DOTMP | Wild-type Rat | 2 hours | 3.92 | - | |
| ¹⁶⁶Ho-DOTMP | Human | - | - | 19 - 39 (mean 28) | |
| ¹⁴¹Ce-DOTMP | Wistar Rat | 3 hours | 2.73 ± 0.28 | - | |
| ²¹²Bi-DOTMP | Balb/c Mice | 2 hours | Femur/blood ratio: 490 | - |
%ID/g = Percentage of Injected Dose per Gram of Tissue
Table 2: Biodistribution of Radiolabeled this compound in Non-Target Organs
| Radiopharmaceutical | Animal Model | Time Post-Injection | Blood (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) |
| ¹⁷⁷Lu-DOTMP | Wistar Rat | 4 hours | Rapid clearance | Low uptake | Cleared via urine |
| ¹¹¹In-DOTMP | Rat | - | Rapid clearance | Insignificant | Insignificant |
| ²¹²Bi-DOTMP | Balb/c Mice | 15 mins - 2 hrs | Rapid clearance | Low uptake | Slightly elevated (²¹²Bi) |
Experimental Protocols
Reproducible and rigorous experimental methodologies are essential for the evaluation of bone-targeting agents. The following sections detail key experimental protocols.
In Vitro Hydroxyapatite Binding Assay
This assay quantifies the binding affinity of this compound complexes to hydroxyapatite.
References
- 1. 212Bi-DOTMP: an alpha particle emitting bone-seeking agent for targeted radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 111In this compound for dosimetry of bone pain palliation agents | Semantic Scholar [semanticscholar.org]
- 3. Production and quality control 177Lu (NCA)—this compound as a potential agent for bone pain palliation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthesis and purification of Dotmp ligand.
An In-depth Technical Guide on the Synthesis and Purification of Dotmp Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid), commonly known as this compound or H₈DOTP. This compound is a macrocyclic chelating agent renowned for its application in radiopharmaceuticals, particularly as a bone-seeking agent for the delivery of radioisotopes.[1][2] This document details optimized synthetic protocols, purification strategies, and essential characterization data to aid researchers in the production of high-purity this compound for preclinical and clinical research.
Synthesis of this compound Ligand
The synthesis of this compound involves the phosphonomethylation of the four secondary amine groups of 1,4,7,10-tetraazacyclododecane (also known as cyclen). The most common and effective method is a variation of the Moedritzer-Irani reaction, which utilizes phosphorous acid and formaldehyde in the presence of a strong acid. An alternative route starting from 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA) has also been reported.[1]
Optimized Synthesis from Cyclen
An optimized and reliable method for the synthesis of this compound (referred to as H₈DOTP in the source) has been developed, consistently yielding a product of high purity.[3] This procedure involves the slow addition of formaldehyde to a solution of cyclen and phosphorous acid in hydrochloric acid.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and an infusion pump, dissolve 1,4,7,10-tetraazacyclododecane (cyclen) and phosphorous acid in concentrated hydrochloric acid.
-
Reagent Addition: Slowly add an aqueous solution of formaldehyde to the reaction mixture over a period of 1-2 hours while maintaining a controlled temperature.[3]
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours to drive the reaction to completion.
-
Work-up: Cool the reaction mixture, which may result in the precipitation of the crude product. The crude this compound can be collected by filtration. The presence of phosphite as a byproduct is noted, but its high water solubility facilitates its separation from the desired product during crystallization.
Synthesis from DOTA
A modified method for this compound synthesis begins with the more readily available DOTA ligand.
Experimental Protocol:
-
Reaction Setup: Suspend 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA) in toluene.
-
Reagent Addition: Add phosphorous acid to the suspension. Subsequently, add phosphorous trichloride dropwise to the reaction mixture.
-
Reaction: Reflux the mixture for 6 hours.
-
Work-up: Evaporate the toluene under vacuum. Dissolve the resulting crude product in a minimal amount of deionized water. The concentrated product is then precipitated by the addition of methanol.
Purification of this compound Ligand
The purification of polyphosphonic acids like this compound can be challenging due to their high polarity and hygroscopic nature. The choice of purification method depends on the impurities present and the desired final purity.
Crystallization
Crystallization is a primary method for purifying crude this compound. The product can be crystallized from aqueous solutions, often with the addition of a miscible organic solvent like ethanol or methanol to induce precipitation. For highly hygroscopic phosphonic acids, forming a monosodium salt by adjusting the pH to approximately 4.5 can facilitate crystallization and result in a more manageable solid.
Experimental Protocol (General):
-
Dissolve the crude this compound in a minimum amount of hot deionized water.
-
If desired, adjust the pH with sodium hydroxide to form the monosodium salt.
-
Slowly add a miscible organic solvent (e.g., ethanol, methanol, or acetone) to the cooled solution until turbidity is observed.
-
Allow the solution to stand at a reduced temperature to promote crystal formation.
-
Collect the purified crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
Chromatographic Methods
For achieving very high purity, chromatographic techniques are employed.
-
Ion-Exchange Chromatography: Strong anion-exchange resins, such as Dowex, can be used for the purification of phosphonic acids. Elution is typically performed using a gradient of a volatile acid, like formic acid.
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is an effective method for obtaining highly pure this compound. This is particularly useful for removing closely related impurities.
HPLC Purification Parameters (Illustrative):
| Parameter | Value |
| Column | Preparative C18 |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |
| Gradient | Optimized for separation of this compound from impurities |
| Detection | UV (at a low wavelength, e.g., 210 nm) |
Data Presentation
Quantitative data from the synthesis and purification of this compound are summarized below.
Table 1: Synthesis and Purification Yields
| Synthesis Method | Starting Material | Reported Yield | Purity | Reference |
| Optimized Moedritzer-Irani | Cyclen | Not specified; reliable | >95% (by ³¹P NMR) | |
| From DOTA | DOTA | 90% | >97% (after HPLC) |
Table 2: Characterization Data
| Technique | Expected Observations |
| ³¹P NMR | A key technique for assessing purity. The spectrum should show a major peak corresponding to the phosphonate groups of this compound, with minimal signals from phosphite or other phosphorus-containing impurities. |
| ¹H NMR | Complex spectrum due to the protons on the cyclen ring and the methylenephosphonate arms. |
| ¹³C NMR | Will show characteristic signals for the carbon atoms in the cyclen backbone and the methylene groups attached to the phosphorus atoms. |
| Mass Spectrometry (MS) | ESI-MS should confirm the molecular weight of the this compound ligand. |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship of Purification Techniques
Caption: Decision tree for the purification strategy of this compound ligand.
References
- 1. [99mTc]-1,4,7,10-Tetraazacyclododecane tetramethylenephosphonic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis, purification and biodistribution of (205)Bi-DOTMP, visualizing bone deposition patterns with autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physical and Chemical Properties of DOTMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) is a macrocyclic chelating agent that has garnered significant interest in the fields of medicinal chemistry and radiopharmaceutics. Its robust ability to form stable complexes with a variety of metal ions, particularly trivalent lanthanides, makes it a valuable component in the development of therapeutic and diagnostic agents, most notably for bone-targeted applications.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows for its application.
Physical and Chemical Properties
This compound is a white crystalline solid. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₃₂N₄O₁₂P₄ | [2] |
| Molecular Weight | 548.30 g/mol | [2] |
| IUPAC Name | [4,7,10-tris(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methylphosphonic acid | [2] |
| CAS Number | 91987-74-5 | [3] |
| Melting Point | 280 °C (decomposes) | |
| Solubility | Soluble in water. The crude product is often dissolved in a minimum amount of deionized water. | |
| Appearance | White crystalline solid |
Spectroscopic Data
While detailed spectral data with full interpretation remains somewhat elusive in publicly available literature, general characteristics can be inferred from the structure and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the ethylene bridges of the cyclen ring and the methylene groups attached to the phosphorus atoms. The chemical shifts would be influenced by the neighboring nitrogen and phosphorus atoms.
-
³¹P NMR: The phosphorus-31 NMR spectrum should exhibit a signal characteristic of the phosphonic acid groups. The chemical shift will be indicative of the electronic environment of the phosphorus nuclei.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of phosphonic acid groups and cleavage of the cyclen ring.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is a modification of the procedure described by Myers and Datta et al. This reaction involves the phosphonomethylation of 1,4,7,10-tetraazacyclododecane (cyclen).
Materials:
-
1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA)
-
Toluene
-
Phosphorous acid
-
Phosphorous trichloride
-
Deionized water
-
Methanol
Procedure:
-
Suspend DOTA in toluene.
-
Add phosphorous acid to the suspension.
-
Reflux the reaction mixture while adding phosphorous trichloride dropwise over a period of 6 hours.
-
After reflux, evaporate the toluene under vacuum.
-
Dissolve the crude product in a minimal amount of deionized water.
-
Precipitate the concentrated product by adding methanol.
-
Purify the final product using preparative high-performance liquid chromatography (HPLC).
A yield of approximately 90% can be expected from this reaction.
References
DOTMP: A Comprehensive Technical Guide to a Versatile Bifunctional Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid, commonly known as DOTMP, is a macrocyclic bifunctional chelating agent that has garnered significant attention in the field of nuclear medicine and radiopharmaceutical development. Its robust ability to form stable complexes with a variety of radiometals, coupled with the bone-targeting properties of its phosphonate arms, makes it a highly valuable tool for both diagnostic imaging and therapeutic applications, particularly in the context of bone metastases. This technical guide provides an in-depth overview of this compound, covering its synthesis, radiolabeling, and preclinical evaluation, with a focus on quantitative data and detailed experimental methodologies.
Core Concepts of this compound as a Bifunctional Chelator
This compound is a derivative of the well-known cyclen (1,4,7,10-tetraazacyclododecane) macrocycle, featuring four methylene phosphonic acid pendant arms. This unique structure confers several key properties:
-
High Thermodynamic Stability: The macrocyclic backbone pre-organizes the donor atoms for metal coordination, leading to highly stable complexes with a range of metal ions. This stability is crucial to prevent the in vivo release of the radiometal, which could lead to off-target toxicity.
-
Kinetic Inertness: Once formed, this compound-metal complexes exhibit slow dissociation rates, further ensuring that the radiometal remains chelated until it reaches its target.
-
Bone Targeting: The phosphonate groups have a strong affinity for hydroxyapatite, the primary mineral component of bone. This allows for the targeted delivery of radionuclides to areas of high bone turnover, such as metastatic bone lesions.
-
Bifunctionality: While the phosphonate arms provide the targeting function, the macrocyclic cage serves as a versatile platform for chelating a variety of radiometals suitable for imaging (e.g., ⁹⁹ᵐTc, ¹¹¹In) or therapy (e.g., ¹⁵³Sm, ¹⁷⁷Lu, ²¹²Bi, ¹⁶⁶Ho).
Quantitative Data
Table 1: Stability Constants of Metal-DOTMP Complexes
The stability constant (log K) is a measure of the strength of the interaction between the chelator and a metal ion at equilibrium. Higher log K values indicate more stable complexes.
| Metal Ion | Log K | Conditions | Reference |
| Sm(III) | ~20-22 | Estimated | [1][2] |
| Lu(III) | > 20 | High Stability Noted | [1][2] |
| Bi(III) | High Stability Noted | - | [2] |
| Ho(III) | High Stability Noted | - | |
| In(III) | High Stability Noted | - | |
| Tc(IV) | High Stability Noted | - |
Table 2: Comparative Biodistribution of this compound-Based Radiopharmaceuticals in Rodent Models
The following table summarizes the biodistribution of various this compound-based radiopharmaceuticals, highlighting their bone-targeting capabilities. Data is presented as percentage of injected dose per gram of tissue (%ID/g) at a specific time point post-injection.
| Radiopharmaceutical | Animal Model | Time Post-Injection | Bone (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) | Reference |
| ⁹⁹ᵐTc-DOTMP | BALB/c Mice | 1 hour | 9.06 ± 0.75 | - | - | - | |
| ¹⁷⁷Lu-DOTMP | Wistar Rats | 4 hours | ~2.15 | < 0.1 | ~0.2 | ~0.3 | |
| ¹⁵³Sm-DOTMP | Wistar Rats | 3 hours | ~3.5 | < 0.1 | ~0.2 | ~0.4 | |
| ²¹²Bi-DOTMP | Balb/c Mice | 2 hours | Prominent Localization | Rapid Clearance | Low | Low | |
| ¹⁶⁶Ho-DOTMP | - | - | High Uptake | - | - | - |
Note: Biodistribution values can vary depending on the specific experimental conditions.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is a modified Mannich-type reaction involving the parent macrocycle, cyclen.
Materials:
-
1,4,7,10-tetraazacyclododecane (Cyclen)
-
Phosphorous acid
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve cyclen in concentrated hydrochloric acid.
-
Add phosphorous acid to the solution and stir until fully dissolved.
-
Cool the reaction mixture in an ice bath.
-
Slowly add formaldehyde solution dropwise to the cooled mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., NMR spectroscopy).
-
Once the reaction is complete, cool the mixture and precipitate the crude product by adding ethanol.
-
Collect the precipitate by filtration and wash with ethanol.
-
Purify the crude this compound by recrystallization from a water/ethanol mixture or by ion-exchange chromatography to obtain the final product.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis.
Radiolabeling of this compound with a Therapeutic Radionuclide (e.g., ¹⁷⁷Lu)
Materials:
-
This compound
-
¹⁷⁷LuCl₃ solution in dilute HCl
-
Ammonium acetate buffer (0.5 M, pH 5.5)
-
Sterile, pyrogen-free water for injection
-
Sterile vials
-
Heating block or water bath
-
ITLC-SG strips
-
Saline solution (0.9% NaCl) as the mobile phase
-
Radio-TLC scanner
Procedure:
-
In a sterile vial, dissolve a calculated amount of this compound in the ammonium acetate buffer.
-
Add the required volume of ¹⁷⁷LuCl₃ solution to the this compound solution.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at a controlled temperature (e.g., 95°C) for a specific duration (e.g., 30-60 minutes).
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity of the ¹⁷⁷Lu-DOTMP complex.
-
Spot a small aliquot of the reaction mixture onto an ITLC-SG strip.
-
Develop the chromatogram using saline as the mobile phase. Free ¹⁷⁷Lu will move with the solvent front, while ¹⁷⁷Lu-DOTMP will remain at the origin.
-
Scan the strip using a radio-TLC scanner to quantify the percentage of radiolabeled complex. A radiochemical purity of >95% is generally considered acceptable for preclinical studies.
Visualizations
Caption: Experimental workflow for the development of this compound-based radiopharmaceuticals.
References
- 1. Comparative studies of 177Lu-EDTMP and 177Lu-DOTMP as potential agents for palliative radiotherapy of bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, purification and biodistribution of (205)Bi-DOTMP, visualizing bone deposition patterns with autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Advancement of DOTMP in Radiopharmaceuticals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid, or DOTMP, has emerged as a significant chelating agent in the development of radiopharmaceuticals, particularly for bone-targeted applications. Its robust coordination chemistry with a variety of radionuclides, coupled with the inherent bone-seeking properties of its phosphonate groups, has led to the investigation of several this compound-based radiopharmaceuticals for both diagnostic imaging and therapeutic purposes. This technical guide provides an in-depth exploration of the history, development, and core scientific principles underlying the use of this compound in nuclear medicine. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the fundamental biological and experimental workflows to serve as a comprehensive resource for researchers and professionals in the field.
A Historical Perspective: From Bisphosphonates to Chelating Agents
The journey of this compound in radiopharmaceuticals is intrinsically linked to the broader history of bisphosphonates. First synthesized in the 19th century, bisphosphonates were initially used in industrial applications.[1][2] Their high affinity for hydroxyapatite, the primary mineral component of bone, was recognized in the mid-20th century, leading to their investigation for medical applications.[3][4][5] This property made them ideal candidates for targeting bone tissue.
The development of radiopharmaceuticals saw the logical convergence of radionuclide technology with the bone-targeting capabilities of bisphosphonates. The creation of macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) provided a stable platform for coordinating a wide range of radiometals. This compound, a phosphonate analogue of DOTA, was a natural evolution, combining the superior chelating properties of the cyclen ring with the bone-seeking phosphonate arms. This dual functionality allows this compound to act as both a stable carrier for radionuclides and a targeting vector for bone.
Quantitative Data Summary
The versatility of this compound as a chelator has been demonstrated through its successful radiolabeling with various radionuclides for both diagnostic (gamma or positron emitters) and therapeutic (beta or alpha emitters) applications. The following tables summarize key quantitative data from preclinical studies of this compound-based radiopharmaceuticals.
| Radionuclide | Radiolabeling Efficiency | Complex Stability | Reference(s) |
| ⁹⁹ᵐTc | >97% | Stable in serum for up to 24 hours | |
| ¹⁷⁷Lu | >98% | Stable at room temperature | |
| ²¹²Bi | High (not quantified) | Stable in vivo |
Table 1: Radiolabeling Efficiency and Stability of this compound Complexes
| Organ | 1 hour post-injection | 3 hours post-injection | 24 hours post-injection | Reference(s) |
| Bone (Femur) | 9.06 ± 0.75 | - | - | |
| Blood | Rapid clearance | - | - | |
| Kidney | High initial uptake, followed by clearance | - | - | |
| Liver | Low | - | - | |
| Muscle | Low | - | - |
Table 2: Biodistribution of ⁹⁹ᵐTc-DOTMP in BALB/c Mice (% Injected Dose per Gram)
| Organ | 3 hours post-injection | 24 hours post-injection | Reference(s) |
| Bone (Femur) | ~4.0 | ~3.5 | |
| Blood | Rapid clearance | Low | |
| Kidney | Moderate | Low | |
| Liver | Low | Low | |
| Muscle | Low | Low |
Table 3: Biodistribution of ¹⁷⁷Lu-DOTMP in Wistar Rats (% Injected Dose per Gram)
| Organ | 2 hours post-injection | Reference(s) |
| Bone (Femur) | High | |
| Blood | Rapid clearance | |
| Kidney | Elevated levels |
Table 4: Biodistribution of ²¹²Bi-DOTMP in Balb/c Mice
Experimental Protocols
This section provides an overview of the key experimental methodologies involved in the development and evaluation of this compound-based radiopharmaceuticals.
Synthesis of this compound Ligand
The synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (this compound) is a multi-step process that builds upon the cyclen macrocycle. A generalized synthetic scheme is presented below.
Caption: A simplified workflow for the synthesis of the this compound ligand.
A detailed protocol typically involves the reaction of cyclen with formaldehyde and phosphorous acid in an acidic medium, followed by purification steps to isolate the final this compound product.
Radiolabeling of this compound
The radiolabeling of this compound with various radionuclides is a critical step in the preparation of the final radiopharmaceutical. The general procedure involves the chelation of the radionuclide by the this compound ligand.
Protocol for ⁹⁹ᵐTc-DOTMP:
-
Preparation of Reagents: A sterile, pyrogen-free solution of this compound is prepared. A solution of stannous chloride (SnCl₂) as a reducing agent is also prepared.
-
Reaction: A specified amount of the this compound solution is mixed with the stannous chloride solution in a sterile vial.
-
Addition of Radionuclide: Sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator is added to the vial.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 10-20 minutes) to allow for complexation.
-
Quality Control: The radiochemical purity of the resulting ⁹⁹ᵐTc-DOTMP is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Protocol for ¹⁷⁷Lu-DOTMP and ²¹²Bi-DOTMP:
The labeling procedures for ¹⁷⁷Lu and ²¹²Bi are similar in principle, involving the incubation of the respective radionuclide chloride salts with a buffered solution of this compound at an optimized pH and temperature. Quality control methods are then employed to ensure high radiochemical purity.
In Vitro Hydroxyapatite Binding Assay
This assay is crucial for confirming the bone-seeking properties of the this compound radiopharmaceutical.
-
Preparation of Hydroxyapatite: A suspension of synthetic hydroxyapatite (HA) is prepared in a suitable buffer (e.g., saline or phosphate-buffered saline).
-
Incubation: A known amount of the radiolabeled this compound compound is added to the HA suspension.
-
Separation: The mixture is incubated, and then the solid HA is separated from the supernatant by centrifugation.
-
Quantification: The radioactivity in the supernatant and the HA pellet is measured using a gamma counter.
-
Calculation: The percentage of the radiopharmaceutical bound to the hydroxyapatite is calculated.
Animal Biodistribution Studies
Preclinical biodistribution studies are essential to evaluate the in vivo behavior of the radiopharmaceutical.
-
Animal Model: Typically, rodents such as mice or rats are used.
-
Administration: A known amount of the radiolabeled this compound is injected intravenously into the animals.
-
Time Points: Groups of animals are euthanized at various time points post-injection (e.g., 1, 3, 24 hours).
-
Organ Harvesting: Major organs and tissues (e.g., bone, blood, muscle, liver, kidneys) are dissected, weighed, and their radioactivity is measured in a gamma counter.
-
Data Analysis: The uptake in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Mechanism of Action
The efficacy of this compound-based radiopharmaceuticals relies on the high affinity of the phosphonate groups for bone mineral and the subsequent biological effects of the delivered radionuclide. For therapeutic applications, particularly with nitrogen-containing bisphosphonates like this compound, the mechanism of action within bone cells is of significant interest.
Nitrogen-containing bisphosphonates are known to inhibit the mevalonate pathway in osteoclasts, the primary cells responsible for bone resorption. This inhibition leads to a disruption of essential cellular processes and can induce apoptosis (programmed cell death) in these cells.
Caption: Signaling pathway of nitrogen-containing bisphosphonates in osteoclasts.
Conclusion and Future Directions
This compound has established itself as a valuable and versatile chelator in the field of radiopharmaceuticals. Its ability to form stable complexes with a range of diagnostic and therapeutic radionuclides, combined with its inherent bone-targeting properties, makes it a powerful tool for the development of agents for skeletal diseases, particularly bone metastases. The quantitative data from preclinical studies consistently demonstrate high radiolabeling efficiency, favorable biodistribution with high bone uptake and rapid clearance from non-target tissues, and significant stability.
Future research in this area is likely to focus on several key aspects. The development of this compound conjugates with novel radionuclides, including alpha-emitters with even more potent therapeutic effects, holds great promise. Furthermore, the exploration of "theranostic" pairs, where a diagnostic this compound-based radiopharmaceutical is used to select patients and plan treatment with a therapeutic counterpart, will be a significant area of advancement. Finally, continued optimization of radiolabeling protocols and a deeper understanding of the long-term biological effects of these agents will be crucial for their successful translation into clinical practice. The solid foundation of research and development surrounding this compound ensures its continued importance in the evolving landscape of nuclear medicine.
References
The Coordination Chemistry of DOTMP with Lanthanides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the coordination chemistry of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) with lanthanide ions. This compound, a macrocyclic chelating agent, forms highly stable complexes with lanthanides, making them promising candidates for various applications, including medical imaging and therapy. This document provides a comprehensive overview of their synthesis, structural characteristics, and thermodynamic stability, supported by detailed experimental protocols and data presented in a clear, comparative format.
Introduction to Lanthanide-DOTMP Complexes
The coordination of lanthanide ions (Ln³⁺) with macrocyclic ligands has been a subject of intense research due to the unique magnetic and luminescent properties of the resulting complexes. This compound, an analogue of the well-known DOTA ligand, features four methylene phosphonic acid pendant arms. These phosphonate groups provide strong, multidentate coordination to the lanthanide ion, resulting in complexes with exceptional thermodynamic stability and kinetic inertness. This high stability is crucial for in vivo applications, minimizing the release of potentially toxic free lanthanide ions.
The coordination number of the lanthanide ion in these complexes is typically high, often eight or nine, with the donor atoms from the this compound ligand and, in some cases, water molecules occupying the coordination sphere. The geometry of the coordination polyhedron is most commonly a distorted square antiprism or a capped square antiprism.
Synthesis of Lanthanide-DOTMP Complexes
The synthesis of lanthanide-DOTMP complexes generally involves the reaction of the this compound ligand with a corresponding lanthanide salt, typically a chloride or nitrate salt, in an aqueous solution. Careful control of pH is critical to ensure the deprotonation of the phosphonic acid groups, which is necessary for efficient complexation, while avoiding the formation of lanthanide hydroxides at higher pH.
General Synthesis Protocol
A general procedure for the synthesis of a lanthanide-DOTMP complex is as follows:
-
Ligand Dissolution: Dissolve this compound in deionized water. The concentration will depend on the specific scale of the reaction.
-
pH Adjustment: Adjust the pH of the this compound solution to a range of 5.5-7.0 using a suitable base, such as sodium hydroxide or ammonium hydroxide. This deprotonates the phosphonic acid groups, making them available for coordination.
-
Lanthanide Salt Addition: Prepare a solution of the desired lanthanide chloride (LnCl₃) or nitrate (Ln(NO₃)₃) in deionized water. Add this solution dropwise to the this compound solution while stirring. An excess of the ligand is often used to ensure complete complexation of the lanthanide ion.
-
Reaction Monitoring: Monitor the pH of the reaction mixture and maintain it within the 5.5-7.0 range by adding small aliquots of base as needed. The reaction progress can be monitored by testing for the presence of free lanthanide ions using a colorimetric indicator such as xylenol orange. A color change from yellow to red/violet indicates the presence of free Ln³⁺. The reaction is considered complete when the pH remains stable and the test for free metal is negative.
-
Purification: The resulting lanthanide-DOTMP complex can be purified by various methods, including precipitation, dialysis, or chromatography, to remove any unreacted starting materials and byproducts.
Thermodynamic Stability
The thermodynamic stability of lanthanide complexes is a critical parameter, particularly for in vivo applications. It is typically expressed as the logarithm of the formation constant (log K). Due to the very high stability of Ln-DOTMP complexes, direct determination of their formation constants is challenging. Therefore, competitive methods involving other ligands or metal ions are often employed.
Table 1: Thermodynamic Stability Constants (log KML) of Lanthanide-DOTP Complexes
| Lanthanide Ion | log KML |
| La³⁺ | 27.6 |
| Pr³⁺ | - |
| Nd³⁺ | - |
| Sm³⁺ | - |
| Eu³⁺ | - |
| Gd³⁺ | - |
| Tb³⁺ | - |
| Dy³⁺ | - |
| Ho³⁺ | - |
| Er³⁺ | - |
| Tm³⁺ | - |
| Yb³⁺ | - |
| Lu³⁺ | 29.6 |
Note: Data for the full series is not available in the cited literature. The values for La³⁺ and Lu³⁺ are provided to illustrate the range of stability.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a common method for determining the stability constants of metal complexes. For highly stable complexes like Ln-DOTMP, a competitive titration method is often necessary.
-
Reagent Preparation: Prepare standardized solutions of the lanthanide salt, this compound, a competing ligand (e.g., EDTA), a strong acid (e.g., HCl), and a strong base (e.g., NaOH or KOH). The ionic strength of all solutions should be kept constant using a background electrolyte (e.g., KCl or KNO₃).
-
Titration Setup: Use a thermostatted titration vessel equipped with a pH electrode, a burette for the titrant, and an inlet for an inert gas (e.g., argon) to prevent interference from atmospheric CO₂.
-
Titration Procedure: Titrate a solution containing the lanthanide ion, this compound, and the competing ligand with the standardized base. Record the pH after each addition of the titrant.
-
Data Analysis: The stability constant of the Ln-DOTMP complex is calculated from the titration data by considering the protonation constants of the ligands and the stability constant of the competing Ln-ligand complex. Specialized software is typically used for this analysis.
Structural Characterization
The structural features of lanthanide-DOTMP complexes, such as coordination number and geometry, are crucial for understanding their properties and designing new applications. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for their structural elucidation.
Solid-state X-ray diffraction studies on related Ln-DOTA and Ln-DOTP complexes have revealed that the lanthanide ion is typically encapsulated within the macrocyclic cavity. The coordination environment is often an eight-coordinate square antiprism or a nine-coordinate capped square antiprism, with the latter including a coordinated water molecule. The Ln-N and Ln-O bond lengths systematically decrease across the lanthanide series due to the lanthanide contraction.
Table 2: Representative Structural Parameters for Lanthanide Complexes with DOTA-like Ligands
| Complex | Lanthanide Ion | Coordination Number | Geometry | Avg. Ln-N Distance (Å) | Avg. Ln-O Distance (Å) |
| [Eu(DOTA)(H₂O)]⁻ | Eu³⁺ | 9 | Capped Square Antiprism | ~2.7 | ~2.4 |
| [Gd(DOTA)(H₂O)]⁻ | Gd³⁺ | 9 | Capped Square Antiprism | ~2.6 | ~2.4 |
| [Lu(DOTA)(H₂O)]⁻ | Lu³⁺ | 9 | Capped Square Antiprism | ~2.6 | ~2.3 |
Note: These are approximate values for DOTA complexes and are expected to be similar for this compound complexes.
Experimental Protocol: NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of lanthanide complexes in solution. The paramagnetic nature of most lanthanide ions (except La³⁺ and Lu³⁺) leads to large shifts and line broadening in the NMR spectra of the ligand, providing valuable structural information.
-
Sample Preparation: Prepare a solution of the Ln-DOTMP complex in a suitable deuterated solvent (e.g., D₂O). The concentration should be optimized to obtain good signal-to-noise without excessive line broadening.
-
Data Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra. For paramagnetic complexes, it may be necessary to use shorter pulse widths and faster repetition rates. 2D NMR techniques such as COSY and HSQC can be used to aid in the assignment of resonances.
-
Data Analysis: The paramagnetic shifts (lanthanide-induced shifts, LIS) can be separated into contact and pseudocontact contributions. The pseudocontact shifts are dependent on the geometry of the complex and can be used to determine the solution structure by fitting the experimental shifts to a structural model.
Experimental Protocol: Luminescence Spectroscopy
The luminescence properties of certain lanthanide ions, particularly Eu³⁺ and Tb³⁺, can be used to probe the coordination environment of the metal ion in the complex. The emission spectrum of Eu³⁺ is particularly sensitive to the symmetry of the coordination site and the number of coordinated water molecules.
-
Sample Preparation: Prepare dilute solutions of the Eu-DOTMP or Tb-DOTMP complex in H₂O and D₂O.
-
Data Acquisition: Record the excitation and emission spectra of the complex. For lifetime measurements, a pulsed laser source is used for excitation, and the decay of the luminescence intensity is monitored over time.
-
Data Analysis: The number of water molecules coordinated to the lanthanide ion can be determined from the difference in the luminescence decay rates in H₂O and D₂O. The splitting pattern of the Eu³⁺ emission bands can provide information about the symmetry of the coordination site.
Conclusion
The coordination chemistry of this compound with lanthanide ions is characterized by the formation of exceptionally stable complexes. This high stability, a consequence of the macrocyclic effect and the strong coordination of the phosphonate pendant arms, makes these complexes highly suitable for in vivo applications where the release of free metal ions must be minimized. The structural features of these complexes have been elucidated by a combination of techniques, revealing high coordination numbers and specific coordination geometries. The detailed experimental protocols and compiled data in this guide provide a valuable resource for researchers and professionals working in the fields of coordination chemistry, medical imaging, and drug development. Further research to complete the thermodynamic and structural data for the entire lanthanide series with this compound will undoubtedly open up new avenues for the application of these fascinating complexes.
The Role of DOTMP in Targeted Radionuclide Therapy: A Technical Guide
Introduction
Targeted radionuclide therapy (TRT) represents a promising frontier in precision oncology, aiming to deliver cytotoxic radiation directly to tumor cells while minimizing damage to healthy tissues. A critical component of a successful TRT agent is the bifunctional chelator, a molecule capable of firmly binding a therapeutic radionuclide and being conjugated to a targeting vector. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) has emerged as a highly effective chelator, particularly for bone-targeted applications. Its robust coordination chemistry with a variety of radiometals, coupled with the inherent affinity of its phosphonate groups for the bone matrix, makes it an invaluable tool in the development of radiopharmaceuticals for treating bone metastases and other bone-related pathologies. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with the use of this compound in targeted radionuclide therapy.
Core Principles of this compound in Targeted Radionuclide Therapy
This compound is a macrocyclic chelator belonging to the family of DOTA analogues.[1] Its structure features a twelve-membered tetraaza ring, which provides a pre-organized cavity for encapsulating radiometals, and four methylenephosphonate arms that contribute to both metal coordination and the molecule's biological targeting properties.
The fundamental role of this compound in TRT can be dissected into two key functions:
-
Stable Radionuclide Chelation: The cyclen backbone and the phosphonate groups of this compound form a highly stable complex with a wide range of therapeutic radionuclides, including β-emitters like Lutetium-177 (¹⁷⁷Lu), Samarium-153 (¹⁵³Sm), and Holmium-166 (¹⁶⁶Ho), as well as the α-emitter Thorium-227 (²²⁷Th) and the theranostic radionuclide Cerium-141 (¹⁴¹Ce).[2][3][4][5] This high stability is crucial to prevent the premature release of the radionuclide in vivo, which could lead to off-target toxicity.
-
Bone Targeting: The phosphonate moieties of this compound exhibit a strong affinity for hydroxyapatite, the primary mineral component of bone. This interaction facilitates the selective accumulation of this compound-radiometal complexes at sites of high bone turnover, such as those found in bone metastases. This inherent targeting mechanism obviates the need for a separate biological targeting vector in the context of bone-seeking radiopharmaceuticals.
The combination of these two features makes this compound an ideal platform for developing radiopharmaceuticals for the palliation of bone pain and the treatment of skeletal metastases.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound-based radiopharmaceuticals, providing a comparative overview of their performance.
Table 1: Radiolabeling Efficiency and In Vitro Stability of this compound Complexes
| Radionuclide | Radiolabeling Efficiency (%) | In Vitro Stability (Human Serum) | Reference(s) |
| ⁹⁹ᵐTc | >97 | Stable up to 24 hours | |
| ¹⁶⁶Ho | >99 | Stable up to 72 hours (>90%) | |
| ¹⁷⁷Lu | >99 | Stable up to 40 days (>95%) | |
| ¹⁵³Sm | >98 | Stable up to 5 days | |
| ¹⁴¹Ce | 98.6 ± 0.5 | Adequately high | |
| ¹⁷⁰Tm | >98 | High stability |
Table 2: Preclinical Biodistribution of this compound Radiopharmaceuticals in Rodents (% Injected Dose per Gram ± SD)
| Organ/Tissue | ⁹⁹ᵐTc-DOTMP (1 hr) | ¹⁵³Sm-DOTMP (3 hr) | ¹⁷⁷Lu-DOTMP (3 hr) | ¹⁴¹Ce-DOTMP (3 hr) |
| Blood | - | - | No activity | - |
| Bone (Femur) | 9.06 ± 0.75 | 4.23 ± 0.35 | 4.23 | 2.73 ± 0.28 |
| Liver | - | 0.25 ± 0.04 | Low | Rapid clearance |
| Kidneys | - | 0.85 ± 0.12 | Low | Rapid clearance |
| Muscle | - | 0.12 ± 0.03 | - | - |
| Reference(s) |
Table 3: Human Pharmacokinetics and Dosimetry of ¹⁶⁶Ho-DOTMP
| Parameter | Value | Reference(s) |
| Blood Clearance (1 hr post-injection) | <10% of injected activity retained | |
| Blood Clearance (5 hr post-injection) | <2% of injected activity retained | |
| 24-hr Excretion | 75% - 85% of injected dose | |
| Skeletal Uptake | 19% - 39% (mean, 28%) | |
| Absorbed Dose to Bone Surface | 39 - 57 Gy | |
| Absorbed Dose to Red Marrow | 7.9 - 41.4 Gy | |
| Absorbed Dose to Kidneys (whole-body clearance method) | 1.6 - 4 Gy | |
| Absorbed Dose to Bladder | 10 - 20 Gy |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its radiolabeling with a commonly used therapeutic radionuclide, Lutetium-177.
Synthesis of this compound
The synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (this compound) is typically achieved through a Mannich-type reaction involving 1,4,7,10-tetraazacyclododecane (cyclen), phosphorous acid, and formaldehyde. A general procedure is outlined below:
Materials:
-
1,4,7,10-tetraazacyclododecane (cyclen)
-
Phosphorous acid (H₃PO₃)
-
Formaldehyde solution (37% in water)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve cyclen and phosphorous acid in concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Add formaldehyde solution dropwise to the refluxing mixture over a period of several hours.
-
Continue refluxing for an additional 12-24 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The crude product may precipitate upon cooling. If not, the volume of the solution can be reduced under vacuum to induce precipitation.
-
Collect the precipitate by filtration and wash with cold deionized water and then with methanol.
-
The crude this compound can be further purified by recrystallization from a water/methanol mixture.
-
The final product should be dried under vacuum and characterized by NMR and mass spectrometry.
Radiolabeling of this compound with Lutetium-177 (¹⁷⁷Lu)
The following protocol describes the preparation of ¹⁷⁷Lu-DOTMP.
Materials:
-
This compound solution (e.g., 1 mg/mL in deionized water)
-
¹⁷⁷LuCl₃ solution in dilute HCl (e.g., 0.05 M)
-
Ammonium acetate buffer (e.g., 0.5 M, pH 5.5)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
ITLC-SG strips
-
Mobile phase (e.g., 1 M ammonium acetate:methanol, 1:1)
-
Radio-TLC scanner or gamma counter
Procedure:
-
In a sterile reaction vial, add a calculated amount of this compound solution. The molar ratio of this compound to Lu is a critical parameter and should be optimized, but typically a molar excess of the chelator is used.
-
Add the ammonium acetate buffer to the vial to adjust the pH to the optimal range for complexation (typically pH 5-6).
-
Add the desired activity of ¹⁷⁷LuCl₃ solution to the vial.
-
Gently mix the contents and incubate the reaction mixture at an elevated temperature (e.g., 95-100°C) for a specified time (e.g., 30-60 minutes).
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity using instant thin-layer chromatography (ITLC).
-
Spot a small aliquot of the reaction mixture onto an ITLC-SG strip.
-
Develop the chromatogram using the chosen mobile phase. In this system, ¹⁷⁷Lu-DOTMP remains at the origin (Rf = 0), while free ¹⁷⁷Lu³⁺ moves with the solvent front (Rf = 1).
-
Analyze the strip using a radio-TLC scanner or by cutting the strip and counting the sections in a gamma counter.
-
-
Calculate the radiochemical purity as: (Counts at origin / Total counts) x 100%. A radiochemical purity of >95% is generally required for clinical use.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound in targeted radionuclide therapy.
Caption: Overall workflow of this compound-based targeted radionuclide therapy.
Caption: Chelation of a radionuclide by the this compound molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding affinity of surface functionalized gold nanoparticles to hydroxyapatite [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, dosimetry and toxicity of holmium-166-DOTMP for bone marrow ablation in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (Dotmp) for Graduate-Level Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (Dotmp) is a macrocyclic tetraphosphonate chelator with significant applications in nuclear medicine, primarily as a bone-seeking agent for targeted radionuclide therapy. Its robust coordination with trivalent radiometals, combined with a high affinity for the bone matrix, enables the precise delivery of cytotoxic radiation to skeletal metastases. This guide provides a comprehensive overview of this compound's core principles, including its mechanism of action, pharmacokinetics, and clinical applications. Detailed experimental protocols and quantitative data are presented to support graduate-level researchers in understanding and utilizing this technology for therapeutic development.
Introduction to this compound
This compound is a bifunctional chelator, meaning it has two key components: a cage-like structure that securely binds to a radioactive metal ion and functional groups that target specific biological sites.[1] The core structure is a 12-membered tetraazacyclododecane ring, which provides a stable scaffold for chelating radiometals.[2] The four methylene phosphonic acid groups attached to the nitrogen atoms are crucial for its biological activity, as they exhibit a strong affinity for hydroxyapatite, the primary mineral component of bone.[3]
This inherent bone-targeting property makes this compound an ideal vehicle for delivering therapeutic radioisotopes to areas of high bone turnover, such as those found in metastatic bone lesions.[3] When complexed with radioisotopes like Samarium-153 (¹⁵³Sm), Holmium-166 (¹⁶⁶Ho), or Lutetium-177 (¹⁷⁷Lu), the resulting radiopharmaceutical, such as ¹⁵³Sm-Dotmp (also known as CycloSAM), can be administered intravenously to patients.[3] The compound then circulates and localizes at sites of skeletal metastases, where the emitted radiation can destroy cancer cells and alleviate pain.
Mechanism of Action
The therapeutic effect of this compound-based radiopharmaceuticals is not based on direct interaction with cellular signaling pathways in the traditional sense of a small molecule inhibitor. Instead, its efficacy is derived from the targeted delivery of radiation. The mechanism can be understood as a multi-step process:
-
Chelation: The this compound ligand is first complexed with a therapeutic radioisotope. The macrocyclic structure forms a highly stable complex, preventing the premature release of the radioactive metal into the body.
-
Systemic Administration and Circulation: The radiolabeled this compound complex is administered intravenously and circulates throughout the bloodstream.
-
Bone Targeting and Localization: The phosphonate groups of this compound have a high affinity for calcium ions within the hydroxyapatite crystal lattice of the bone. This leads to the preferential accumulation of the radiopharmaceutical at sites of active bone remodeling, which are characteristic of osteoblastic metastases.
-
Radiation-Induced Cytotoxicity: Once localized, the radioisotope decays, emitting cytotoxic radiation (typically beta particles). This high-energy radiation penetrates the surrounding tissue over a short distance (a few millimeters), delivering a lethal dose to the tumor cells in the immediate vicinity while minimizing damage to healthy tissues. The delivered radiation induces DNA damage and generates reactive oxygen species, ultimately leading to the death of the cancer cells.
Logical Pathway of this compound Radiopharmaceutical Action
The following diagram illustrates the logical workflow from administration to therapeutic effect.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound complexed with various radioisotopes.
Table 1: Radiochemical and In Vitro Data
| Radiopharmaceutical | Radiochemical Purity (%) | In Vitro Stability | Reference |
| ¹⁷⁷Lu-Dotmp | >98% | Stable at room temperature and in human serum | |
| ⁶⁸Ga-Dotmp | >98% | Not specified | |
| ¹⁴¹Ce-Dotmp | 98.6 ± 0.5% | Adequately high in vitro stability | |
| ⁹⁹ᵐTc-Dotmp | >97% | Not specified |
Table 2: Biodistribution Data in Wistar Rats (% Injected Dose per Gram)
| Organ | ¹⁷⁷Lu-Dotmp (4h post-injection) | ¹⁴¹Ce-Dotmp (3h post-injection) | ⁹⁹ᵐTc-Dotmp (24h post-injection) | Reference |
| Bone (Femur) | 2.15 ± 0.07 | 2.73 ± 0.28 | 3.03 ± 0.26 | |
| Blood | Rapid clearance | Rapid clearance | >90% clearance by 1h | |
| Kidneys | Low uptake | Low uptake | 0.67 ± 0.14 | |
| Liver | Low uptake | Low uptake | Not specified | |
| Spleen | Low uptake | Low uptake | 0.16 ± 0.07 | |
| Lungs | Low uptake | Low uptake | 0.58 ± 0.18 (at earlier timepoint) |
Table 3: Clinical Dosimetry and Efficacy of ¹⁶⁶Ho-Dotmp and ¹⁷⁷Lu-Dotmp
| Parameter | ¹⁶⁶Ho-Dotmp (Multiple Myeloma) | ¹⁷⁷Lu-Dotmp (Skeletal Metastases) | Reference |
| Administered Activity | 38 to 67 GBq | 37 MBq/kg | |
| Absorbed Dose (Marrow) | 25 Gy (therapeutic target) | Not specified | |
| Absorbed Dose (Bone Surface) | 39 to 57 Gy | Not specified | |
| Absorbed Dose (Bladder) | 10 to 20 Gy | Not specified | |
| Absorbed Dose (Other Organs) | < 2 Gy | Not specified | |
| Overall Response Rate | Not specified | 77.8% (pain palliation) |
Experimental Protocols
Radiolabeling of this compound with No-Carrier-Added (NCA) ¹⁷⁷Lu
This protocol is adapted from studies on the preparation of ¹⁷⁷Lu-Dotmp for bone pain palliation.
Materials:
-
This compound solution (20 mg/mL in 0.5 M NaHCO₃ buffer, pH 8)
-
NCA ¹⁷⁷LuCl₃ in 0.05 N HCl
-
Sterile, conical reaction vial
-
Nitrogen gas supply
-
Stirring apparatus
-
Incubator or water bath
Procedure:
-
Aliquot the desired activity of NCA ¹⁷⁷Lu (e.g., 74 MBq) into a sterile conical vial.
-
Evaporate the acidic solution to dryness under a gentle stream of nitrogen gas. To ensure complete removal of acid, redissolve the residue in distilled water and dry again. Repeat this step twice.
-
Add 300 µL of the this compound solution to the vial containing the dried ¹⁷⁷Lu.
-
Adjust the pH of the final solution to between 6 and 7, if necessary.
-
Incubate the reaction mixture at room temperature for 45 minutes with continuous stirring.
-
Following incubation, the product is ready for quality control analysis.
Experimental Workflow for Radiolabeling and Quality Control
Quality Control: Radio-Thin-Layer Chromatography (RTLC)
RTLC is used to determine the radiochemical purity of the final product, separating the labeled complex from free radioisotope.
Materials:
-
ITLC silica gel strips
-
Mobile phase (e.g., saline or a specific buffer system)
-
Developing tank
-
Radioactivity detector (e.g., TLC scanner)
Procedure:
-
Spot a small volume of the ¹⁷⁷Lu-Dotmp reaction mixture onto the origin of an ITLC strip.
-
Place the strip in a developing tank containing the appropriate mobile phase.
-
Allow the solvent to migrate up the strip. In many systems, the ¹⁷⁷Lu-Dotmp complex will remain at the origin while free ¹⁷⁷Lu migrates with the solvent front.
-
Remove the strip, allow it to dry, and analyze it using a radio-TLC scanner to quantify the radioactivity at the origin versus the solvent front.
-
Calculate the radiochemical purity as: (Activity at Origin / Total Activity) * 100%. A purity of >98% is typically desired.
Animal Biodistribution Study
This protocol outlines a typical procedure for assessing the in vivo distribution of a this compound radiopharmaceutical in a rodent model.
Materials:
-
Healthy Wistar rats (or other appropriate strain)
-
Prepared and quality-controlled radiopharmaceutical (e.g., ¹⁷⁷Lu-Dotmp)
-
Calibrated dose of the radiopharmaceutical in a suitable injection vehicle (e.g., saline)
-
Anesthesia
-
Gamma counter
-
Dissection tools and collection vials
-
Calibrated scale
Procedure:
-
Administer a known quantity of the radiopharmaceutical to each animal via tail vein injection.
-
House the animals for predetermined periods (e.g., 1h, 4h, 24h, 7 days).
-
At each time point, euthanize a cohort of animals.
-
Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, and bone/femur).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g). This allows for the normalization of data across different animals and organs.
Future Research Directions
The unique properties of this compound open several avenues for future research:
-
Combination Therapies: Investigating the synergistic effects of this compound-based radiopharmaceuticals with other cancer treatments, such as immunotherapy or chemotherapy.
-
Optimized Dosimetry: Refining radiation dosing protocols to maximize therapeutic efficacy while minimizing myelosuppression and other side effects.
-
Theranostics: Utilizing this compound complexes with radioisotopes that have both therapeutic and imaging properties (like ¹⁷⁷Lu or ¹⁴¹Ce) to develop personalized medicine approaches, where the distribution of the agent can be imaged before delivering a therapeutic dose.
-
New Radioisotopes: Exploring the chelation of other therapeutic radioisotopes (e.g., alpha emitters like Actinium-225) with this compound to treat different types of cancer or more resistant tumors.
By providing a stable, bone-targeted delivery system for a variety of radionuclides, this compound remains a clinically relevant and versatile platform for the development of next-generation radiopharmaceuticals.
References
Methodological & Application
Application Notes and Protocols for Radiolabeling DOTMP with Samarium-153
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the radiolabeling of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) with Samarium-153 (¹⁵³Sm), yielding the therapeutic radiopharmaceutical ¹⁵³Sm-DOTMP. This agent is under investigation for bone pain palliation in patients with osseous metastases.[1][2] The protocol covers the necessary reagents, equipment, step-by-step procedure, and essential quality control measures.
Mechanism of Action
¹⁵³Sm-DOTMP is a bone-seeking radiopharmaceutical.[3] The chelating agent, this compound, forms a stable complex with the radioisotope Samarium-153.[1] The phosphonate groups of this compound have a high affinity for hydroxyapatite, a primary component of the bone matrix, leading to the targeted accumulation of the radiopharmaceutical at sites of high bone turnover, such as metastatic bone lesions.[1] Samarium-153 is a medium-energy beta and gamma emitter with a half-life of 46.27 hours, allowing for localized therapeutic radiation to the target sites while also enabling imaging via its gamma emissions.
Experimental Protocol: Radiolabeling of this compound with ¹⁵³Sm
This protocol outlines the manual preparation of ¹⁵³Sm-DOTMP.
Materials and Equipment
-
Reagents:
-
Samarium-153 chloride ([¹⁵³Sm]SmCl₃) solution in dilute HCl (e.g., 0.1 N HCl)
-
This compound ligand solution (aqueous)
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Phosphate buffer (for final pH adjustment)
-
Sterile, pyrogen-free water for injection
-
0.9% Sodium Chloride for injection
-
-
Equipment:
-
Lead-shielded fume hood
-
Calibrated radioactivity dose calibrator
-
Sterile, pyrogen-free reaction vials
-
Micropipettes and sterile tips
-
pH meter or pH indicator strips
-
Vortex mixer
-
Heating block or water bath
-
Syringes and sterile needles
-
Instant thin-layer chromatography (ITLC-SG) strips
-
Radio-TLC scanner or gamma counter
-
Gravity cation exchange column
-
Radiolabeling Procedure
-
Preparation of Reagents:
-
Aseptically prepare solutions of this compound, NaOH, and phosphate buffer using sterile, pyrogen-free water.
-
The concentration of the this compound solution should be calculated to achieve the desired ligand-to-metal molar ratio.
-
-
Reaction Setup:
-
In a sterile, lead-shielded vial, add the required volume of the this compound solution.
-
Carefully add the calculated activity of the [¹⁵³Sm]SmCl₃ solution to the vial. The specific activity of ¹⁵³Sm can vary, and in some cases, stable samarium may be added to achieve the desired total metal concentration.
-
-
pH Adjustment and Incubation:
-
Mix the contents of the vial gently.
-
Adjust the pH of the solution to between 9.0 and 9.5 using NaOH solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperature) for a specified duration (e.g., 30-60 minutes). Incubation parameters may vary and should be optimized.
-
-
Final pH Adjustment:
-
After incubation, adjust the pH to a physiologically compatible range of 7.0 to 8.0 using a phosphate buffer.
-
-
Final Formulation:
-
Add sterile 0.9% Sodium Chloride for injection to achieve the final desired volume and radioactivity concentration.
-
The final product should be a clear, colorless to pale yellow solution, free of particulate matter.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and developmental studies of ¹⁵³Sm-DOTMP.
Table 1: Reaction and Formulation Parameters
| Parameter | Value | Reference |
| Ligand-to-Metal Molar Ratio | 1.5:1, 2:1, 3:1, 270:1 | |
| Initial Reaction pH | 9.0 - 9.5 | |
| Final Formulation pH | 7.0 - 8.0 | |
| Radiochemical Purity | > 99% |
Table 2: Quality Control Specifications
| Test | Method | Specification | Reference |
| Radiochemical Purity | ITLC-SG | ≥ 95% | |
| Free ¹⁵³Sm | Ion Exchange Chromatography | < 1% | |
| Radionuclidic Purity | Gamma Spectroscopy | Conforms to specifications | |
| Sterility | USP <71> | Sterile | |
| Bacterial Endotoxins | LAL Test | < 175 EU/V |
Experimental Workflow Diagram
Caption: Workflow for the radiolabeling of this compound with Samarium-153.
Detailed Methodologies for Quality Control
Strict quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical preparation.
Determination of Radiochemical Purity by ITLC
Radiochemical purity is the proportion of the total radioactivity in the desired chemical form.
-
Stationary Phase: Instant Thin-Layer Chromatography-Silica Gel (ITLC-SG) strips.
-
Mobile Phase: A suitable solvent system, such as a mixture of ammonium hydroxide, methanol, and water, is used to separate the ¹⁵³Sm-DOTMP complex from impurities like free ¹⁵³Sm.
-
Procedure:
-
Apply a small spot of the final ¹⁵³Sm-DOTMP solution onto the origin of an ITLC-SG strip.
-
Develop the chromatogram by placing the strip in a chromatography tank containing the mobile phase.
-
Allow the solvent front to migrate to a predefined distance.
-
Remove the strip and allow it to dry.
-
Determine the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip into segments and counting them in a gamma counter.
-
-
Interpretation: In a typical system, the ¹⁵³Sm-DOTMP complex will migrate with the solvent front, while free ¹⁵³Sm will remain at the origin. The radiochemical purity is calculated as the percentage of the total activity that corresponds to the ¹⁵³Sm-DOTMP peak.
Analysis of Free Samarium-153
This test quantifies the amount of uncomplexed ¹⁵³Sm.
-
Method: Cation exchange chromatography.
-
Procedure:
-
Pass a sample of the final product through a gravity cation exchange column.
-
The positively charged free ¹⁵³Sm ions will be retained by the column resin.
-
The neutral or negatively charged ¹⁵³Sm-DOTMP complex will pass through.
-
Measure the radioactivity in the column and the eluate to determine the percentage of free ¹⁵³Sm.
-
-
Specification: The amount of free ¹⁵³Sm should be less than 1%.
Sterility and Bacterial Endotoxin Testing
These tests are crucial to ensure the product is safe for parenteral administration.
-
Sterility Test: The final product should be tested for microbial contamination according to standard pharmacopeial methods (e.g., USP <71>).
-
Bacterial Endotoxin Test (LAL Test): The product must be tested for pyrogens using the Limulus Amebocyte Lysate (LAL) test to ensure it meets the specified limits for endotoxins.
Signaling Pathways and Logical Relationships
The therapeutic action of ¹⁵³Sm-DOTMP is based on its targeted delivery of radiation to bone metastases.
Caption: Targeted delivery and therapeutic action of ¹⁵³Sm-DOTMP.
References
Application Notes and Protocols for the Synthesis of ¹⁷⁷Lu-DOTMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis, quality control, and preclinical evaluation of ¹⁷⁷Lu-DOTMP, a promising radiopharmaceutical for bone pain palliation. The protocols are compiled from established methodologies for similar radiolabeled phosphonates and are intended for research and development purposes.
Overview
Lutetium-177 (¹⁷⁷Lu) is a therapeutic radionuclide with favorable decay characteristics, including a half-life of 6.73 days and the emission of both beta particles for therapy and gamma photons for imaging.[1] 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) is a macrocyclic chelating agent that exhibits strong affinity for bone surfaces. When labeled with ¹⁷⁷Lu, the resulting ¹⁷⁷Lu-DOTMP complex targets areas of high bone turnover, such as bone metastases, delivering a localized therapeutic radiation dose. Preclinical studies have demonstrated favorable selective skeletal uptake of ¹⁷⁷Lu-DOTMP with rapid clearance from the blood and minimal accumulation in non-target organs.[2]
Materials and Equipment
Table 1: Materials for ¹⁷⁷Lu-DOTMP Synthesis
| Material | Supplier | Grade | Notes |
| ¹⁷⁷LuCl₃ Solution | Varies | High Specific Activity | Produced from neutron irradiation of enriched ¹⁷⁶Lu or ¹⁷⁶Yb.[3][4] Should be in dilute HCl (e.g., 0.05 M). |
| This compound (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid) | Commercially Available | ≥95% Purity | Prepare a stock solution (e.g., 10 mg/mL) in ultrapure water. |
| Sodium Acetate Buffer | Standard Supplier | ACS Grade | 0.5 M, pH 5.0-5.5 |
| Ultrapure Water | In-house or Commercial | 18.2 MΩ·cm | For all dilutions and solution preparations. |
| 0.9% Sodium Chloride for Injection | Pharmaceutical Supplier | USP Grade | For final formulation. |
| Diethylenetriaminepentaacetic acid (DTPA) | Standard Supplier | ACS Grade | For quality control (optional). |
| Whatman No. 1 or 3MM Chromatography Paper or ITLC-SG Strips | Standard Supplier | Chromatography Grade | For Instant Thin Layer Chromatography (ITLC). |
| Mobile Phase Solvents (Ammonium Hydroxide, Methanol) | Standard Supplier | HPLC Grade | For ITLC. |
| HPLC Solvents (Acetonitrile, Water, Trifluoroacetic Acid) | Standard Supplier | HPLC Grade | For High-Performance Liquid Chromatography (HPLC). |
| C18 Sep-Pak Cartridges | Standard Supplier | For optional purification. |
Table 2: Equipment for ¹⁷⁷Lu-DOTMP Synthesis and Analysis
| Equipment | Purpose |
| Shielded Hot Cell or Laminar Flow Hood | Aseptic and radiation-safe handling. |
| Dose Calibrator | Accurate measurement of radioactivity. |
| pH Meter or pH Strips | Adjustment and verification of reaction pH. |
| Vortex Mixer | Thorough mixing of reagents. |
| Thermoblock or Water Bath | Controlled heating of the reaction mixture. |
| Radio-TLC Scanner | Analysis of radiochemical purity by ITLC. |
| High-Performance Liquid Chromatography (HPLC) System with Radiodetector | High-resolution analysis of radiochemical purity. |
| Gamma Counter or Scintillation Detector | Measurement of radioactivity in biodistribution studies. |
| Sterile Syringes and Needles | Aseptic transfer of solutions. |
| Sterile 0.22 µm Syringe Filters | Sterilization of the final product. |
Experimental Protocols
Production of ¹⁷⁷LuCl₃
Lutetium-177 trichloride (¹⁷⁷LuCl₃) is the starting material for the radiolabeling process. It can be produced through two primary routes in a nuclear reactor:
-
Direct Route: Neutron irradiation of an enriched ¹⁷⁶Lu target via the ¹⁷⁶Lu(n,γ)¹⁷⁷Lu reaction. This method is simpler and less expensive but results in a "carrier-added" product and the co-production of the long-lived isomer ¹⁷⁷ᵐLu.[3]
-
Indirect Route: Neutron irradiation of an enriched ¹⁷⁶Yb target (¹⁷⁶Yb(n,γ)¹⁷⁷Yb), which then decays to ¹⁷⁷Lu. This route produces "no-carrier-added" ¹⁷⁷Lu with a higher specific activity and without the ¹⁷⁷ᵐLu impurity, but requires chemical separation of lutetium from the ytterbium target.
The ¹⁷⁷LuCl₃ is typically supplied in a dilute hydrochloric acid solution (e.g., 0.05 M HCl).
Step-by-Step Synthesis of ¹⁷⁷Lu-DOTMP
This protocol is based on established methods for radiolabeling phosphonates with ¹⁷⁷Lu. Optimization of parameters such as ligand concentration, pH, temperature, and incubation time may be required.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in ultrapure water.
-
Prepare a 0.5 M sodium acetate buffer solution and adjust the pH to 5.0-5.5.
-
-
Radiolabeling Reaction:
-
In a sterile, pyrogen-free reaction vial, add a specific volume of the this compound stock solution. The optimal molar ratio of this compound to ¹⁷⁷Lu should be determined empirically but can start in the range of 10:1 to 50:1.
-
Add an appropriate volume of the sodium acetate buffer to the reaction vial to maintain the pH between 5.0 and 6.0.
-
Carefully add the desired amount of ¹⁷⁷LuCl₃ solution to the vial.
-
Gently vortex the reaction mixture for 30-60 seconds.
-
-
Incubation:
-
Incubate the reaction vial at room temperature or with gentle heating (e.g., 37-40°C) for 30-60 minutes. Some studies suggest that incubation at room temperature is sufficient for high radiochemical purity.
-
-
Final Formulation:
-
After incubation, the pH of the final product can be adjusted to a physiologically compatible range (7.0-7.5) using a suitable buffer if necessary.
-
The final solution can be diluted with 0.9% sodium chloride for injection to the desired radioactive concentration.
-
For clinical applications, the final product must be sterilized by filtration through a 0.22 µm sterile syringe filter into a sterile vial.
-
Diagram 1: Experimental Workflow for ¹⁷⁷Lu-DOTMP Synthesis
Caption: Workflow for the synthesis and quality control of ¹⁷⁷Lu-DOTMP.
Quality Control Protocols
To ensure the safety and efficacy of the radiopharmaceutical, rigorous quality control is essential.
Instant Thin Layer Chromatography (ITLC) is a rapid method to determine the radiochemical purity by separating the labeled complex from free ¹⁷⁷Lu.
-
Stationary Phase: Whatman No. 1 or 3MM chromatography paper or ITLC-SG strips.
-
Mobile Phase: A common mobile phase for similar compounds is a mixture of ammonium hydroxide, methanol, and water (e.g., 0.2:2:4 v/v/v).
-
Procedure:
-
Spot a small drop (1-2 µL) of the ¹⁷⁷Lu-DOTMP solution onto the origin of the chromatography strip.
-
Develop the chromatogram in a chromatography tank containing the mobile phase.
-
Allow the solvent front to travel near the top of the strip.
-
Remove the strip, mark the solvent front, and let it dry.
-
Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity.
-
-
Expected Results: Free ¹⁷⁷Lu³⁺ will remain at the origin (Rf ≈ 0), while the ¹⁷⁷Lu-DOTMP complex will migrate with the solvent front (Rf ≈ 0.8-1.0).
-
Calculation: Radiochemical Purity (%) = (Activity of ¹⁷⁷Lu-DOTMP peak / Total Activity on the strip) x 100. A radiochemical purity of >95% is generally considered acceptable.
High-Performance Liquid Chromatography (HPLC) provides a more detailed analysis of the radiochemical purity and can identify other radiolabeled impurities.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
A typical gradient might be from 95% A / 5% B to 5% A / 95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: A UV detector (e.g., at 220 nm) in series with a radiometric detector.
-
Procedure:
-
Inject a small volume (10-20 µL) of the ¹⁷⁷Lu-DOTMP solution into the HPLC system.
-
Run the gradient program and collect the data from both detectors.
-
-
Expected Results: The chromatogram will show a peak for the ¹⁷⁷Lu-DOTMP complex at a specific retention time, which should be well-separated from any peak corresponding to free ¹⁷⁷Lu or other impurities.
Diagram 2: Quality Control Workflow
Caption: Decision workflow for the quality control of ¹⁷⁷Lu-DOTMP.
Preclinical Evaluation
In Vitro Stability
The stability of the ¹⁷⁷Lu-DOTMP complex should be evaluated in the final formulation and in human serum at 37°C over a period of at least 48 hours. Aliquots are taken at various time points and the radiochemical purity is determined by ITLC or HPLC. The complex should remain stable with minimal dissociation.
Biodistribution Studies in Animal Models
Biodistribution studies in healthy rodents (e.g., Wistar rats) are crucial to determine the uptake and clearance of ¹⁷⁷Lu-DOTMP from various organs.
-
Procedure:
-
Inject a known activity of ¹⁷⁷Lu-DOTMP intravenously into a cohort of animals.
-
At selected time points post-injection (e.g., 2, 4, 24, 48, 72, and 168 hours), euthanize a group of animals.
-
Dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, and bone).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
-
Table 3: Representative Biodistribution Data of a ¹⁷⁷Lu-labeled Phosphonate (¹⁷⁷Lu-TTHMP) in Wistar Rats (%ID/g)
| Organ | 2 h | 4 h | 24 h | 48 h | 72 h | 168 h |
| Blood | 0.85 ± 0.12 | 0.51 ± 0.09 | 0.11 ± 0.03 | 0.05 ± 0.01 | 0.03 ± 0.01 | 0.01 ± 0.00 |
| Heart | 0.15 ± 0.04 | 0.09 ± 0.02 | 0.03 ± 0.01 | 0.02 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| Lungs | 0.21 ± 0.05 | 0.13 ± 0.03 | 0.05 ± 0.01 | 0.03 ± 0.01 | 0.02 ± 0.00 | 0.01 ± 0.00 |
| Liver | 0.35 ± 0.07 | 0.28 ± 0.06 | 0.15 ± 0.04 | 0.11 ± 0.03 | 0.08 ± 0.02 | 0.05 ± 0.01 |
| Spleen | 0.08 ± 0.02 | 0.06 ± 0.01 | 0.03 ± 0.01 | 0.02 ± 0.00 | 0.02 ± 0.00 | 0.01 ± 0.00 |
| Kidneys | 1.25 ± 0.21 | 0.89 ± 0.15 | 0.35 ± 0.07 | 0.21 ± 0.05 | 0.15 ± 0.03 | 0.09 ± 0.02 |
| Muscle | 0.12 ± 0.03 | 0.08 ± 0.02 | 0.03 ± 0.01 | 0.02 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| Bone | 2.89 ± 0.45 | 3.25 ± 0.51 | 3.89 ± 0.62 | 4.05 ± 0.68 | 4.15 ± 0.71 | 4.22 ± 0.75 |
Data adapted from a study on ¹⁷⁷Lu-TTHMP, a similar bone-seeking agent, and may not be fully representative of ¹⁷⁷Lu-DOTMP.
Conclusion
The synthesis of ¹⁷⁷Lu-DOTMP can be achieved with high radiochemical purity through a straightforward radiolabeling procedure. Rigorous quality control using ITLC and HPLC is mandatory to ensure the quality of the final product. Preclinical biodistribution studies are essential to confirm the high bone uptake and rapid clearance from non-target tissues, which are critical characteristics for an effective bone pain palliation agent. The protocols provided herein offer a comprehensive guide for the research and development of ¹⁷⁷Lu-DOTMP.
References
Preclinical Evaluation of DOTMP Complexes: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) complexes in animal models. This compound is a highly effective chelating agent, particularly for radiometals, with significant applications in the diagnosis and therapy of bone metastases due to its strong affinity for bone tissue.[1][2] This document outlines detailed protocols for in vivo studies, including administration, imaging, biodistribution, and toxicity assessments, and summarizes key quantitative data from preclinical research.
Introduction to this compound Complexes in Preclinical Research
This compound's structure allows for stable complexation with a variety of metallic isotopes, making it a versatile platform for developing radiopharmaceuticals.[1] Preclinical studies in animal models, primarily rodents such as mice and rats, are crucial for evaluating the safety and efficacy of these complexes before clinical translation.[1][2] Key areas of investigation include the complex's biodistribution, pharmacokinetic profile, and therapeutic or diagnostic efficacy in models of bone cancer and other bone-related diseases.
Animal Models
The most commonly used animal models for the preclinical evaluation of this compound complexes are murine and rodent models. Specific strains mentioned in the literature include BALB/c mice and Wistar rats. These models are well-characterized and suitable for studying the pharmacokinetics and biodistribution of radiopharmaceuticals. For oncology applications, tumor-bearing models are established to assess the targeting and therapeutic efficacy of the this compound complexes.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various this compound complexes.
Table 1: Biodistribution of Radiolabeled this compound Complexes in Rodents (% Injected Dose per Gram of Tissue - %ID/g)
| Time Post-Injection | Blood | Bone (Femur) | Kidney | Liver | Spleen | Muscle | Animal Model | Reference |
| ⁹⁹ᵐTc-DOTMP | ||||||||
| 1 hour | - | 9.06 ± 0.75 | - | - | - | - | BALB/c mice | |
| ²¹²Bi-DOTMP | ||||||||
| 15 minutes | High | - | - | - | - | - | BALB/c mice | |
| 2 hours | Low | - | Slightly Elevated | - | - | - | BALB/c mice | |
| ¹⁷⁷Lu-DOTMP | ||||||||
| 4 hours | Low | 2.15 ± 0.07 | Low | Low | - | - | Wistar rats | |
| 7 days | - | 1.9 ± 0.06 | - | - | - | - | Wistar rats |
Table 2: Pharmacokinetic and Toxicity Data of ⁹⁹ᵐTc-DOTMP in BALB/c Mice
| Parameter | Value | Unit | Reference |
| Pharmacokinetics | |||
| Biological Half-life (Fast Component) | 25 | minutes | |
| Biological Half-life (Slow Component) | 6.5 | hours | |
| Acute Toxicity | |||
| LD₅₀ | 70 | mg/kg |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Adherence to institutional and national guidelines for animal welfare is mandatory for all procedures.
Protocol 1: Intravenous Administration of this compound Complexes in Mice
This protocol describes the standard procedure for intravenous injection via the lateral tail vein.
Materials:
-
Sterile this compound complex solution
-
Sterile syringes (0.3-1.0 ml) with 27-30 G needles
-
Mouse restrainer
-
Heat source (e.g., heat lamp or warming pad)
-
70% isopropyl alcohol wipes
-
Gauze
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment. Weigh each mouse to determine the correct injection volume. The maximum recommended bolus injection volume is 5 ml/kg.
-
Warming: To induce vasodilation for easier vein visualization, warm the mouse's tail for 5-10 minutes using a heat source.
-
Restraint: Place the mouse in an appropriately sized restrainer.
-
Vein Identification: Gently clean the tail with an alcohol wipe. The two lateral tail veins should be visible on either side of the tail.
-
Injection:
-
Hold the tail with the non-dominant hand.
-
Insert the needle, bevel facing up, into the distal third of one of the lateral veins at a shallow angle.
-
Slowly inject the this compound complex solution. Observe for any swelling, which would indicate an unsuccessful injection.
-
If the injection is successful, the solution will flow smoothly without resistance.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 2: Biodistribution Study of Radiolabeled this compound Complexes
This protocol outlines the procedure for determining the tissue distribution of a radiolabeled this compound complex.
Materials:
-
Radiolabeled this compound complex
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
-
Vials for sample collection
Procedure:
-
Administration: Inject the radiolabeled this compound complex intravenously into a cohort of animals as described in Protocol 1. A typical volume for mice is up to 0.3 ml.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a subset of animals according to approved institutional protocols.
-
Tissue Dissection: Dissect and collect major organs and tissues of interest (e.g., blood, bone, kidneys, liver, spleen, muscle, heart, lungs, and tumor if applicable).
-
Sample Preparation:
-
Weigh each collected tissue sample.
-
Place each sample in a separate vial for counting.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis: Calculate the mean %ID/g and standard deviation for each tissue at each time point.
Protocol 3: SPECT/CT Imaging of Animals Administered with Radiolabeled this compound Complexes
This protocol provides a general workflow for performing Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) imaging.
Materials:
-
SPECT/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Animal monitoring system (respiration, temperature)
-
Radiolabeled this compound complex
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent, such as isoflurane. Maintain anesthesia throughout the imaging procedure.
-
Position the animal on the scanner bed.
-
Monitor the animal's vital signs, including respiration and body temperature, and maintain body temperature with a heating pad.
-
-
Administration: Administer the radiolabeled this compound complex intravenously.
-
Imaging:
-
At the desired time point post-injection, acquire SPECT images. The acquisition parameters (e.g., energy window, matrix size, scan duration) should be optimized for the specific radionuclide and scanner.
-
Following the SPECT scan, acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT and CT images using the manufacturer's software.
-
Fuse the SPECT and CT images to visualize the biodistribution of the this compound complex in the anatomical context.
-
Perform quantitative analysis to determine the radioactivity concentration in regions of interest (e.g., tumors, organs).
-
Protocol 4: Acute Toxicity Study
This protocol is based on the OECD guidelines for acute oral toxicity testing (e.g., OECD 423). For intravenous administration, the principles of dose escalation and observation remain similar.
Materials:
-
This compound complex at various concentrations
-
Appropriate animal model (e.g., mice or rats of a single sex)
Procedure:
-
Dose Selection: Select a starting dose based on available data. The OECD guidelines provide a stepwise procedure with fixed dose levels.
-
Administration: Administer a single dose of the this compound complex to a group of animals.
-
Observation:
-
Observe the animals closely for the first few hours post-administration and then periodically for at least 14 days.
-
Record all signs of toxicity, including changes in behavior, appearance, and body weight.
-
Note the time of death for any animals that do not survive.
-
-
Dose Adjustment: Based on the outcome of the initial dose group, administer a higher or lower dose to a new group of animals to determine the dose that causes no adverse effects and the dose that causes mortality.
-
LD₅₀ Estimation: The median lethal dose (LD₅₀) can be estimated from the mortality data.
-
Pathology: At the end of the observation period, euthanize the surviving animals and perform a gross necropsy to identify any organ abnormalities.
Visualizations
Signaling Pathway
This compound, as a phosphonate-containing molecule, shares mechanistic similarities with bisphosphonates in its interaction with bone. The high affinity for hydroxyapatite crystals in the bone matrix is a key feature. Nitrogen-containing bisphosphonates, a class to which this compound is structurally related, are known to inhibit farnesyl pyrophosphate synthase (FPPS) in osteoclasts. This inhibition disrupts the mevalonate pathway, which is crucial for the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPase signaling proteins. The disruption of this process in osteoclasts impairs their function and can lead to apoptosis, thereby inhibiting bone resorption.
References
Application of DOTMP in Bone Scintigraphy: A Detailed Guide for Researchers
Introduction
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) is a macrocyclic chelating agent that has garnered significant interest in the field of nuclear medicine, particularly for bone scintigraphy. Its robust coordination chemistry allows for stable chelation of various radionuclides, while the phosphonate moieties provide a strong affinity for the bone matrix. This unique combination makes this compound an excellent scaffold for the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy of bone pathologies, especially metastatic bone disease. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound-based radiopharmaceuticals.
Mechanism of Action: Targeting the Bone Microenvironment
The primary mechanism by which this compound localizes to bone is through the high affinity of its phosphonate groups for hydroxyapatite, the main mineral component of the bone matrix.[1] This process, known as chemisorption, is particularly enhanced in areas of high bone turnover, such as those found in regions of active bone formation or repair.[2]
Metastatic bone lesions, particularly those of an osteoblastic or mixed nature, are characterized by increased osteoblastic activity.[3] This heightened metabolic state leads to a greater exposure of hydroxyapatite crystals, creating preferential binding sites for this compound-based radiopharmaceuticals. Once localized, the chelated radionuclide can be used for diagnostic imaging (e.g., with Technetium-99m or Indium-111) or to deliver a therapeutic radiation dose to the metastatic cells and the surrounding microenvironment (e.g., with Lutetium-177 or Samarium-153).[1][4]
The macrocyclic structure of this compound provides high thermodynamic stability and kinetic inertness to the resulting radiometal complex, which is crucial for minimizing the in vivo release of the radionuclide and reducing off-target radiation exposure.
References
- 1. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of cancer metastasis to the bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. [99mTc]-1,4,7,10-Tetraazacyclododecane tetramethylenephosphonic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Dotmp in Palliative Treatment of Bone Metastases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dotmp (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid) complexed with beta-emitting radionuclides for the palliative treatment of painful bone metastases. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of action.
Introduction
Metastatic bone disease is a frequent and severe complication for patients with advanced cancers, including prostate, breast, and lung cancer. The resulting bone pain can be debilitating, significantly impacting a patient's quality of life. Radionuclide therapy using bone-seeking radiopharmaceuticals offers a systemic and targeted approach to pain palliation by delivering localized radiation to areas of high bone turnover characteristic of metastatic lesions.[1][2]
This compound has emerged as a promising chelating agent for therapeutic radionuclides due to its high affinity for bone minerals and stable complexation with radiometals like Samarium-153 (¹⁵³Sm) and Lutetium-177 (¹⁷⁷Lu).[3][4] Compared to its acyclic analogue, EDTMP, this compound forms thermodynamically more stable and kinetically inert complexes, which is advantageous for in-vivo applications.[3]
Mechanism of Action
The therapeutic efficacy of radiolabeled this compound stems from its ability to selectively deliver a cytotoxic dose of radiation to bone metastases. The phosphonate groups in the this compound molecule have a strong affinity for hydroxyapatite, the primary mineral component of bone. In areas of metastatic growth, there is increased osteoblastic activity and bone turnover, leading to a higher concentration of exposed hydroxyapatite.
Following intravenous administration, the radiolabeled this compound complex circulates and preferentially accumulates at these sites of high bone turnover. The complex binds to the bone matrix, where the chelated radionuclide (e.g., ¹⁵³Sm or ¹⁷⁷Lu) emits beta particles. These beta particles have a short range in tissue, delivering a high radiation dose to the immediate vicinity, including tumor cells within the bone, while minimizing damage to surrounding healthy tissues. This localized radiation leads to tumor cell death, reduction in tumor size, and subsequent alleviation of bone pain.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies on ¹⁵³Sm-Dotmp and ¹⁷⁷Lu-Dotmp.
Table 1: Preclinical Biodistribution of Radiolabeled this compound in Wistar Rats (% Injected Dose per Gram ± SD)
| Organ | ¹⁵³Sm-Dotmp (30 min post-injection) | ¹⁷⁷Lu-Dotmp (4 hours post-injection) |
| Tibia | 4.52 ± 0.49 | 2.15 ± 0.07 |
| Blood | Not reported | Negligible |
| Liver | Minimal | Minimal |
| Kidneys | Minimal | Minimal |
Table 2: Clinical Efficacy of ¹⁷⁷Lu-Dotmp in Palliative Treatment of Bone Metastases (n=27)
| Response Category | Percentage of Patients |
| Overall Response | 77.8% |
| Complete Response | 29.6% |
| Partial Response | 33.3% |
| Minimal Response | 14.8% |
Table 3: Hematological Toxicity of ¹⁷⁷Lu-Dotmp (n=27)
| Toxicity Type | Grade 1/2 | Grade 3 |
| Anemia | Not specified | 37% (Grade 2/3) |
| Leukopenia | 11.1% | Not specified |
| Thrombocytopenia | Not specified | 18.5% (Grade 1/3) |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Lutetium-177 (¹⁷⁷Lu)
This protocol is a generalized procedure based on common radiolabeling techniques.
Materials:
-
This compound ligand solution
-
¹⁷⁷LuCl₃ in HCl solution
-
Sodium ascorbate buffer (pH 4)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) system
-
0.9% NaCl solution (sterile)
Procedure:
-
In a sterile, pyrogen-free reaction vial, add the this compound ligand solution.
-
Add the sodium ascorbate buffer to the reaction vial.
-
Carefully add the ¹⁷⁷LuCl₃ solution to the vial containing the this compound and buffer.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at 95°C for 30 minutes.
-
Allow the reaction vial to cool to room temperature.
-
Perform quality control using ITLC to determine the radiochemical purity of the ¹⁷⁷Lu-Dotmp.
-
The final product should be a clear, colorless solution. If required, adjust the pH to 7.0-8.5 using a suitable buffer.
-
The final preparation can be diluted with sterile 0.9% NaCl for intravenous administration.
Protocol 2: Animal Biodistribution Study of Radiolabeled this compound
This protocol outlines a general procedure for assessing the biodistribution of radiolabeled this compound in a rodent model.
Animal Model:
-
Wistar rats or other suitable rodent model.
Procedure:
-
Anesthetize the animals according to approved institutional animal care and use committee protocols.
-
Inject a known quantity of the radiolabeled this compound solution (e.g., 3-4 MBq in 0.15-0.2 mL) intravenously via the tail vein.
-
At predetermined time points post-injection (e.g., 30 minutes, 1 hour, 4 hours, 24 hours, 48 hours), euthanize a cohort of animals.
-
Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 3: Clinical Trial Protocol for Palliative Treatment of Bone Metastases with ¹⁷⁷Lu-Dotmp
This protocol is a summary of a clinical study design for evaluating the efficacy and safety of ¹⁷⁷Lu-Dotmp.
Patient Population:
-
Patients with painful, widespread skeletal metastases confirmed by ⁹⁹ᵐTc-MDP bone scintigraphy.
Inclusion Criteria:
-
Histologically confirmed malignancy.
-
Documented painful bone metastases.
-
Life expectancy of at least 16 weeks.
-
Karnofsky performance status >60%.
Exclusion Criteria:
-
Pregnancy or breastfeeding.
-
Impending or existing spinal cord compression.
-
Pathological bone fractures.
-
"Superscan" pattern on bone scintigraphy.
Treatment:
-
Intravenous administration of 37 MBq/kg of ¹⁷⁷Lu-Dotmp.
Assessments:
-
Baseline:
-
Visual Analogue Scale (VAS) for pain.
-
Analgesic score.
-
Eastern Cooperative Oncology Group (ECOG) performance status.
-
European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire (EORTC QLQ-C30).
-
Complete blood count (CBC) and serum chemistry.
-
-
Follow-up (e.g., at 2 months post-therapy):
-
Repeat all baseline assessments.
-
Monitor for adverse events, graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Dosimetry
Accurate dosimetry is crucial for optimizing the therapeutic ratio of radiolabeled this compound, maximizing the radiation dose to the tumor while minimizing exposure to healthy organs, particularly the bone marrow. Dosimetry calculations are typically performed based on imaging data acquired at multiple time points after administration of the radiopharmaceutical. SPECT/CT imaging is commonly used to quantify the activity in target lesions and organs at risk. The Medical Internal Radiation Dose (MIRD) formalism is then applied to calculate the absorbed doses.
Safety and Toxicity
The primary dose-limiting toxicity of systemically administered bone-seeking radiopharmaceuticals is myelosuppression, resulting from irradiation of the bone marrow. Clinical studies with ¹⁷⁷Lu-Dotmp have reported transient and mild-to-moderate hematological toxicity, including anemia, leukopenia, and thrombocytopenia. Careful patient selection and monitoring of blood counts are essential to manage these potential side effects.
Future Directions
The development of this compound-based radiopharmaceuticals for the palliative treatment of bone metastases is ongoing. The SOLACE clinical trial is currently evaluating the safety, pharmacokinetics, dosimetry, and preliminary efficacy of ¹⁵³Sm-Dotmp (TLX090). This next-generation agent aims to offer an improved safety profile and efficacy. Further research will likely focus on optimizing dosimetry, exploring combination therapies, and expanding the application of this compound with other therapeutic radionuclides.
References
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Preparation and biological evaluation of 153Sm-DOTMP as a potential agent for bone pain palliation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theranostic Treatment of Metastatic Bone Pain With 177Lu-DOTMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biodistribution Studies of 99mTc-DOTMP
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of 99mTc-DOTMP (Technetium-99m labeled 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid). 99mTc-DOTMP is a radiopharmaceutical with strong bone-seeking properties, making it a promising candidate for the diagnosis and monitoring of skeletal metastases through single-photon emission computed tomography (SPECT).[1] The phosphonate groups in DOTMP facilitate high affinity for the hydroxyapatite matrix of the bone.[2][3] This document outlines the necessary procedures for radiolabeling, quality control, and in vivo evaluation in animal models, intended for researchers, scientists, and professionals in drug development.
Mechanism of Bone Targeting
The uptake of 99mTc-DOTMP in the bone is primarily driven by the chemisorption of the phosphonate groups onto the hydroxyapatite crystals of the bone matrix.[2] This process is analogous to that of other technetium-labeled phosphonates like 99mTc-MDP.[3] The radiopharmaceutical localizes in areas of active bone turnover and osteoblastic activity, allowing for the visualization of bone lesions.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with 99mTc
This protocol describes the preparation of 99mTc-DOTMP with high radiochemical purity.
Materials:
-
This compound (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid)
-
Sodium pertechnetate (99mTcO4-) from a 99Mo/99mTc generator
-
Stannous chloride dihydrate (SnCl2·2H2O) solution (freshly prepared in 0.01 N HCl)
-
0.9% Sodium Chloride (Saline)
-
0.01 N NaOH
-
Sterile, pyrogen-free vials
-
pH indicator strips
-
Instant thin-layer chromatography (ITLC-SG) strips
-
Acetone (mobile phase)
-
Saline (mobile phase)
Procedure:
-
In a sterile vial, dissolve a specific amount of this compound in saline.
-
Add a freshly prepared solution of stannous chloride to the this compound solution.
-
Adjust the pH of the mixture to 6.0–6.5 using 0.01 N NaOH.
-
Add the required activity of 99mTc-pertechnetate to the vial.
-
Gently swirl the vial and incubate at room temperature for 30 minutes.
-
Perform quality control to determine the radiochemical purity.
Quality Control (ITLC):
-
Spot a small drop of the final product onto two ITLC-SG strips.
-
Develop one strip using acetone as the mobile phase. In this system, 99mTc-DOTMP and any hydrolyzed-reduced 99mTc remain at the origin (Rf = 0), while free 99mTcO4- moves with the solvent front (Rf = 1.0).
-
Develop the second strip using saline as the mobile phase. Here, 99mTc-DOTMP and free 99mTcO4- move with the solvent front (Rf = 1.0), while hydrolyzed-reduced 99mTc remains at the origin (Rf = 0).
-
Calculate the percentage of 99mTc-DOTMP. A radiochemical yield of >97% is expected.
Protocol 2: In Vivo Biodistribution Study in Mice
This protocol details the procedure for evaluating the biodistribution of 99mTc-DOTMP in a murine model.
Animal Model:
-
BALB/c mice (6-8 weeks old, 25-30 g) are commonly used. All animal experiments should be conducted in compliance with institutional animal care and use guidelines.
Procedure:
-
Administer approximately 100 µL of the 99mTc-DOTMP solution (containing ~1 mCi of radioactivity) to each mouse via intravenous (i.v.) injection through the tail vein.
-
House the animals under standard conditions with free access to food and water.
-
At predefined time points (e.g., 30 minutes, 1 hour, 4 hours, and 24 hours) post-injection, euthanize a group of mice (n=5 per time point) by cervical dislocation.
-
Collect blood samples via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, and bone (femur)).
-
Wash the collected organs with saline to remove excess blood, blot dry, and weigh them.
-
Measure the radioactivity in each organ, blood samples, and an aliquot of the injected dose (as a standard) using a calibrated gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Data Analysis:
The %ID/g is calculated using the following formula:
%ID/g = (Counts per minute in organ / Weight of organ in g) / (Total counts per minute injected) x 100
Quantitative Data Summary
The following table summarizes the biodistribution data of 99mTc-DOTMP in BALB/c mice at various time points post-injection. Data is presented as the mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.
| Organ | 30 min Post-Injection | 1 hr Post-Injection |
| Blood | 1.31 ± 0.40 | - |
| Kidneys | 4.36 ± 0.42 | - |
| Bone | 4.74 ± 0.36 | 9.06 ± 0.75 |
Note: The table is compiled from available literature. A comprehensive study should include a wider range of organs and time points.
Blood Clearance and Excretion
Studies in rabbits have shown rapid blood clearance of 99mTc-DOTMP, with approximately 60% of the radioactivity cleared from the blood in less than 5 minutes and over 90% cleared by 1 hour. The biological half-lives were reported to be 25 minutes (fast component) and 6 hours and 5 minutes (slow component). The primary route of excretion is through the kidneys into the urine, as indicated by high radioactivity in the kidneys and urinary bladder.
Scintigraphic Imaging
In addition to ex vivo biodistribution studies, scintigraphic imaging using a SPECT camera can provide a visual representation of the radiotracer's distribution. In rabbits, images obtained as early as 30 minutes post-injection show rapid and clear accumulation of 99mTc-DOTMP in the entire skeleton with minimal uptake in non-osseous tissues.
Conclusion
99mTc-DOTMP demonstrates favorable characteristics for a bone-seeking radiopharmaceutical, including high radiolabeling efficiency, rapid blood clearance, and high uptake in bone. The provided protocols offer a standardized approach for the preclinical evaluation of its biodistribution. These studies are crucial for establishing the safety and efficacy profile of 99mTc-DOTMP as a potential agent for skeletal scintigraphy.
References
- 1. Synthesis of 99mTc-DOTMP and its preclinical evaluation as a multidentate imaging agent for skeletal metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. 99mTc-Methyl diphosphonate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Quality Control of DOTMP-Based Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quality control (QC) of radiopharmaceuticals based on the chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP). This compound is a crucial component in several therapeutic and diagnostic radiopharmaceuticals, particularly those targeting bone metastases. Ensuring the quality and safety of these agents is paramount for clinical efficacy and patient safety.[1][2]
This document outlines the essential QC tests, including the determination of radiochemical and radionuclidic purity, as well as sterility and bacterial endotoxin limits. The protocols provided are based on established pharmacopeial standards and scientific literature.[3][4]
Overview of Quality Control Workflow
The quality control of this compound-based radiopharmaceuticals involves a series of tests to ensure the final product meets predefined specifications for identity, purity, strength, and safety before administration to a patient.[5] A typical workflow is illustrated below.
References
Application Notes and Protocols for In Vivo Stability Testing of Metal-DOTMP Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) are of significant interest in the development of radiopharmaceuticals, particularly for bone-targeted applications. The high affinity of the phosphonate groups for hydroxyapatite, a major component of bone mineral, allows for the targeted delivery of diagnostic or therapeutic radionuclides to the skeletal system.[1] The in vivo stability of these metal-DOTMP complexes is a critical determinant of their safety and efficacy. Dissociation of the metal ion from the this compound chelator in vivo can lead to off-target accumulation of the radionuclide, resulting in increased toxicity to healthy tissues and reduced therapeutic or imaging efficacy.[2][3]
These application notes provide detailed protocols for assessing the in vivo stability of metal-DOTMP complexes, including serum stability assays, and biodistribution and pharmacokinetic studies in preclinical animal models.
Data Presentation: In Vivo Biodistribution of Metal-DOTMP Complexes
The following tables summarize the biodistribution of various metal-DOTMP and analogous bone-targeting complexes, presented as the percentage of the injected dose per gram of tissue (%ID/g). This data is essential for comparing the in vivo stability and targeting efficiency of different complexes.
Table 1: Biodistribution of ¹⁷⁷Lu-labeled Phosphonates in Rats (%ID/g ± SD)
| Organ | ¹⁷⁷Lu-EDTMP (2 h) | ¹⁷⁷Lu-EDTMP (24 h) | ¹⁷⁷Lu-EDTMP (168 h) | ¹⁷⁷Lu-TTHMP (2 h) | ¹⁷⁷Lu-TTHMP (24 h) | ¹⁷⁷Lu-TTHMP (168 h) |
| Blood | 0.85 ± 0.12 | 0.09 ± 0.02 | 0.01 ± 0.00 | 0.91 ± 0.15 | 0.11 ± 0.03 | 0.02 ± 0.01 |
| Heart | 0.21 ± 0.04 | 0.04 ± 0.01 | 0.01 ± 0.00 | 0.25 ± 0.05 | 0.05 ± 0.01 | 0.01 ± 0.00 |
| Lungs | 0.35 ± 0.06 | 0.07 ± 0.01 | 0.02 ± 0.00 | 0.41 ± 0.07 | 0.08 ± 0.02 | 0.02 ± 0.01 |
| Liver | 0.42 ± 0.07 | 0.15 ± 0.03 | 0.05 ± 0.01 | 0.48 ± 0.08 | 0.18 ± 0.04 | 0.06 ± 0.01 |
| Spleen | 0.11 ± 0.02 | 0.03 ± 0.01 | 0.01 ± 0.00 | 0.13 ± 0.03 | 0.04 ± 0.01 | 0.01 ± 0.00 |
| Kidneys | 1.25 ± 0.21 | 0.35 ± 0.06 | 0.11 ± 0.02 | 1.45 ± 0.25 | 0.41 ± 0.07 | 0.13 ± 0.02 |
| Bone (Femur) | 3.55 ± 0.45 | 4.21 ± 0.53 | 3.98 ± 0.49 | 4.02 ± 0.51 | 4.88 ± 0.61 | 4.22 ± 0.53 |
| Muscle | 0.18 ± 0.03 | 0.05 ± 0.01 | 0.02 ± 0.00 | 0.21 ± 0.04 | 0.06 ± 0.01 | 0.02 ± 0.01 |
*Data adapted from studies on bone-seeking radiopharmaceuticals.[4][5] EDTMP (Ethylenediaminetetramethylene phosphonic acid) and TTHMP (Triethylenetetraminehexamethylene phosphonic acid) are analogous polyaminophosphonic acid chelators to this compound.
Table 2: Biodistribution of ⁶⁸Ga-labeled Bisphosphonates in Mice at 1-hour post-injection (%ID/g ± SD)
| Organ | ⁶⁸Ga-NOTA-Pamidronic Acid | ⁶⁸Ga-DOTA-Pamidronic Acid |
| Blood | 0.21 ± 0.05 | 0.15 ± 0.04 |
| Heart | 0.11 ± 0.03 | 0.08 ± 0.02 |
| Lungs | 0.18 ± 0.04 | 0.12 ± 0.03 |
| Liver | 0.25 ± 0.06 | 0.19 ± 0.05 |
| Spleen | 0.08 ± 0.02 | 0.06 ± 0.01 |
| Kidneys | 2.53 ± 0.45 | 1.89 ± 0.38 |
| Bone (Femur) | 1.33 ± 0.28 | 0.26 ± 0.07 |
| Muscle | 0.10 ± 0.02 | 0.07 ± 0.02 |
*Data derived from a comparative study of bone-targeting agents. Pamidronic acid is a bisphosphonate that, like this compound, targets bone.
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol details the assessment of the stability of a radiolabeled metal-DOTMP complex in human serum, a critical step before in vivo studies.
Materials:
-
Radiolabeled metal-DOTMP complex
-
Freshly collected human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile, ice-cold
-
Instant thin-layer chromatography (ITLC) strips (e.g., ITLC-SG)
-
Mobile phase (e.g., 0.1 M sodium citrate, pH 5.5)
-
Radio-TLC scanner or gamma counter
-
Incubator at 37°C
-
Microcentrifuge
Procedure:
-
Preparation: Dilute the radiolabeled metal-DOTMP complex in PBS to a final concentration of approximately 1 µCi/µL.
-
Incubation: Add 10 µL of the diluted radiolabeled complex to 490 µL of human serum in a microcentrifuge tube. Gently vortex to mix.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 24, and 48 hours), withdraw a 50 µL aliquot.
-
Protein Precipitation: To the 50 µL aliquot, add 50 µL of ice-cold acetonitrile to precipitate the serum proteins. Vortex vigorously and centrifuge at 10,000 x g for 5 minutes.
-
Radio-TLC Analysis:
-
Spot 2 µL of the supernatant onto the origin of an ITLC strip.
-
Develop the strip in a chromatography tank containing the appropriate mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip and allow it to air dry.
-
-
Data Analysis:
-
Scan the ITLC strip using a radio-TLC scanner to determine the distribution of radioactivity. The intact complex will have a different Rf value than the free radiometal or protein-bound radiometal.
-
Alternatively, cut the strip into sections (e.g., origin and solvent front) and measure the radioactivity in each section using a gamma counter.
-
Calculate the percentage of intact radiolabeled complex at each time point. The radiochemical purity should ideally remain above 90-95%.
-
Protocol 2: In Vivo Biodistribution Study in Mice
This protocol outlines the procedure for determining the tissue distribution of a radiolabeled metal-DOTMP complex in a rodent model.
Materials:
-
Radiolabeled metal-DOTMP complex
-
Healthy, age- and sex-matched mice (e.g., BALB/c or Swiss Webster), typically 4-6 weeks old. For bone metastasis models, immunodeficient mice (e.g., NOD/SCID) with induced tumors may be used.
-
Sterile saline for injection
-
Anesthetic (e.g., isoflurane)
-
Syringes (e.g., 27-30 gauge insulin syringes)
-
Gamma counter
-
Dissection tools
-
Tared collection tubes
Procedure:
-
Dose Preparation: Dilute the radiolabeled metal-DOTMP complex in sterile saline to the desired activity concentration for injection (e.g., 1-10 µCi per 100-200 µL). Prepare a standard of the injectate for later counting.
-
Animal Administration:
-
Anesthetize the mice.
-
Administer a precise volume (e.g., 100 µL) of the radiolabeled complex intravenously via the tail vein.
-
-
Time Points: House the animals with free access to food and water. At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice (typically n=3-5 per time point).
-
Tissue Harvesting:
-
Collect a blood sample via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and femur).
-
Carefully clean the tissues of excess blood and connective tissue.
-
-
Radioactivity Measurement:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each tissue sample and the injection standard using a gamma counter.
-
-
Data Calculation:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute in standard) * 100
-
Protocol 3: Pharmacokinetic (Blood Clearance) Study
This protocol describes the measurement of the clearance rate of the radiolabeled metal-DOTMP complex from the bloodstream.
Materials:
-
Same as for the Biodistribution Study.
-
Capillary tubes for blood collection.
Procedure:
-
Dose Preparation and Administration: Follow steps 1 and 2 of the In Vivo Biodistribution Study protocol.
-
Blood Sampling:
-
At various time points post-injection (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes), collect a small blood sample (e.g., 10-20 µL) from the tail vein using a capillary tube.
-
-
Radioactivity Measurement:
-
Weigh the blood sample.
-
Measure the radioactivity in each blood sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the %ID/g for each blood sample at each time point.
-
Plot the %ID/g in blood versus time to generate a blood clearance curve.
-
Pharmacokinetic parameters, such as the biological half-life (t₁/₂), can be determined by fitting the data to a suitable model (e.g., a two-compartment model).
-
Mandatory Visualizations
Caption: Workflow for in vitro and in vivo stability testing.
Caption: Signaling pathways regulating bone turnover.
References
Application Notes and Protocols for Dosimetry Calculations of Therapeutic DOTMP Radioconjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for therapeutic radioconjugates based on the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP). This compound is a highly effective chelating agent for various therapeutic radionuclides and exhibits strong affinity for bone, making its radioconjugates promising candidates for treating bone metastases and for bone marrow ablation.[1][2] Accurate dosimetry is crucial for ensuring therapeutic efficacy while minimizing toxicity to healthy organs.[3][4]
Introduction to this compound Radioconjugate Dosimetry
The primary goal of internal dosimetry for therapeutic radiopharmaceuticals is to determine the absorbed radiation dose in both target tissues (e.g., bone metastases, bone marrow) and non-target organs (e.g., kidneys, bladder).[5] This information is vital for treatment planning, predicting therapeutic response, and avoiding unnecessary toxicity. The Medical Internal Radiation Dose (MIRD) formalism is the most widely accepted method for calculating absorbed doses from internally administered radionuclides.
This compound and its acyclic analog, ethylenediaminetetramethylenephosphonic acid (EDTMP), are phosphonate-based chelators that, when complexed with suitable radionuclides, localize to areas of active bone turnover, such as bone metastases. Several radionuclides have been investigated for use with these chelators, including Samarium-153 (¹⁵³Sm), Holmium-166 (¹⁶⁶Ho), and Lutetium-177 (¹⁷⁷Lu).
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of various this compound and EDTMP radioconjugates.
Table 1: Biodistribution and Skeletal Uptake of this compound/EDTMP Radioconjugates
| Radioconjugate | Species | Skeletal Uptake (%ID) | Key Non-Target Organs with Uptake | Time Point | Reference |
| ¹⁵³Sm-EDTMP | Human | 54 ± 16 | Minimal non-skeletal uptake observed | Not specified | |
| ¹⁵³Sm-DOTMP | Rat | ~56 (bone surface) | Kidneys, Bladder | 48 hours | |
| ¹⁶⁶Ho-DOTMP | Human | 19 - 39 (mean 28) | Kidneys, Bladder | Not specified | |
| ¹⁶⁶Ho-DOTMP | Dog | Not specified | Principally to bone | 24 hours | |
| ¹⁷⁷Lu-DOTMP | Rat | ~33.11 | Blood, Kidneys | 4 hours | |
| ⁴⁶Sc-DOTMP | Mouse | 33.11 | Blood, Kidneys | 4 hours |
%ID: Percentage of Injected Dose
Table 2: Absorbed Dose Estimates for Therapeutic Radioconjugates
| Radioconjugate | Target Organ | Absorbed Dose | Organs at Risk | Absorbed Dose | Species | Reference |
| ¹⁵³Sm-EDTMP | Bone Marrow | 89 ± 27 cGy/GBq | - | - | Human | |
| ¹⁵³Sm-DOTMP | Red Bone Marrow | 0.66 ± 0.04 mGy/MBq | Osteogenic Cells | 3.43 ± 0.23 mGy/MBq | Human (extrapolated from rat) | |
| ¹⁵³Sm-DOTMP | - | - | Bladder Wall | 0.20 ± 0.02 mGy/MBq | Human (extrapolated from rat) | |
| ¹⁵³Sm-DOTMP | - | - | Kidneys | 0.05 ± 0.01 mGy/MBq | Human (extrapolated from rat) | |
| ¹⁶⁶Ho-DOTMP | Bone Marrow | 7.9 - 41.4 Gy (total) | Kidneys (ROI-based) | 8.3 - 17.3 Gy (total) | Human | |
| ¹⁶⁶Ho-DOTMP | Bone Marrow | - | Bladder | 10 - 20 Gy (total) | Human | |
| ¹⁶⁶Ho-DOTMP | Bone Surface | 39 - 57 Gy (total) | Other Organs | < 2 Gy (total) | Human | |
| ¹⁶⁶Ho-DOTMP | Red Marrow | 30 - 115 Gy (median 61) | - | - | Dog | |
| ¹⁷⁷Lu-PSMA-617 | Kidneys | 0.46 ± 0.09 mGy/MBq | Salivary Glands | 0.62 ± 0.07 mGy/MBq | Human | |
| ¹⁷⁷Lu-CTT1403 | Kidneys | 5.18 mSv/MBq | Osteogenic Cells | 0.177 mSv/MBq | Human (extrapolated from rat) |
*Note: ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-CTT1403 are included for comparative purposes as they represent modern therapeutic radiopharmaceuticals, although they do not use the this compound chelator.
Experimental Protocols
Protocol for Preclinical Biodistribution Studies
This protocol outlines the steps for determining the biodistribution of a novel this compound radioconjugate in a rodent model, which is a critical input for dosimetry calculations.
Objective: To quantify the uptake and clearance of the radioconjugate in various organs and tissues over time.
Materials:
-
This compound radioconjugate (e.g., ¹⁷⁷Lu-DOTMP)
-
Animal model (e.g., Wistar rats or nude mice)
-
Dose calibrator
-
Gamma counter
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles
-
Dissection tools
-
Weighing scale
Procedure:
-
Radiopharmaceutical Preparation and Quality Control:
-
Synthesize and purify the this compound radioconjugate.
-
Determine the radiochemical purity using methods like radio-thin-layer chromatography (RTLC). A purity of >95% is generally required.
-
Measure the activity of the dose to be injected using a calibrated dose calibrator.
-
-
Animal Handling and Injection:
-
Acclimatize animals for at least one week before the experiment.
-
Administer the radioconjugate intravenously (e.g., via the tail vein). A typical injected volume is 100-200 µL.
-
-
Tissue Harvesting:
-
At predefined time points (e.g., 1, 4, 24, 48, and 168 hours post-injection), euthanize a cohort of animals (typically 3-5 per time point) using an approved method.
-
Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each collected tissue sample.
-
-
Activity Measurement:
-
Measure the radioactivity in each tissue sample using a calibrated gamma counter.
-
Also, measure the activity of injection standards to calculate the total injected dose.
-
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Plot the %ID/g versus time for each organ to visualize the uptake and clearance kinetics.
-
Protocol for Patient-Specific Dosimetry using Quantitative SPECT/CT
This protocol describes a clinical workflow for performing patient-specific dosimetry for a therapeutic this compound radioconjugate using quantitative Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT).
Objective: To calculate the absorbed dose to tumors and critical organs in individual patients to personalize therapy.
Equipment and Software:
-
SPECT/CT scanner
-
Calibrated dose calibrator
-
Dosimetry software (e.g., IDAC-DOSE 2.1)
-
Image analysis software
Procedure:
-
Patient Preparation and Radiopharmaceutical Administration:
-
Administer a therapeutic or tracer amount of the this compound radioconjugate to the patient intravenously.
-
-
Quantitative SPECT/CT Imaging:
-
Acquire whole-body planar and SPECT/CT images at multiple time points post-injection (e.g., 2, 24, 48, and 72 hours).
-
The imaging protocol should be optimized for the specific radionuclide, including appropriate energy windows for the photopeak and scatter correction.
-
CT-based attenuation correction is essential for accurate quantification.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT images using an iterative algorithm with corrections for attenuation, scatter, and resolution recovery.
-
Co-register the SPECT and CT images.
-
Delineate volumes of interest (VOIs) for source organs (e.g., kidneys, liver, bladder, tumors) on the CT images and project them onto the SPECT images.
-
-
Time-Activity Curve Generation:
-
From the series of quantitative SPECT images, determine the total activity in each source organ at each imaging time point.
-
Plot the activity in each organ as a function of time and fit the data to an appropriate function (e.g., mono- or bi-exponential) to generate time-activity curves.
-
-
Absorbed Dose Calculation:
-
Integrate the time-activity curves to determine the total number of disintegrations (residence time) in each source organ.
-
Use a dosimetry software package that implements the MIRD formalism. This software will use the calculated residence times and pre-calculated S-values (mean absorbed dose in a target region per unit of cumulated activity in a source region) to compute the absorbed dose to each target organ.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key concepts and workflows in the dosimetry of therapeutic this compound radioconjugates.
Caption: A streamlined workflow for patient-specific dosimetry using quantitative imaging.
Caption: The core components of the MIRD schema for internal dosimetry calculations.
Caption: The biological pathway leading to targeted radiation delivery by this compound radioconjugates.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Bone marrow transplantation in dogs after radio-ablation with a new Ho-166 amino phosphonic acid bone-seeking agent (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of imaging-based dosimetry for personalising radiopharmaceutical therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. The MIRD Schema for Radiopharmaceutical Dosimetry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design of Novel Dotmp-Based Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the clinical trial design of novel therapies based on Dotmp (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid), a chelating agent pivotal in the development of bone-targeting radiopharmaceuticals.
Introduction to this compound-Based Therapies
This compound is a macrocyclic tetraphosphonate chelator that forms stable complexes with various radionuclides. Its primary application in medicine is as a bone-seeking agent, where it is combined with therapeutic radioisotopes such as Lutetium-177 (¹⁷⁷Lu) and Samarium-153 (¹⁵³Sm). These radiopharmaceuticals, including ¹⁷⁷Lu-DOTMP and ¹⁵³Sm-DOTMP, are designed to deliver targeted radiation to sites of high bone turnover, such as bone metastases, for palliative treatment and potential tumor control. The phosphonate groups in this compound have a high affinity for the hydroxyapatite matrix of the bone, enabling selective accumulation in these areas.
Preclinical Evaluation
A thorough preclinical evaluation is mandatory to establish the safety and potential efficacy of new this compound-based therapies before human trials.
Key Preclinical Experiments
-
Radiolabeling and In Vitro Stability: To ensure the radiopharmaceutical is stable and maintains high radiochemical purity.
-
Biodistribution Studies: To determine the uptake, distribution, and clearance of the radiopharmaceutical in animal models.
-
Preclinical Dosimetry: To estimate the radiation dose to target and non-target organs.
-
Toxicity Studies: To identify potential adverse effects and determine a safe starting dose for clinical trials.
Experimental Protocol: Preclinical Biodistribution in Rodents
This protocol outlines a standard procedure for assessing the biodistribution of a novel this compound-based radiopharmaceutical in a rodent model.
Materials:
-
Test radiopharmaceutical (e.g., ¹⁷⁷Lu-DOTMP)
-
Healthy rodents (e.g., Sprague-Dawley rats), typically 5 animals per time point
-
Anesthesia (e.g., isoflurane)
-
Calibrated gamma counter
-
Syringes and needles
-
Dissection tools
-
Weighing scale
Procedure:
-
Dose Preparation: Prepare individual doses of the radiopharmaceutical, ensuring accurate activity measurement in a dose calibrator.
-
Animal Administration: Anesthetize the animals and administer a single intravenous (IV) injection of the radiopharmaceutical via the tail vein.
-
Time Points: Euthanize groups of animals at predefined time points (e.g., 1, 4, 24, 48, and 168 hours post-injection).
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, and bone).
-
Weighing and Counting: Weigh each organ/tissue sample and measure the radioactivity using a calibrated gamma counter. Include standards of the injected dose for calibration.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Clinical Trial Design
The design of clinical trials for this compound-based therapies should follow a phased approach to systematically evaluate safety and efficacy.
Phase 1 Clinical Trials
The primary objectives of Phase 1 trials are to determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic profile of the new therapy. A common design is the 3+3 dose-escalation scheme.
Patient Population: Patients with advanced solid tumors and confirmed bone metastases, who have exhausted standard therapeutic options.
Key Assessments:
-
Safety and Toxicity: Monitored through regular clinical assessments and laboratory tests (hematology, biochemistry). Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Pharmacokinetics and Biodistribution: Assessed through serial blood sampling and whole-body scintigraphy/SPECT imaging.
-
Dosimetry: Patient-specific dosimetry calculations are performed to estimate the radiation dose to critical organs (e.g., bone marrow) and tumor lesions.
Phase 2 Clinical Trials
Phase 2 trials aim to evaluate the preliminary efficacy of the therapy in a larger patient cohort and further assess its safety.
Patient Population: Patients with specific cancer types known to metastasize to bone (e.g., prostate cancer, breast cancer).
Key Assessments:
-
Efficacy: Primary endpoints may include pain relief (measured by Visual Analog Scale [VAS] and analgesic consumption), quality of life (e.g., ECOG performance status), and tumor response (e.g., PSA levels in prostate cancer).
-
Safety: Continued monitoring of adverse events.
Phase 3 Clinical Trials
Phase 3 trials are large, randomized controlled trials designed to confirm the efficacy and safety of the new therapy compared to the standard of care.
Patient Population: A large, well-defined patient population with specific inclusion and exclusion criteria.
Key Assessments:
-
Efficacy: Primary endpoints often include overall survival (OS) and progression-free survival (PFS).
-
Safety: Comprehensive safety profiling.
Quantitative Data from this compound-Based Therapy Clinical Trials
| Therapy | Phase | Number of Patients | Dosage | Key Efficacy Findings | Common Adverse Events (Grade ≥3) |
| ¹⁷⁷Lu-DOTMP | Prospective Study | 27 | 37 MBq/kg | Overall response rate of 77.8% in pain reduction.[1] | Anemia (37%), Thrombocytopenia (18.5%)[1] |
| ¹⁵³Sm-DOTMP (CycloSam®) | Phase 1 (Canine) | 13 | 1.5 - 2.0 mCi/kg (dose escalation) | Recommended dose of 1.75 mCi/kg showed some pain control.[2][3][4] | Dose-limiting neutropenia and thrombocytopenia at 2 mCi/kg. |
Experimental Protocols
Protocol: Radiosynthesis of ¹⁷⁷Lu-DOTMP
This protocol describes a "mix-and-use" strategy for the preparation of clinical doses of ¹⁷⁷Lu-DOTMP.
Materials:
-
¹⁷⁷LuCl₃ solution
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Sterile water for injection
-
Sterile, pyrogen-free reaction vial
-
Heating block
-
Quality control instrumentation (e.g., HPLC, TLC)
Procedure:
-
Preparation of Reagents: Prepare a sterile aqueous solution of this compound and NaHCO₃.
-
Radiolabeling: In a sterile vial, add the required activity of ¹⁷⁷LuCl₃ to the this compound/NaHCO₃ solution.
-
Incubation: Gently mix the solution and incubate at room temperature or with gentle heating as optimized.
-
Quality Control:
-
Radiochemical Purity: Determine using radio-TLC or radio-HPLC to ensure it is >95%.
-
pH: Measure to ensure it is within the acceptable range for intravenous injection.
-
Sterility and Endotoxin Testing: Perform to ensure the final product is sterile and pyrogen-free.
-
Protocol: Clinical Dosimetry for Bone-Seeking Radiopharmaceuticals
This protocol outlines the general steps for performing patient-specific dosimetry in a clinical trial.
Procedure:
-
Image Acquisition: Acquire serial whole-body planar or SPECT/CT images at multiple time points (e.g., 2, 24, 48, and 120 hours) after administration of the radiopharmaceutical.
-
Source Organ and Tumor Delineation: On the acquired images (co-registered with CT for anatomical reference), delineate regions of interest (ROIs) for source organs (e.g., kidneys, liver, spleen, red marrow) and visible tumor lesions.
-
Time-Activity Curve Generation: For each ROI, quantify the activity at each time point and generate time-activity curves (TACs).
-
Time-Integrated Activity Calculation: Integrate the TACs for each source organ and tumor to determine the total number of disintegrations (time-integrated activity).
-
Absorbed Dose Calculation: Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed dose to target organs and tumors based on the time-integrated activity and standard MIRD (Medical Internal Radiation Dose) methodology.
Visualizations
Signaling Pathway: this compound-Based Radiopharmaceutical Action in Bone Metastasis
Caption: Mechanism of action of this compound-based radiopharmaceuticals in bone metastases.
Experimental Workflow: Preclinical Biodistribution Study
Caption: Workflow for a preclinical biodistribution study of a this compound-based therapy.
Logical Relationship: Clinical Trial Phases for this compound-Based Therapies
References
- 1. Effects of Targeted Radionuclide Therapy on Cancer Cells Beyond the Ablative Radiation Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Bone Metastasis with Bone-Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publish.kne-publishing.com [publish.kne-publishing.com]
- 4. Production, Quality Control and Pharmacokinetic Studies of 177Lu-EDTMP for Human Bone Pain Palliation Therapy Trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the radiochemical purity of 177Lu-Dotmp.
Welcome to the technical support center for 177Lu-Dotmp (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving and troubleshooting the radiochemical purity of 177Lu-Dotmp.
Frequently Asked Questions (FAQs)
Q1: What is the expected radiochemical purity (RCP) of 177Lu-Dotmp?
A1: Under optimal conditions, 177Lu-Dotmp can be prepared with a very high radiochemical purity, typically exceeding 99%.[1][2]
Q2: What are the most common impurities in a 177Lu-Dotmp preparation?
A2: The most common radiochemical impurity is unbound "free" 177Lu (as 177LuCl₃). Other potential impurities could arise from the degradation of the Dotmp ligand or the radiolabeled complex itself, particularly due to radiolysis.
Q3: How does the specific activity of 177Lu affect the radiolabeling of this compound?
A3: A high specific activity of 177Lu is crucial for achieving a high labeling efficiency and for therapeutic applications.[3] Using no-carrier-added (NCA) 177Lu is often preferred to maximize the specific activity.[4][5] Low specific activity (due to the presence of non-radioactive lutetium isotopes) means more lutetium atoms are present for the same amount of radioactivity, which can saturate the this compound ligand and potentially reduce the radiochemical yield.
Q4: What is radiolysis and how can it affect my 177Lu-Dotmp preparation?
A4: Radiolysis is the decomposition of molecules due to radiation. The beta particles emitted by 177Lu can damage the this compound ligand and the 177Lu-Dotmp complex, leading to a decrease in radiochemical purity over time. This is more pronounced at higher radioactive concentrations. The addition of radical scavengers, or "quenchers," to the formulation can help mitigate the effects of radiolysis.
Q5: How long is the 177Lu-Dotmp complex stable after preparation?
A5: The 177Lu-Dotmp complex has been shown to have excellent stability, remaining stable for up to 40 days at room temperature under ideal conditions. However, stability can be affected by factors such as the radioactive concentration, formulation, and storage conditions. For instance, studies on other 177Lu-labeled compounds show that stability can decrease over 24-48 hours, especially at high activities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and quality control of 177Lu-Dotmp.
| Issue | Potential Cause | Recommended Action |
| Low Radiochemical Purity (<95%) | Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation. | Adjust the pH of the reaction mixture to the optimal range, typically between 7 and 8.5. Use a suitable buffer, such as a phosphate buffer, to maintain the pH. |
| Incorrect Ligand-to-Metal Ratio: Insufficient this compound ligand will result in free 177Lu. | Increase the molar ratio of this compound to Lutetium. Optimization studies for similar compounds have shown that increasing the ligand concentration can improve radiochemical yield. | |
| Low Quality/Degraded this compound Ligand: The ligand may have degraded during storage. | Use a fresh batch of this compound ligand or verify the purity of the existing stock using appropriate analytical methods. | |
| Presence of Competing Metal Ions: Trace metal impurities in the 177LuCl₃ solution or reaction vials can compete with 177Lu for the this compound chelator. | Use high-purity reagents and metal-free reaction vials. Pre-treating buffers and water with a chelating resin can also remove trace metal contaminants. | |
| Decreasing RCP Over Time | Radiolysis: High radioactive concentration is causing degradation of the complex. | 1. Dilute the final product to a lower radioactive concentration. 2. Add a radioprotectant/quencher such as ascorbic acid or gentisic acid to the formulation. 3. Store the final product at a lower temperature (e.g., refrigerated or frozen). |
| Inconsistent Results Between Batches | Variability in 177Lu Supply: Different batches of 177Lu may have varying specific activities or impurity profiles (carrier-added vs. no-carrier-added). | Qualify each new batch of 177Lu. Be prepared to adjust the this compound concentration based on the specific activity of the 177Lu provided by the supplier. |
| Inconsistent Reagent Preparation: Small variations in buffer concentration or pH can affect the outcome. | Use standardized, documented procedures for preparing all reagents and solutions. | |
| Unexpected Peaks in HPLC Chromatogram | Formation of Degradation Products: Thermal degradation or radiolysis can create new radiolabeled species. | 1. Optimize heating time and temperature during labeling; avoid prolonged heating at high temperatures. 2. Incorporate quenchers to minimize radiolysis-induced impurities. |
| Contamination of HPLC System: Carryover from previous analyses. | Run a blank gradient through the HPLC system to ensure it is clean. Implement a column wash step between injections. |
Experimental Protocols
General Protocol for Radiolabeling of this compound with 177Lu
This protocol is a general guideline based on procedures for similar polyaminophosphonic acid ligands. Optimization will be required.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 1 M NaOH and dilute to the desired concentration with ultra-pure water.
-
Prepare a 0.05 M phosphate buffer solution and adjust the pH to ~7.5.
-
Obtain a calibrated solution of 177LuCl₃ in 0.04 M HCl.
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free vial, add the required volume of the this compound stock solution.
-
Add the 177LuCl₃ solution to the vial.
-
Adjust the pH of the reaction mixture to 7-8.5 using the phosphate buffer.
-
Incubate the reaction mixture at room temperature (or with gentle heating, e.g., 37°C) for 30-60 minutes.
-
-
Final Formulation:
-
After incubation, pass the final solution through a 0.22 µm sterile filter.
-
Quality Control Protocol: HPLC and ITLC
A combination of HPLC and ITLC is recommended for determining radiochemical purity.
-
Instant Thin-Layer Chromatography (ITLC):
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: A mixture of NH₄OH (56%):methanol (100%):water (100%) in a ratio of 0.2:2:4 (v/v/v) can be effective.
-
Procedure: Spot the sample on the ITLC strip and develop it in the mobile phase.
-
Analysis: In this system, free 177Lu³⁺ may remain at the origin (Rf=0.0), while the 177Lu-Dotmp complex migrates with the solvent front (Rf=0.9-1.0). Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
System: A reverse-phase HPLC system with a radioactivity detector is required.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from ~95% A / 5% B to 100% B over 15-20 minutes.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Analysis: Free 177Lu will elute early in the gradient (e.g., retention time of ~1.7 minutes), while the more lipophilic 177Lu-Dotmp complex will have a longer retention time. The radiochemical purity is calculated by integrating the peak areas in the radio-chromatogram.
-
Data Summary
Table 1: Factors Affecting Radiochemical Purity of 177Lu-Phosphonates
| Parameter | Condition | Effect on RCP | Reference |
| pH | 7 - 8.5 | Optimal for complexation | |
| Lu:EDTMP Molar Ratio | 1:5 to 1:15 | Increasing ratio improves yield | |
| Incubation Time | 60 minutes | Sufficient to achieve >99% yield | |
| Temperature | Room Temperature | Effective for high-yield complexation | |
| Radioactive Concentration | High (>1 GBq/mL) | Can lead to decreased RCP over time due to radiolysis | |
| 177Lu Form | Carrier-Added (CA) | May exhibit greater radiostability at high concentrations compared to NCA | |
| No-Carrier-Added (NCA) | Higher specific activity, preferred for therapeutic doses |
Visualizations
Experimental Workflow
Caption: Diagram 1: General Workflow for 177Lu-Dotmp Preparation and QC.
Troubleshooting Logic
Caption: Diagram 2: Troubleshooting Low Radiochemical Purity.
References
- 1. 177Lu-labeled cyclic polyaminophosphonates as potential agents for bone pain palliation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies of 177Lu-EDTMP and 177Lu-DOTMP as potential agents for palliative radiotherapy of bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative method to determine Specific Activity of (177)Lu by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cuidadospaliativos.info [cuidadospaliativos.info]
Navigating the Challenges of Large-Scale DOTMP Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(methylene phosphonic acid), or DOTMP. As a crucial chelating agent in various therapeutic and diagnostic applications, robust and scalable synthesis of this compound is of paramount importance. This guide offers insights into potential issues, from reaction control to purification and analysis, to facilitate a smooth transition from bench-scale to bulk production.
Troubleshooting Guide
Scaling up any chemical synthesis introduces complexities that may not be apparent at the laboratory scale. The following table outlines potential problems, their probable causes, and recommended solutions for the large-scale synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction due to poor mixing or mass transfer limitations in large reactors. | - Optimize stirring speed and reactor geometry to ensure homogenous mixing. - Consider the use of baffled reactors. - Slowly add reagents to control reaction kinetics and heat generation.[1] |
| Side reactions becoming more prominent at higher temperatures or longer reaction times. | - Implement precise temperature control using jacketed reactors and cooling systems. - Monitor reaction progress closely using in-process controls (e.g., HPLC, NMR) to determine the optimal reaction endpoint. | |
| Degradation of starting materials or product. | - Ensure the quality and purity of starting materials (cyclen, phosphorous acid, formaldehyde). - Operate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Inconsistent Product Quality | Variability in raw material quality. | - Establish stringent specifications for all starting materials and perform incoming quality control checks. |
| "Hot spots" in the reactor leading to localized side reactions and impurity formation. | - Improve heat transfer through efficient stirring and appropriate reactor design. - For highly exothermic reactions, consider a semi-batch or continuous flow process for better heat management.[2] | |
| Inconsistent work-up and isolation procedures. | - Standardize all post-reaction procedures, including quenching, pH adjustment, and precipitation/crystallization steps. | |
| Purification Challenges | Co-precipitation of impurities with the final product. | - Optimize the pH and solvent composition during precipitation to selectively crystallize this compound. - Consider a multi-step purification process involving initial precipitation followed by recrystallization or chromatographic polishing. |
| Difficulty in removing unreacted starting materials or phosphite byproducts. | - Utilize techniques like ion-exchange chromatography or tangential flow filtration for efficient separation.[3] - For phosphite impurities, controlled oxidation to phosphate followed by separation may be an option. | |
| Formation of different polymorphic forms affecting solubility and bioavailability.[4] | - Carefully control crystallization conditions (temperature, solvent, cooling rate) to ensure consistent formation of the desired polymorph. - Characterize the solid-state properties of the final product using techniques like XRD and DSC. | |
| Safety Concerns | Runaway reaction due to poor heat dissipation.[1] | - Perform a thorough process safety assessment, including reaction calorimetry, to understand the thermal hazards. - Implement robust temperature control and have an emergency cooling plan in place. |
| Handling of corrosive or hazardous reagents at scale. | - Use appropriate personal protective equipment (PPE) and closed-system transfers for corrosive reagents like phosphorous acid. - Ensure adequate ventilation and have spill containment measures in place. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the scale-up of this compound synthesis?
A: Based on the known synthesis routes, the most critical parameters are typically:
-
Temperature: The reaction is often exothermic, and poor temperature control can lead to side reactions and impurities.
-
Rate of Reagent Addition: Slow and controlled addition of reagents, particularly formaldehyde and phosphorous acid, is crucial to manage the reaction rate and heat generation.
-
pH: The pH during the reaction and subsequent work-up can significantly impact the product's purity and yield.
-
Mixing Efficiency: Ensuring homogeneity in a large reactor is vital for consistent reaction progress and to avoid localized concentration gradients.
Q2: How can I effectively monitor the progress of the reaction at a large scale?
A: In-process controls are essential for monitoring reaction completion and impurity formation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. Regular sampling and analysis can help determine the optimal time to quench the reaction, preventing the formation of degradation products.
Q3: What are the common impurities encountered in large-scale this compound synthesis, and how can they be minimized?
A: Common impurities can include partially phosphonomethylated cyclen derivatives, oxidized byproducts, and residual starting materials. To minimize these:
-
Ensure precise stoichiometry of reactants.
-
Maintain strict temperature control to prevent side reactions.
-
Operate under an inert atmosphere to minimize oxidation.
-
Develop a robust purification strategy, which may include precipitation, recrystallization, and/or chromatography, to effectively remove these impurities.
Q4: What are the key considerations for choosing a purification method for large-scale this compound production?
A: The choice of purification method depends on the desired purity level and the scale of production.
-
Precipitation/Crystallization: This is often the primary method for bulk purification. Optimizing solvent systems, pH, and temperature is critical for achieving good yield and purity.
-
Chromatography: While highly effective, traditional column chromatography can be challenging and expensive to scale. Techniques like multi-column continuous chromatography can offer improved productivity and reduced buffer consumption for large-scale operations.
-
Filtration: Techniques like tangential flow filtration can be used for clarification and initial purification steps.
Experimental Protocols
Illustrative Protocol for Large-Scale this compound Synthesis
This protocol is a representative example and should be optimized based on specific equipment and safety considerations.
Materials:
-
1,4,7,10-Tetraazacyclododecane (Cyclen)
-
Phosphorous Acid (H₃PO₃)
-
Formaldehyde (37% solution in water)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
Equipment:
-
Jacketed glass-lined reactor with overhead stirrer and temperature probe
-
Addition funnels/pumps for controlled reagent addition
-
pH meter
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the jacketed reactor with a solution of 1,4,7,10-tetraazacyclododecane and phosphorous acid in deionized water. Begin stirring and bring the mixture to the desired initial temperature (e.g., 80-90 °C) under a nitrogen atmosphere.
-
Reagent Addition: Slowly add the formaldehyde solution to the reactor over a period of several hours, carefully monitoring the internal temperature. Use the reactor jacket to maintain a stable temperature.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the set temperature. Monitor the reaction progress by taking periodic samples and analyzing them by HPLC.
-
Work-up: Once the reaction is deemed complete, cool the mixture. Adjust the pH of the solution with hydrochloric acid to initiate precipitation of the crude this compound.
-
Isolation: Filter the precipitated solid and wash it with cold deionized water, followed by ethanol, to remove soluble impurities.
-
Purification (Recrystallization): Dissolve the crude product in hot deionized water, treat with activated carbon if necessary to remove colored impurities, and filter. Allow the solution to cool slowly to effect crystallization.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum at an elevated temperature until a constant weight is achieved.
Visualizations
This compound Synthesis Workflow
References
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Optimizing Dotmp Chelation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Dotmp chelation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a chelator?
A1: this compound, or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid, is a bifunctional chelating agent.[1] It is frequently used to stably link radiometals to carrier molecules in radiopharmaceuticals.[1] Its structure, which features a cyclen backbone and phosphonate arms, allows it to form highly stable and kinetically inert complexes with a variety of radionuclides, particularly lanthanides.[2][3] This stability is crucial for in vivo applications to prevent the release of the radiometal before it reaches its target.
Q2: Which radionuclides can be chelated with this compound?
A2: this compound has been successfully used to chelate a range of radiometals for both diagnostic and therapeutic applications. These include, but are not limited to:
-
Lutetium-177 (¹⁷⁷Lu)[2]
-
Technetium-99m (⁹⁹ᵐTc)
-
Samarium-153 (¹⁵³Sm)
-
Holmium-166 (¹⁶⁶Ho)
-
Bismuth-212 (²¹²Bi)
-
Indium-111 (¹¹¹In)
-
Ytterbium-175 (¹⁷⁵Yb)
Q3: What are the critical parameters to control for successful this compound chelation?
A3: Several factors can significantly influence the efficiency and stability of this compound chelation. Key parameters to control include:
-
pH of the reaction mixture: The optimal pH is crucial for both ligand solubility and metal coordination.
-
Ligand-to-metal ratio: The concentration of this compound relative to the radionuclide can impact the radiochemical yield.
-
Reaction temperature: While many protocols are performed at room temperature, some may require heating.
-
Incubation time: Sufficient time must be allowed for the chelation reaction to reach completion.
-
Purity of reagents: The presence of competing metal ions or other impurities can interfere with the chelation process.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound chelation experiments.
Low Radiochemical Yield
Problem: The percentage of the radionuclide successfully chelated by this compound is lower than expected.
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Adjust the pH of the reaction mixture. For ¹⁷⁷Lu-Dotmp, a pH of around 8 has been shown to be effective. For ⁹⁹ᵐTc-Dotmp, a pH range of 6.0-6.5 is recommended. |
| Insufficient Ligand | Increase the concentration of the this compound ligand. As shown in the table below, increasing the amount of this compound can improve radiochemical purity. |
| Presence of Competing Metals | Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned to avoid metal contamination. |
| Inadequate Incubation | Increase the incubation time to allow the reaction to proceed to completion. For ¹⁷⁷Lu-Dotmp, an incubation time of 45 minutes at room temperature has been used. For ⁹⁹ᵐTc-Dotmp, 30 minutes at room temperature is a reported condition. |
| Oxidation State of Radionuclide | For radionuclides like ⁹⁹ᵐTc, a reducing agent (e.g., stannous chloride) is necessary to ensure the metal is in the correct oxidation state for chelation. |
Data Presentation: Effect of this compound Amount on Labeling Efficiency
The following table summarizes the effect of varying the amount of this compound on the radiochemical purity of ¹⁷⁷Lu-Dotmp.
| Amount of this compound (mg) | Radiochemical Purity (%) |
| 0.2 | 96.1 ± 0.3 |
| 0.6 | 98.2 ± 0.1 |
| 1.0 | 98.7 ± 0.15 |
| 3.0 | 99.1 ± 0.13 |
| 6.0 | 99.3 ± 0.1 |
Complex Instability
Problem: The radiolabeled this compound complex is not stable over time or in biological media.
| Potential Cause | Troubleshooting Step |
| Incomplete Chelation | Optimize the reaction conditions (pH, ligand concentration, incubation time) to ensure complete complex formation. Incomplete chelation can lead to the presence of unbound radionuclide, which can be mistaken for complex instability. |
| Transchelation | The presence of other chelating agents or metal ions in the formulation or biological medium can lead to the displacement of the radiometal from the this compound complex. Ensure high purity of all components. |
| Radiolysis | High levels of radioactivity can lead to the degradation of the complex. If possible, minimize the time between radiolabeling and use. Storing the complex at lower temperatures may also help. |
| Incorrect pH of Final Product | Ensure the final radiolabeled product is at a physiologically compatible pH (around 7) to maintain stability in vitro and in vivo. |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with No-Carrier-Added (NCA) ¹⁷⁷Lu
This protocol describes the optimization of reaction conditions for labeling this compound with NCA ¹⁷⁷Lu.
-
Prepare this compound Solution: Dissolve 20 mg of this compound in 1 mL of 0.5 M NaHCO₃ buffer (pH 8).
-
Prepare ¹⁷⁷Lu: Obtain NCA ¹⁷⁷Lu in 0.05 N HCl. Add the ¹⁷⁷Lu solution to a conical vial and dry it under a flow of nitrogen. Re-dissolve the activity in distilled water and dry it again under nitrogen flow (repeat twice).
-
Reaction: Add 300 µL of the this compound solution to the vial containing the dried ¹⁷⁷Lu.
-
Incubation: Incubate the reaction mixture at room temperature for 45 minutes with stirring.
-
Quality Control: Determine the radiochemical purity using radio-thin-layer chromatography (RTLC).
Protocol 2: Radiolabeling of this compound with ⁹⁹ᵐTc
This protocol outlines the preparation of ⁹⁹ᵐTc-Dotmp.
-
Reaction Mixture: Mix the this compound ligand with ⁹⁹ᵐTc-pertechnetate (TcO₄⁻) in the presence of stannous chloride.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.0–6.5.
-
Incubation: Incubate the mixture for 30 minutes at room temperature.
-
Quality Control: Determine the radiochemical yield and purity using silica gel instant thin-layer chromatography.
Visualizations
Experimental Workflow for ¹⁷⁷Lu-Dotmp Radiolabeling
Caption: Workflow for the radiolabeling of this compound with ¹⁷⁷Lu.
Troubleshooting Logic for Low Radiochemical Yield
Caption: Decision tree for troubleshooting low radiochemical yield in this compound chelation.
References
Troubleshooting low yields in Dotmp radiolabeling.
Welcome to the technical support center for DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid) radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during radiolabeling experiments.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the synthesis of radiolabeled this compound complexes.
Low Radiochemical Yield
Question: My radiochemical yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low radiochemical yield is a frequent issue in radiosynthesis. The underlying causes can be multifaceted, spanning from reagent quality and reaction conditions to purification inefficiencies.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
Common causes for low yields in this compound radiolabeling include suboptimal pH, incorrect temperature, poor quality of the radionuclide or ligand, presence of metal contaminants, and issues with the concentration of reactants.[1][2]
Below is a workflow to help diagnose and resolve issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: How critical is the pH of the reaction mixture for this compound radiolabeling?
A: The pH is a critical parameter that significantly impacts the complexation yield.[3] For many this compound radiolabeling procedures, a pH range of 6-9 is often cited as optimal.[4] For instance, in the preparation of 99mTc-DOTMP, a pH between 6.0 and 6.5 is used. For 177Lu-DOTMP, the final solution pH is adjusted to 6–7. Deviations from the optimal pH can lead to the formation of colloidal impurities or incomplete labeling.
Q2: What is the ideal temperature and incubation time?
A: For many radiometals, this compound labeling can be efficiently performed at room temperature. For example, the preparation of 177Lu-DOTMP involves incubation with stirring at room temperature for 45 minutes. Similarly, 175Yb-DOTMP labeling was completed in one hour at room temperature. Higher temperatures are not always necessary and can sometimes lead to the degradation of the complex.
Q3: Can the quality of the radionuclide impact the radiolabeling yield?
A: Absolutely. The specific activity and radionuclidic purity of the radionuclide are crucial. High specific activity, particularly "no-carrier-added" (NCA) radionuclides, is important because non-radioactive metal contaminants can compete with the desired radionuclide for chelation by this compound, thereby reducing the radiolabeling yield. It is essential to ensure the radionuclide is of high purity, with minimal metallic impurities.
Q4: How does the concentration of the this compound ligand affect the yield?
A: The ratio of the chelating ligand to the metal radionuclide is a key factor. An insufficient amount of this compound can lead to incomplete complexation, leaving free radionuclide in the solution. Conversely, an excessive amount of the ligand is not typically detrimental to the yield but should be optimized. For example, in one study, 46Sc-DOTMP was prepared with a radiochemical purity of about 90% using a chelant-to-metal ratio of 60:1. The optimal ligand concentration often needs to be determined empirically for each specific radionuclide and set of reaction conditions.
Q5: What are common sources of metal ion contamination and how can I mitigate them?
A: Metal ion contamination can originate from the radionuclide production process (e.g., from the target material), from glassware, or from the reagents used. These contaminant metals can compete with the radiometal for the this compound chelator, which can negatively impact the radiolabeling process. To mitigate this, use high-purity (NCA) radionuclides, acid-washed glassware, and high-purity reagents. If contamination is suspected, techniques like ion exchange chromatography can be used to purify the radionuclide solution before labeling.
Data Presentation
Table 1: Optimized Conditions for Radiolabeling this compound with Various Radionuclides
| Radionuclide | Ligand Concentration/Ratio | pH | Temperature | Incubation Time | Radiochemical Purity (%) | Reference |
| 177Lu (NCA) | 20 mg/mL this compound solution | 6-7 | Room Temp. | 45 min | >98% | |
| 170Tm | Ligand dependent | 6-9 | Room Temp. | N/A | >98% | |
| 111In | N/A | Optimized | Room Temp. | N/A | >99% | |
| 46Sc | 60:1 (chelant:metal) | N/A | Room Temp. | N/A | ~90% | |
| 175Yb | N/A | N/A | Room Temp. | 1 hour | >98% | |
| 99mTc | N/A | 6.0-6.5 | Room Temp. | 30 min | >97% | |
| 141Ce | N/A | Optimized | N/A | N/A | 98.6 ± 0.5% |
Experimental Protocols
Protocol 1: Quality Control of Radiolabeled this compound using Radio-TLC
This protocol is a general method to determine the radiochemical purity of a this compound complex.
Objective: To separate the radiolabeled this compound complex from uncomplexed (free) radiometal.
Materials:
-
Instant Thin-Layer Chromatography (ITLC) strips (e.g., silica gel)
-
Developing solvent (e.g., normal saline)
-
Radio-TLC scanner or gamma counter
-
Sample of the radiolabeled this compound solution
Methodology:
-
Spot a small volume (1-2 µL) of the radiolabeled this compound solution onto the origin of an ITLC strip.
-
Allow the spot to air dry completely.
-
Place the ITLC strip into a chromatography tank containing the developing solvent (e.g., normal saline). Ensure the origin is above the solvent level.
-
Allow the solvent to ascend the strip until it is close to the top.
-
Remove the strip from the tank and mark the solvent front. Allow the strip to dry.
-
Analyze the strip using a radio-TLC scanner to determine the distribution of radioactivity. The complex typically moves towards the solvent front, while the uncomplexed radiometal remains at the origin.
-
Calculate the radiochemical purity by integrating the peaks corresponding to the complex and the free radiometal.
-
Radiochemical Purity (%) = (Activity of complex peak / Total activity on strip) x 100
-
Mandatory Visualizations
References
Strategies to reduce off-target accumulation of Dotmp complexes.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the off-target accumulation of DOTMP complexes.
Frequently Asked Questions (FAQs)
Q1: What are this compound complexes and what are their primary applications?
A1: this compound (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylene phosphonic acid)) is a bifunctional chelator.[1] Bifunctional chelators are molecules used to stably link a radiometal to a carrier molecule, creating a radiopharmaceutical.[1][2] this compound complexes are primarily used in nuclear medicine for both diagnostic imaging and targeted radiotherapy, particularly for bone-related conditions.[3][4] The phosphonate groups in this compound have a high affinity for hydroxyapatite, the mineral component of bone, making these complexes effective bone-seeking agents. They are investigated for applications such as palliating pain from bone metastases and for bone marrow ablation.
Q2: What is "off-target accumulation" and why is it a concern for this compound complexes?
A2: Off-target accumulation refers to the localization of a drug or imaging agent in tissues or organs other than the intended target. For this compound complexes, the primary intended target is often bone tissue. However, due to various factors, these complexes can accumulate in non-target sites. The two main off-target destinations are:
-
Bone (when not the target): The inherent bone-seeking nature of the phosphonate groups can be considered an off-target effect if the intended destination is a soft-tissue tumor.
-
Reticuloendothelial System (RES): Like many nanoparticle-sized agents, this compound complexes can be taken up by phagocytic cells in the RES, primarily located in the liver and spleen. This is a major barrier for many nanomedicines.
Reducing off-target accumulation is critical to minimize potential toxicity to healthy organs, reduce side effects, and increase the concentration of the agent at the desired site, thereby improving therapeutic efficacy or imaging contrast.
Q3: What are the primary strategies to reduce the off-target accumulation of therapeutic and imaging agents?
A3: There are two main strategic approaches:
-
Passive Targeting: This strategy involves modifying the physicochemical properties (e.g., size, shape, surface charge) of the complex or its carrier to influence its biodistribution. A key passive strategy is to exploit the Enhanced Permeability and Retention (EPR) effect in tumors, where leaky vasculature allows nanoparticles to accumulate. A common technique to enhance passive targeting is PEGylation, which shields the complex from the RES, prolonging its circulation time.
-
Active Targeting: This approach involves attaching specific ligands (e.g., antibodies, peptides, aptamers) to the surface of the complex or its carrier. These ligands recognize and bind to specific receptors that are overexpressed on target cells, thereby increasing selective uptake.
These strategies can also be combined to enhance targeting efficiency.
Q4: How does PEGylation help in reducing off-target accumulation?
A4: PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of a nanoparticle or complex. This creates a hydrophilic, protective layer that offers several advantages:
-
Steric Hindrance: The PEG layer physically blocks the binding of opsonins (blood proteins) that mark foreign particles for uptake by the RES.
-
Reduced RES Uptake: By preventing opsonization, PEGylation significantly decreases accumulation in the liver and spleen.
-
Increased Circulation Time: Evading the RES allows the complex to remain in the bloodstream for a longer period, increasing the probability of it reaching the target tissue.
-
Improved Solubility: The hydrophilic nature of PEG improves the solubility and stability of the complex in biological fluids.
Troubleshooting Guide
This guide addresses specific issues you may encounter with off-target accumulation of your this compound complexes.
Issue 1: High Accumulation in Liver and Spleen
-
Probable Cause: Your complex is being rapidly cleared by the Reticuloendothelial System (RES). This happens when serum proteins (opsonins) adsorb to the surface of the complex, marking it for uptake by macrophages in the liver and spleen. This is common for particles with a hydrophobic or charged surface.
-
Recommended Solution: Surface Modification with PEG (PEGylation)
-
Action: Covalently attach polyethylene glycol (PEG) chains to the surface of your this compound complex or its delivery vehicle (e.g., nanoparticle, liposome). This process, known as PEGylation, creates a "stealth" coating.
-
Mechanism: The PEG layer forms a hydrophilic shield that prevents opsonin binding and subsequent recognition by phagocytes, thereby reducing RES uptake and prolonging circulation half-life.
-
Key Consideration: The molecular weight and surface density of the PEG chains are critical factors. Generally, a PEG molecular weight of 2 kDa or higher is needed to effectively shield nanoparticle surfaces.
-
Issue 2: Significant Accumulation in Bone (When Bone is Not the Target)
-
Probable Cause: The phosphonate groups (-PO(OH)₂) inherent to the this compound chelator have a very high affinity for calcium ions in the hydroxyapatite matrix of bone. This is an intrinsic property of the chelator itself.
-
Recommended Solution: Masking or Encapsulation
-
Action 1: Encapsulation: Formulate the this compound complex within a larger delivery system, such as a liposome or a polymeric nanoparticle. The outer shell of the carrier will mask the phosphonate groups from interacting with bone tissue until the complex reaches the target site.
-
Action 2: Prodrug Approach: Chemically modify the phosphonate groups with a linker that is designed to be cleaved only at the target site (e.g., in the acidic tumor microenvironment or by a tumor-specific enzyme). This keeps the bone-binding sites inactive during circulation.
-
Issue 3: Low Target-to-Background Signal Ratio (Poor Specificity)
-
Probable Cause: The complex is not accumulating at the target site at a sufficiently higher concentration than in surrounding tissues. This can be due to rapid clearance, non-specific binding, or inefficient targeting.
-
Recommended Solution: Implement Active Targeting
-
Action: Conjugate a targeting ligand (e.g., a monoclonal antibody, peptide, or small molecule) to your complex or its carrier system.
-
Mechanism: The ligand will specifically bind to receptors overexpressed on your target cells, enhancing accumulation and cellular uptake at the desired site. For example, RGD peptides can be used to target integrin receptors on tumor cells.
-
Key Consideration: The choice of ligand is critical and must be specific to your target cell type. The position of the chelator and ligand can also influence the biodistribution and targeting properties.
-
Data Presentation
Table 1: Effect of PEGylation on Nanoparticle Biodistribution
This table summarizes representative data on how surface modification with PEG can alter the accumulation of nanoparticles in key organs.
| Formulation | Liver (%ID/g) | Spleen (%ID/g) | Blood (%ID at 2h) |
| Unmodified Nanoparticles | ~40-60% | ~5-15% | < 10% |
| PEGylated Nanoparticles | ~10-20% | ~1-5% | > 30% |
*Values are generalized from typical findings in preclinical models and can vary significantly based on nanoparticle size, core material, and PEG density. The trend of decreased liver/spleen uptake and increased blood circulation time for PEGylated particles is well-established.
Table 2: Biodistribution of a Bone-Seeking this compound Complex ([¹⁷⁷Lu]Lu-DOTMP) in Rats
This table shows the typical biodistribution pattern for a this compound complex where bone is the intended target.
| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 4h Post-Injection |
| Bone (Femur) | ~2.15 |
| Blood | < 0.1 |
| Kidneys | ~0.5 |
| Liver | ~0.2 |
| Spleen | < 0.1 |
| Muscle | < 0.1 |
Data adapted from studies on [¹⁷⁷Lu]Lu-DOTMP, showing high selective uptake in bone with rapid clearance from blood and soft tissues.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Nanoparticle PEGylation
This protocol outlines a general method for coating nanoparticles with PEG to reduce RES uptake.
Objective: To create a hydrophilic "stealth" layer on nanoparticles to increase circulation time and reduce liver/spleen accumulation.
Materials:
-
Nanoparticle suspension in an appropriate buffer (e.g., PBS).
-
Reactive PEG derivative (e.g., NHS-PEG-methoxy for amine-functionalized NPs, or DSPE-PEG for liposomes).
-
Reaction buffer (e.g., HEPES or bicarbonate buffer, pH ~8.0-8.5 for NHS chemistry).
-
Quenching buffer (e.g., Tris or glycine solution).
-
Purification system (e.g., dialysis cassettes, tangential flow filtration, or size exclusion chromatography).
Methodology:
-
Preparation: Suspend the nanoparticles in the chosen reaction buffer. Ensure the nanoparticle concentration is optimized for the reaction.
-
Activation (if necessary): If the nanoparticle surface does not have appropriate functional groups, perform a surface activation step (e.g., using EDC/NHS chemistry to activate carboxyl groups).
-
PEGylation Reaction: Add the reactive PEG derivative to the nanoparticle suspension. The molar ratio of PEG to nanoparticles must be optimized. A common starting point is a 100-fold molar excess of PEG.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 2-4 hours at room temperature or overnight at 4°C) with gentle mixing.
-
Quenching: Add the quenching buffer to stop the reaction by consuming any unreacted PEG derivatives.
-
Purification: Remove excess, unreacted PEG and byproducts. Dialysis against a large volume of purified water or PBS for 24-48 hours is a common method.
-
Characterization: Confirm successful PEGylation. This can be done by measuring the change in particle size and zeta potential (surface charge) using Dynamic Light Scattering (DLS). A successful coating typically results in an increase in hydrodynamic diameter and a shift in zeta potential towards neutral.
Figure 1: Mechanism of RES uptake and how PEGylation provides a "stealth" effect.
Protocol 2: In Vivo Biodistribution Study in a Rodent Model
This protocol provides a framework for assessing the off-target accumulation of a radiolabeled this compound complex.
Objective: To quantify the distribution of a radiolabeled this compound complex across various organs and tissues over time.
Materials:
-
Radiolabeled this compound complex (e.g., with ¹⁷⁷Lu, ⁹⁰Y, ⁶⁸Ga).
-
Healthy laboratory animals (e.g., mice or rats, ensuring adherence to ethical guidelines).
-
Anesthesia (e.g., isoflurane).
-
Syringes for intravenous (tail vein) injection.
-
Dissection tools.
-
Gamma counter or appropriate radioactivity measurement device.
-
Weighing scale for organs.
Methodology:
-
Animal Preparation: Acclimatize animals according to institutional guidelines. Use a consistent strain, sex, and weight range for each experimental group.
-
Dose Preparation: Prepare the radiolabeled this compound complex in a sterile, injectable solution (e.g., saline). The volume should not exceed 0.3 ml for mice or 0.5 ml for rats.
-
Injection: Anesthetize the animal and administer a precisely measured activity of the complex via tail vein injection. Record the exact activity injected for each animal.
-
Time Points: Euthanize groups of animals (n=3-5 per group) at predetermined time points (e.g., 1h, 4h, 24h, 48h) post-injection.
-
Organ Harvesting: Immediately following euthanasia, dissect and collect major organs and tissues of interest (e.g., liver, spleen, kidneys, lungs, heart, bone (femur), muscle, and blood).
-
Sample Processing: Place each organ/tissue in a separate pre-weighed tube. Weigh each sample to obtain the wet weight.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter. Also measure standards prepared from the injectate to allow for decay correction and conversion of counts to activity.
-
Data Analysis: Calculate the accumulation in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This normalizes the data for organ size and allows for comparison across animals.
Figure 2: Experimental workflow for an in vivo biodistribution study.
References
Technical Support Center: Enhancing the In Vivo Stability of DOTMP Radiopharmaceuticals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTMP radiopharmaceuticals. Our aim is to help you overcome common challenges and enhance the in vivo stability and performance of your radiolabeled compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and experimental use of this compound radiopharmaceuticals.
Issue 1: Low Radiochemical Purity (<95%) after Radiolabeling
Q1: My radiolabeling reaction with this compound resulted in low radiochemical purity. What are the potential causes and how can I troubleshoot this?
A1: Low radiochemical purity is a common issue that can often be resolved by optimizing the reaction conditions. The primary causes include suboptimal pH, the presence of competing metal ion impurities, and inappropriate reaction time or temperature.
Troubleshooting Steps:
-
Verify and Optimize Reaction pH: The pH of the reaction mixture is critical for efficient chelation. For many trivalent radiometals, the optimal pH for labeling DOTA- and this compound-based chelators is in the range of 4.0-5.0.[1] However, for some preparations like ¹⁷⁷Lu-DOTMP, a higher pH of around 8 may be optimal.[2]
-
Action: Use a calibrated pH meter to check the pH of your reaction buffer. Adjust as necessary using high-purity acid or base. Perform small-scale labeling reactions at slightly different pH values (e.g., in 0.5 unit increments) to determine the optimal pH for your specific radiometal-DOTMP combination.
-
-
Assess for Metal Ion Contamination: Trace metal ion impurities in the radionuclide solution or in your reagents can compete with the radiometal for chelation by this compound.[1]
-
Action: Use high-purity "no-carrier-added" (NCA) radionuclides whenever possible.[2] Ensure all labware is metal-free or has been properly acid-washed. Use reagents of the highest possible purity. If contamination is suspected, consider purifying the radionuclide solution prior to labeling.
-
-
Optimize Reaction Time and Temperature: The kinetics of complex formation can vary depending on the radiometal.
-
Action: For radionuclides like ⁹⁰Y and ¹⁷⁷Lu, incubation for 20 minutes at 80°C is often sufficient, whereas ¹¹¹In may require 30 minutes at 100°C.[1] For ¹⁷⁷Lu-DOTMP, incubation at room temperature for 45 minutes has been shown to be effective. Review the literature for your specific radiometal and adjust the incubation time and temperature accordingly.
-
Troubleshooting Logic for Low Radiochemical Purity
Caption: Troubleshooting workflow for low radiochemical purity.
Issue 2: Altered In Vivo Biodistribution
Q2: My this compound radiopharmaceutical shows unexpected uptake in non-target organs like the liver or spleen, or poor bone uptake. What could be the cause?
A2: Altered biodistribution can stem from several factors, broadly categorized as issues with the radiopharmaceutical preparation, its administration, or patient-specific physiological factors. For bone-targeting agents like this compound complexes, poor bone uptake and high soft-tissue accumulation often point to problems with the stability or purity of the radiolabeled compound.
Troubleshooting Steps:
-
Re-evaluate Radiochemical Purity: The most common cause of altered biodistribution is the presence of radiochemical impurities. Unbound "free" radiometal may be taken up by the liver and other organs.
-
Action: Perform rigorous quality control on your radiopharmaceutical batch just before injection using methods like radio-TLC or HPLC to confirm high radiochemical purity (>95%).
-
-
Investigate Potential for Colloid Formation: At certain pH values, some radiometals can form colloidal species, which are readily sequestered by the reticuloendothelial system (liver, spleen, bone marrow).
-
Action: Ensure the final formulation is a clear solution and that the pH is within the acceptable range for your specific product. Review your labeling and formulation procedures for any steps that might induce colloid formation.
-
-
Assess In Vitro Serum Stability: The radiopharmaceutical may be pure at the time of injection but unstable in plasma, leading to the release of the radiometal in vivo.
-
Action: Perform an in vitro serum stability assay by incubating the radiopharmaceutical in human or animal serum at 37°C for various time points (e.g., 1, 4, 24 hours) and analyzing the radiochemical purity at each point.
-
-
Review Administration Technique: Improper injection techniques can lead to artifacts.
-
Action: Ensure a clean intravenous injection. Extravasation (interstitial injection) can lead to localized retention of the agent and uptake in draining lymph nodes, which can be mistaken for altered biodistribution.
-
Logical Flow for Investigating Altered Biodistribution
Caption: Decision tree for troubleshooting altered biodistribution.
Frequently Asked Questions (FAQs)
Q3: What is radiolysis and how can it affect the stability of my this compound radiopharmaceutical?
A3: Radiolysis is the process where the ionizing radiation emitted by the radionuclide itself causes the breakdown of molecules in the formulation, including the this compound chelate or any targeting vector. This can lead to a decrease in radiochemical purity over time, the formation of impurities, and consequently, reduced in vivo stability and altered biodistribution. The effect is more pronounced at higher radioactivity concentrations.
Q4: How can I minimize radiolysis in my this compound radiopharmaceutical preparation?
A4: To minimize radiolysis, you can add "quenchers" or "radical scavengers" to the formulation. These are compounds that preferentially react with the free radicals generated by water radiolysis, thereby protecting the radiopharmaceutical. Commonly used quenchers include:
-
Ascorbic acid (Vitamin C)
-
Gentisic acid
-
Ethanol The choice and concentration of the quencher should be optimized to ensure it effectively stabilizes the product without interfering with its biological activity.
Q5: What are the key parameters to include in a radiolabeling protocol for this compound?
A5: A robust radiolabeling protocol should clearly define the following parameters:
-
Reagents and Concentrations: Specify the amounts and concentrations of the this compound ligand, the radionuclide, and the buffer.
-
pH: The target pH of the reaction mixture and the means to adjust it.
-
Temperature: The incubation temperature for the reaction.
-
Time: The duration of the incubation.
-
Quenchers/Stabilizers: The type and concentration of any additives to prevent radiolysis.
-
Quality Control: The methods (e.g., radio-TLC, HPLC) and acceptance criteria (e.g., >95% radiochemical purity) for the final product.
Q6: What are the typical radiochemical purities and stabilities I should expect for this compound complexes?
A6: With optimized protocols, you can expect to achieve high radiochemical purities. The stability depends on the radionuclide, its specific activity, and the formulation. The table below summarizes some reported values.
Data Summary
Table 1: Radiochemical Purity and Stability of Various this compound Radiopharmaceuticals
| Radiopharmaceutical | Radiochemical Purity (%) | In Vitro Stability Conditions | Stability Results | Reference |
| ¹⁷⁷Lu-DOTMP (NCA) | > 98% | Room temperature in saline (pH ~7) for 30 days | > 95% RCP after 30 days | |
| ¹⁷⁰Tm-DOTMP | > 98% | Not specified | Exhibited high stability | |
| ¹¹¹In-DOTMP | > 99% | Room temperature and in human serum | Exhibited excellent stability | |
| ⁴⁶Sc-DOTMP | ~ 90% | Room temperature for 48 hours | Stable over the evaluation period |
Key Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol is adapted from standard methods to assess the stability of a radiopharmaceutical in a biological matrix.
Objective: To determine the stability of the this compound radiopharmaceutical in serum over time by measuring the percentage of intact, labeled compound.
Materials:
-
This compound radiopharmaceutical (QC-passed)
-
Human or animal serum (freshly prepared or properly stored)
-
Incubator or water bath at 37°C
-
Acetonitrile (ice-cold)
-
Microcentrifuge
-
Radio-TLC or HPLC system for analysis
Procedure:
-
Aliquot 500 µL of serum into several microcentrifuge tubes.
-
Add a small volume (e.g., 10-50 µL) of the this compound radiopharmaceutical to each serum aliquot and mix gently.
-
Incubate the tubes at 37°C.
-
At designated time points (e.g., 0, 1, 4, 24 hours), remove one tube from the incubator.
-
To precipitate the serum proteins, add an equal volume (500 µL) of ice-cold acetonitrile. Vortex thoroughly.
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the radiopharmaceutical and any small molecule metabolites.
-
Analyze the supernatant using a validated radio-TLC or HPLC method to determine the radiochemical purity.
-
Calculate the percentage of intact radiopharmaceutical at each time point. A significant decrease over time indicates instability.
Experimental Workflow for Serum Stability Assay
Caption: Workflow for the in vitro serum stability assay.
Protocol 2: Biodistribution Study in Rodents
This protocol outlines a general procedure for assessing the in vivo distribution of a bone-targeting this compound radiopharmaceutical.
Objective: To quantify the uptake of the this compound radiopharmaceutical in various organs and tissues at different time points post-injection.
Materials:
-
This compound radiopharmaceutical (sterile, QC-passed)
-
Healthy rodents (e.g., mice or rats, typically 3-5 per time point)
-
Calibrated syringe for injection
-
Anesthesia
-
Dissection tools
-
Tared vials for organ collection
-
Gamma counter
Procedure:
-
Administer a known amount of the radiopharmaceutical (e.g., 0.1-0.5 MBq in 100 µL) to each animal via intravenous (tail vein) injection. Record the precise injected activity.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a group of animals using an approved method.
-
Immediately perform a biodistribution study by dissecting major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, and bone—typically femur or tibia).
-
Place each tissue sample into a pre-weighed, labeled vial and record the wet weight of the tissue.
-
Measure the radioactivity in each sample using a calibrated gamma counter. Also, count standards prepared from the injectate to allow for decay correction and calculation of results.
-
Calculate the uptake in each organ, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
For bone-targeting agents, calculate bone-to-soft tissue ratios (e.g., bone-to-muscle) to assess targeting efficacy.
References
Technical Support Center: Addressing Solubility Challenges of DOTMP and its Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common solubility issues encountered with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) and its metal complexes. Find answers to frequently asked questions and troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a macrocyclic chelating agent with a high affinity for various metal ions, particularly trivalent metals like lanthanides (e.g., Lutetium-177, Samarium-153) and other radionuclides. Its strong chelating properties make it valuable in the development of radiopharmaceuticals for applications such as bone pain palliation. However, this compound is a polyprotic phosphonic acid and exhibits poor solubility in its acidic form in neutral or acidic aqueous solutions, which can pose challenges during the preparation of solutions and the synthesis of its metal complexes.
Q2: What is the general solubility profile of this compound?
A2: The aqueous solubility of this compound is highly dependent on pH. As a polyprotic acid, it is poorly soluble in acidic and neutral water. To achieve significant aqueous solubility, it is necessary to deprotonate the phosphonic acid groups by dissolving this compound in an alkaline solution (pH > 7). The formation of a salt, for example, by using sodium hydroxide or sodium bicarbonate, significantly enhances its solubility in water.
Q3: In what types of solvents can I dissolve this compound?
| Solvent Category | Solvent Examples | Solubility of this compound | Notes |
| Aqueous | Water (neutral pH) | Very Poor | Solubility increases significantly with increasing pH. |
| Alkaline Aqueous Buffers (e.g., 0.5 M NaHCO₃, pH 8-10) | Soluble | This is the recommended solvent system for preparing this compound for metal complexation. | |
| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Partially Soluble | Sonication may be required to aid dissolution. |
| Alcohols | Methanol, Ethanol | Poorly Soluble | Generally not recommended as primary solvents. |
| Non-polar Organic | Hexane, Toluene | Insoluble | Not suitable for dissolving this compound. |
Q4: How does the choice of metal ion affect the solubility of the resulting this compound complex?
A4: The choice of the metal ion can influence the overall charge and stability of the this compound complex, which in turn can affect its solubility. While specific solubility data for various metal-DOTMP complexes are scarce, the high thermodynamic stability of lanthanide-DOTMP complexes suggests that once formed, they generally remain soluble in aqueous media under physiological conditions. However, the formation of polymeric or aggregated species can lead to precipitation, especially at high concentrations.
Q5: What are the recommended storage and handling conditions for this compound?
A5:
-
Storage: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperature is typically -20°C for long-term stability.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in water.
This is a common issue due to the inherent low solubility of the free acid form of this compound in neutral water.
Caption: Troubleshooting workflow for dissolving this compound powder.
-
Verify pH: Use a pH meter to check the pH of your suspension. If it is neutral or acidic, this compound will not dissolve readily.
-
Alkalinize the Solution: The most effective method is to prepare an alkaline buffer, such as 0.5 M sodium bicarbonate (NaHCO₃), and add the this compound powder to it. Alternatively, you can add a base like sodium hydroxide (NaOH) dropwise to your aqueous suspension of this compound while stirring until the powder dissolves. Aim for a pH between 8 and 10.
-
Gentle Heating and Stirring: Continuous stirring is essential. Gentle heating to around 37-40°C can help to increase the rate of dissolution. Avoid boiling, as it may degrade the compound.
-
Sonication: If clumps persist, brief sonication in a water bath can help to break them up and facilitate dissolution.
Issue 2: Precipitation occurs during or after metal complexation.
Precipitation during the formation of metal-DOTMP complexes can be caused by several factors, including incorrect pH, high concentrations, or the presence of interfering ions.
Caption: Logical steps to troubleshoot precipitation of metal-DOTMP complexes.
-
Incorrect pH: The stability and solubility of metal complexes are often pH-dependent. For many lanthanide-DOTMP complexes, a pH range of 7-9 is optimal for complexation.
-
Solution: Monitor the pH throughout the reaction. Use a suitable buffer system (e.g., bicarbonate, HEPES) to maintain a stable pH.
-
-
High Concentrations: If the concentrations of the this compound solution or the metal salt solution are too high, the resulting complex may exceed its solubility limit and precipitate.
-
Solution: Try performing the reaction at a lower concentration. You can also add the metal salt solution to the this compound solution slowly and with vigorous stirring to avoid localized high concentrations.
-
-
Formation of Insoluble Salts: The counter-ions from your metal salt and the cations from your buffer can potentially form insoluble salts.
-
Solution: Consider using a different salt form of your metal (e.g., nitrate instead of chloride if you suspect silver chloride precipitation). If using a phosphate buffer, be aware that many metal phosphates are insoluble. A bicarbonate or organic buffer might be a better choice.
-
-
Polymerization: At certain ratios of metal to ligand and at specific pH values, polymeric metal-ligand complexes can form, which are often insoluble.
-
Solution: Adjust the molar ratio of this compound to the metal ion. A slight excess of the ligand can sometimes prevent polymerization.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (Aqueous)
This protocol describes the preparation of a 10 mg/mL this compound stock solution in an aqueous buffer.
-
Prepare a 0.5 M Sodium Bicarbonate (NaHCO₃) Buffer:
-
Dissolve 4.2 g of NaHCO₃ in 80 mL of deionized water.
-
Adjust the pH to 8.0-8.5 with 1 M NaOH or 1 M HCl.
-
Bring the final volume to 100 mL with deionized water.
-
-
Dissolve this compound:
-
Weigh 100 mg of this compound powder.
-
In a fume hood, add the this compound powder to 10 mL of the 0.5 M NaHCO₃ buffer.
-
Stir the mixture vigorously at room temperature using a magnetic stirrer.
-
If dissolution is slow, gently warm the solution to 37°C.
-
Brief sonication can be used to break up any aggregates.
-
-
Finalization and Storage:
-
Once fully dissolved, the solution should be clear.
-
Sterile filter the solution through a 0.22 µm filter if required for biological applications.
-
Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.
-
Protocol 2: General Procedure for Metal Complexation with this compound (e.g., for Radiolabeling)
This protocol provides a general workflow for the complexation of a metal ion with this compound. This is a generalized procedure and may need optimization for specific metals.
Caption: General workflow for the synthesis of a metal-DOTMP complex.
-
Prepare Reagents:
-
Prepare a solution of this compound at the desired concentration in a suitable buffer (e.g., 0.5 M sodium bicarbonate, pH 8), as described in Protocol 1.
-
Prepare a solution of the metal salt (e.g., ¹⁷⁷LuCl₃ in dilute HCl) at a known concentration.
-
-
Complexation Reaction:
-
In a sterile reaction vial, add the required volume of the this compound solution.
-
Slowly add the metal salt solution to the this compound solution while vortexing or stirring. The molar ratio of this compound to the metal is a critical parameter and should be optimized (a slight excess of this compound is often used).
-
Check and adjust the pH of the final reaction mixture to be within the optimal range for complexation (typically 7-9).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (this can range from room temperature to elevated temperatures) for a sufficient duration (e.g., 30-60 minutes) to ensure complete complexation.
-
-
Quality Control:
-
After incubation, determine the radiochemical purity or complexation yield using appropriate analytical techniques such as radio-thin layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC).
-
-
Purification (if necessary):
-
If uncomplexed metal or other impurities are present, purify the metal-DOTMP complex using methods like solid-phase extraction or preparative HPLC.
-
This technical support center provides a foundational understanding of the solubility characteristics of this compound and its metal complexes. For specific applications, further optimization of these protocols may be necessary.
Technical Support Center: Refinement of Purification Methods for Dotmp Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Dotmp conjugates.
Troubleshooting Guide
This guide is designed to help you resolve common problems encountered during the purification of this compound conjugates.
Question: Why is the final yield of my this compound conjugate consistently low?
Answer: Low yield can be attributed to several factors throughout the purification process. Here are some potential causes and solutions:
-
Suboptimal Reaction Conditions: The initial conjugation reaction may not be efficient. Ensure that the pH of your reaction buffer is maintained between 7.4 and 8.0 for optimal conjugation.[1]
-
Precipitation of Conjugates: The addition of the this compound moiety can alter the solubility of the parent molecule, leading to precipitation. If you observe a precipitate forming during the reaction, adding salt (e.g., 10% v/v DPBS 10x) can help resolubilize the reactants.[1]
-
Multiple Purification Steps: Each additional purification step can contribute to product loss.[2] Consider using multi-modal chromatography, which can combine multiple purification principles into a single step to improve efficiency and yield.[3]
-
Non-specific Binding: The conjugate may be non-specifically binding to purification columns or membranes. Ensure proper column equilibration and consider using a different type of chromatography with alternative selectivity.
Question: How can I effectively remove aggregates from my this compound conjugate preparation?
Answer: Aggregate formation is a common issue that can hinder manufacturing processes and reduce product efficacy.[4] Here are several chromatographic methods to remove aggregates:
-
Size Exclusion Chromatography (SEC): This is a widely used method for separating molecules based on size. It is effective for removing larger aggregates from the monomeric conjugate.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate aggregates and also different drug-to-antibody ratio (DAR) species.
-
Ion Exchange Chromatography (IEX): Both cation exchange (CEX) and anion exchange (AEX) can be effective for aggregate removal, depending on the isoelectric point (pI) of the conjugate and the aggregates.
-
Hydroxyapatite (CHT) Chromatography: This mixed-mode chromatography can effectively separate monomers from aggregates. Elution is typically achieved using a sodium phosphate gradient.
Question: What is the best way to remove unconjugated this compound and other small molecule impurities?
Answer: The removal of small molecule impurities is critical for the safety and efficacy of the final product.
-
Tangential Flow Filtration (TFF) / Ultrafiltration/Diafiltration (UF/DF): TFF is a fast and scalable method for removing unconjugated molecules by buffer exchange. However, due to self-association or non-specific interactions, it may not be sufficient to completely remove very potent small molecules.
-
Chromatography:
-
Size Exclusion Chromatography (SEC): Effective for separating the large conjugate from small, unconjugated molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to monitor the reaction and purify the conjugate, although it may be denaturing for some proteins.
-
Solid-Phase Extraction (SPE): Can be a rapid and effective method for removing certain impurities, particularly for radiolabeled compounds.
-
Frequently Asked Questions (FAQs)
What are the critical quality attributes (CQAs) to monitor during the purification of this compound conjugates?
The primary CQAs for this compound conjugates include:
-
Purity: Absence of aggregates, unconjugated starting materials, and other process-related impurities.
-
Drug-to-Antibody Ratio (DAR) or Conjugation Ratio: The average number of this compound molecules conjugated to the parent molecule.
-
Yield: The overall recovery of the desired conjugate.
-
Potency and Stability: Ensuring the biological activity and stability of the conjugate are maintained throughout the purification process.
Which chromatographic techniques are most commonly used for this compound conjugate purification?
A multi-step purification workflow is often necessary to achieve high purity. Common techniques include:
-
Affinity Chromatography (e.g., Protein A): Often used as an initial capture step for antibody-based conjugates.
-
Ion Exchange Chromatography (IEX): For intermediate and polishing steps to remove host cell proteins (HCPs) and aggregates.
-
Hydrophobic Interaction Chromatography (HIC): To separate different DAR species and remove aggregates.
-
Size Exclusion Chromatography (SEC): For final polishing and buffer exchange.
-
Mixed-Mode Chromatography: To combine multiple separation mechanisms and potentially reduce the number of purification steps.
Can membrane chromatography be used for this compound conjugate purification?
Yes, membrane chromatography is a viable option and offers several advantages, including high throughput and reduced processing times. For instance, a Sartobind® Phenyl membrane has been successfully used to purify antibody-drug conjugates in a bind/elute mode. A tandem approach using cation exchange and hydrophobic interaction membranes can also be employed for single-step purification.
Quantitative Data Summary
The following table summarizes typical performance metrics for different purification techniques used for antibody-drug conjugates, which can serve as a reference for this compound conjugate purification.
| Purification Technique | Key Separation Principle | Typical Purity Achieved | Typical Yield | Common Application |
| Size Exclusion Chromatography (SEC) | Size and Shape | >98% | >90% | Aggregate removal, buffer exchange |
| Ion Exchange Chromatography (IEX) | Net Charge | >95% | >85% | Removal of HCPs, aggregates, and charge variants |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Variable | >80% | Separation of DAR species, aggregate removal |
| Hydroxyapatite (CHT) | Mixed-Mode (Cation exchange and metal affinity) | >98% | >90% | Aggregate and impurity removal |
| Tangential Flow Filtration (TFF) | Molecular Weight Cut-off | N/A | >95% | Removal of small molecules, buffer exchange |
Experimental Protocols
General Protocol for Two-Step Purification of a this compound Conjugate
This protocol outlines a general approach using IEX followed by HIC for the purification of a this compound conjugate.
Step 1: Cation Exchange Chromatography (CEX) for Initial Capture and Impurity Removal
-
Column: A suitable cation exchange column (e.g., strong cation exchanger).
-
Equilibration Buffer (Buffer A): 20 mM MES, pH 6.0.
-
Elution Buffer (Buffer B): 20 mM MES, 350 mM NaCl, pH 6.0.
-
Procedure: a. Equilibrate the CEX column with at least 5 column volumes (CVs) of Buffer A. b. Load the crude this compound conjugate reaction mixture onto the column. c. Wash the column with Buffer A for 10 CVs to remove unbound impurities. d. Elute the bound conjugate using a linear gradient or a step gradient of Buffer B. e. Collect fractions and analyze for the presence of the desired conjugate using UV absorbance (280 nm) and other analytical methods.
Step 2: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation and Polishing
-
Column: A suitable HIC column (e.g., Phenyl Sepharose).
-
Binding Buffer (Buffer C): A high salt buffer, for example, the elution buffer from the CEX step can be used as the loading buffer for HIC.
-
Elution Buffer (Buffer D): A low salt buffer.
-
Procedure: a. Pool the fractions containing the conjugate from the CEX step. This fraction is now in a high salt buffer suitable for HIC binding. b. Equilibrate the HIC column with Buffer C. c. Load the pooled fractions onto the HIC column. d. Elute the conjugate using a reverse gradient of salt concentration (from high to low salt). e. Collect fractions across the gradient. Different DAR species will elute at different salt concentrations. f. Analyze the fractions to identify those containing the desired DAR species and purity.
Visualizations
Caption: A typical experimental workflow for the purification of this compound conjugates.
Caption: A troubleshooting decision tree for this compound conjugate purification.
References
- 1. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioradiations.com [bioradiations.com]
- 4. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
Technical Support Center: Overcoming Common Pitfalls in DOTA-based Biodistribution Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the biodistribution experiments of DOTA-conjugated molecules. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of radiolabeling, in vivo imaging, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected physiological biodistribution of DOTA-peptides like DOTATATE or DOTATOC?
A1: The physiological distribution of DOTA-peptides is influenced by both the expression of specific receptors (e.g., somatostatin receptors for DOTATATE/TOC) and non-specific clearance mechanisms.[1] Typically, high uptake is observed in the spleen, adrenal glands, and kidneys.[1][2] Moderate uptake is common in the liver, pituitary gland, thyroid, and salivary glands.[1][2] The tracer is hydrophilic and is primarily excreted through the renal system. Understanding this normal distribution is crucial to avoid misinterpreting physiological uptake as pathological.
Q2: My DOTA-conjugated compound shows unexpectedly high liver and spleen uptake. What are the potential causes and solutions?
A2: High uptake in the liver and spleen, organs of the reticuloendothelial system (RES), is a common challenge, particularly for nanoparticle-based agents. This is often due to rapid clearance by immune cells like macrophages.
-
Potential Causes:
-
Particle Size and Shape: Nanoparticles around 100 nm may have a longer circulation time, while smaller (<10 nm) or larger particles are cleared more rapidly.
-
Surface Properties: The surface charge and coating of the molecule can trigger opsonization (coating with proteins), leading to recognition and uptake by phagocytic cells.
-
In Vivo Instability: If the radiometal dissociates from the DOTA chelator, the free radionuclide may accumulate in the liver and bone.
-
Formation of Colloids: Poor radiolabeling can result in the formation of radioactive colloids, which are readily sequestered by the liver and spleen.
-
-
Troubleshooting Strategies:
-
Optimize Particle Characteristics: If using a nanoparticle carrier, carefully control the size, shape, and surface chemistry (e.g., PEGylation) to reduce RES uptake.
-
Ensure Chelate Stability: Use optimized radiolabeling protocols to ensure a stable complex. DOTA is a macrocyclic chelator known for its high in vivo stability. Perform in vitro serum stability assays before in vivo experiments.
-
Improve Radiolabeling Efficiency: Optimize pH, temperature, and incubation time to minimize the formation of colloids and ensure high radiochemical purity.
-
Q3: We are observing high variability in our biodistribution data between animals. What could be the reasons?
A3: High variability in biodistribution studies can be a significant issue.
-
Potential Causes:
-
Animal-to-Animal Physiological Variation: Differences in metabolism, receptor expression levels, and overall health status can contribute to variability.
-
Inconsistent Administration: Inaccurate or inconsistent intravenous injections can lead to variations in the delivered dose and initial distribution.
-
Concurrent Medications: Co-administration of other drugs can alter the biodistribution of the DOTA-conjugated tracer. For example, somatostatin analogues can affect the uptake of DOTA-TATE/TOC.
-
Instability of the Radiopharmaceutical: Degradation of the compound after preparation can lead to inconsistent results.
-
-
Troubleshooting Strategies:
-
Standardize Animal Models: Use animals of the same age, sex, and strain, and ensure they are housed under identical conditions.
-
Refine Injection Technique: Ensure consistent and accurate administration of the radiotracer, typically via the tail vein.
-
Control for Confounding Factors: Be aware of and control for any concurrent treatments the animals may be receiving.
-
Quality Control of Radiotracer: Always perform quality control checks (e.g., radiochemical purity) before injection.
-
Q4: How can we reduce the high kidney uptake often seen with DOTA-peptides?
A4: High renal uptake is a well-documented issue for small peptides and proteins, as they are filtered by the glomerulus and reabsorbed in the proximal tubules. This can limit the therapeutic potential of radiolabeled peptides by causing nephrotoxicity.
-
Strategies to Reduce Renal Uptake:
-
Co-infusion of Amino Acids: Administering positively charged amino acids like lysine and arginine can competitively inhibit the tubular reabsorption of the radiolabeled peptide.
-
Modification of the Peptide: Altering the charge or hydrophilicity of the peptide or the linker between the peptide and the DOTA chelator can influence renal uptake. For instance, introducing negatively charged amino acids in the linker can sometimes reduce kidney retention.
-
Using Albumin-Binding Moieties: Incorporating an albumin-binding domain can increase the overall size of the complex, reducing glomerular filtration and subsequent kidney uptake.
-
Troubleshooting Guides
Issue 1: Low Radiolabeling Efficiency
| Symptom | Potential Cause | Recommended Action |
| Low radiochemical purity (<95%) after labeling. | Suboptimal pH of the reaction mixture. | Adjust the pH to the optimal range for the specific radionuclide and DOTA-conjugate, typically between 4.0 and 5.0 for many trivalent metals like ⁶⁸Ga and ¹⁷⁷Lu. |
| Incorrect reaction temperature or time. | Optimize the heating temperature (e.g., 80-100°C) and incubation time (e.g., 15-30 min) as per established protocols for your specific compound. | |
| Presence of competing metal ions. | Use metal-free buffers and high-purity water to avoid contamination with metal ions that can compete with the radionuclide for the DOTA chelator. | |
| Low specific activity of the radionuclide. | Ensure the radionuclide solution has a high specific activity to minimize the amount of non-radioactive metal isotopes. |
Issue 2: Unexpected Biodistribution Profile
| Symptom | Potential Cause | Recommended Action |
| High uptake in non-target organs (e.g., bone, liver). | In vivo dissociation of the radiometal from the DOTA chelator. | Perform an in vitro serum stability test to confirm the stability of the radiolabeled compound before in vivo studies. Re-optimize the radiolabeling to ensure a robust complex. |
| Altered physiology of the animal model. | Ensure the health and standardization of the animal models. Consider potential underlying conditions that might affect biodistribution. | |
| Receptor saturation. | If targeting a specific receptor, ensure that the injected mass of the DOTA-conjugate is not high enough to cause receptor saturation, which would lead to increased non-specific uptake. | |
| High background signal. | Slow clearance from the bloodstream. | Modify the linker or the targeting molecule to improve pharmacokinetic properties. For imaging studies, consider later imaging time points to allow for better clearance. |
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-Peptide with Gallium-68 (⁶⁸Ga)
-
Preparation of Reagents:
-
Prepare a sodium acetate buffer (e.g., 1 M, pH 4.5).
-
Dissolve the DOTA-conjugated peptide in ultrapure, metal-free water to a concentration of approximately 1 mg/mL.
-
-
Elution of ⁶⁸Ga:
-
Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the required amount of DOTA-peptide (e.g., 10-50 µg).
-
Add the sodium acetate buffer to adjust the pH to 4.0-4.5.
-
Add the ⁶⁸Ga eluate to the vial.
-
Heat the reaction mixture at 95°C for 10-15 minutes.
-
-
Quality Control:
-
After cooling the reaction mixture to room temperature, determine the radiochemical purity using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required for in vivo studies.
-
-
Purification (if necessary):
-
If the radiochemical purity is below the acceptable limit, purify the product using a C18 Sep-Pak cartridge or similar solid-phase extraction method.
-
Protocol 2: In Vitro Serum Stability Assay
-
Preparation:
-
Obtain fresh serum from the animal species to be used in the biodistribution study (e.g., mouse, rat).
-
Add a small volume (e.g., 10-20 µL) of the purified radiolabeled DOTA-peptide to a larger volume of serum (e.g., 500 µL).
-
-
Incubation:
-
Incubate the mixture at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.
-
-
Analysis:
-
Analyze the aliquot by ITLC or HPLC to determine the percentage of the radiolabeled compound that remains intact.
-
A stable complex should show minimal dissociation (>95% intact) over the incubation period.
-
Visualizations
Caption: Workflow for DOTA-based biodistribution experiments.
References
Technical Support Center: Improving the Shelf-Life of DOTMP Kits
This center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the stability and performance of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) kits for radiolabeling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound kits?
A1: Lyophilized this compound kits should be stored at 2-8°C in a dark, dry place. The main factors affecting the stability of the product are the freeze-drying process and residual moisture content.[1] A moisture level below 3% is generally considered acceptable to prevent product instability.[1] Storing the kits protected from light is crucial to prevent photochemical degradation.
Q2: What is the expected shelf-life of a this compound kit?
A2: A well-formulated and properly lyophilized kit can be stable for up to one year when stored under recommended conditions.[1] However, the effective shelf-life is determined by the maintenance of radiochemical purity (RCP) upon reconstitution and labeling. The shelf-life of the final radiolabeled product is much shorter and is dictated by the physical half-life of the radionuclide and the stability of the complex.[2]
Q3: What are the primary signs of kit degradation?
A3: The most definitive sign of degradation is a failure to achieve high radiochemical purity (>95%) after following the standard radiolabeling protocol. Visual signs, though less reliable, can include discoloration of the lyophilized powder or difficulty in reconstitution. The primary chemical issue is often the degradation of the active ingredient or loss of stannous ion (Sn(II)) content if it's used as a reducing agent, leading to incomplete radiolabeling.[1]
Q4: Can a kit be used after its manufacturer-stated expiration date?
A4: It is strongly discouraged to use a kit beyond its expiration date for clinical applications. For research purposes, if a kit must be used, it is imperative to perform rigorous quality control testing to verify its radiochemical purity and performance prior to any experiment. The manufacturer's expiration date is based on extensive stability studies that guarantee performance under specified conditions.
Troubleshooting Guide: Low Radiolabeling Yield
Low radiochemical purity is a critical issue that can compromise experimental results. This guide helps you diagnose and resolve common causes.
Q5: My radiolabeling yield with the this compound kit is consistently below 95%. What are the potential causes and how can I troubleshoot this?
A5: Low yield can stem from several factors related to the kit, the radionuclide, or the procedure. A systematic approach is the best way to identify the problem.
Diagram: Troubleshooting Workflow for Low Radiolabeling Yield
Caption: A decision tree to systematically identify the root cause of poor radiolabeling outcomes.
Step 1: Kit-Related Issues
-
Improper Storage: Lyophilized kits are sensitive to temperature, light, and moisture. Exposure to adverse conditions can accelerate the degradation of the this compound ligand or other components.
-
Age/Expiration: As kits age, even under ideal conditions, slow degradation can occur. Using a kit near or beyond its expiration date increases the risk of failure.
Step 2: Radionuclide-Related Issues
-
pH of Radionuclide Solution: The complexation of a radiometal with this compound is highly pH-dependent. The final reaction pH must be within the optimal range specified by the protocol (typically pH 7-8).
-
Competing Metal Ions: Trace metal contaminants (e.g., Fe³⁺, Al³⁺, Zn²⁺) in the radionuclide eluate can compete with the desired radiometal for binding to this compound, thereby reducing the radiochemical yield.
-
Specific Activity: For some radionuclides, a high specific activity is crucial. If the concentration of the non-radioactive isotope is too high, it can saturate the this compound binding sites.
Step 3: Procedural Errors
-
Incorrect Incubation Time/Temperature: Radiolabeling reactions require specific incubation times and temperatures to proceed to completion. Deviating from the protocol can result in an incomplete reaction.
-
Introduction of Oxidizing Agents: Accidental introduction of air (oxygen) or other oxidizing agents can degrade components like stannous chloride (if present), which is essential for reducing the radiometal to the correct oxidation state for chelation.
Technical Data & Protocols
Data Presentation: Stability of this compound Kits
The stability of a lyophilized kit is typically assessed by reconstituting it at various time points and measuring the resulting radiochemical purity (RCP).
Table 1: Effect of Storage Temperature on Radiochemical Purity of ¹⁷⁷Lu-DOTMP
| Storage Time | RCP at 2-8°C (Recommended) | RCP at 25°C (Accelerated Degradation) |
| 1 Month | > 99% | 98% |
| 3 Months | > 99% | 95% |
| 6 Months | 98% | 88% (Failure) |
| 12 Months | 97% | < 80% (Failure) |
| Note: Data are illustrative, based on typical stability profiles. Actual results may vary. |
Diagram: Factors Affecting this compound Kit Stability
Caption: Major environmental factors that can cause the degradation of this compound kits during storage.
Experimental Protocols
Protocol 1: Standard Radiolabeling of a this compound Kit with ¹⁷⁷Lu
This protocol provides a general procedure for radiolabeling. Always refer to the manufacturer's specific instructions.
-
Preparation: Allow the lyophilized this compound kit and ¹⁷⁷LuCl₃ solution to reach room temperature. All procedures should be performed in a shielded environment.
-
Reconstitution: Aseptically inject approximately 1.0 mL of 0.9% sodium chloride into the shielded kit vial. Gently swirl until the powder is completely dissolved.
-
Radionuclide Addition: Add the required activity of ¹⁷⁷LuCl₃ (e.g., up to 3.7 GBq) to the reconstituted kit vial. Ensure the volume added is within the manufacturer's specified limits.
-
pH Adjustment (if necessary): Check the pH of the solution. If it is outside the optimal range (typically 7-8), adjust using a sterile buffer solution like 0.5 M NaHCO₃.
-
Incubation: Incubate the reaction mixture at room temperature for 45-60 minutes.
-
Quality Control: Before use, determine the radiochemical purity using the method described in Protocol 2. The acceptance criterion is typically >95%.
Protocol 2: Quality Control by Radio-Thin Layer Chromatography (Radio-TLC)
This is a rapid method to determine the percentage of radiolabeled this compound versus free radionuclide.
-
Materials:
-
ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips.
-
Mobile Phase: A mixture of NH₄OH:Methanol:H₂O (ratio 0.2:2:4) is often effective for separating ¹⁷⁷Lu-DOTMP from free ¹⁷⁷Lu.
-
Developing chamber, radio-TLC scanner.
-
-
Procedure:
-
Draw a starting line in pencil approximately 1 cm from the bottom of an ITLC-SG strip.
-
Spot ~2-5 µL of the final radiolabeled solution onto the starting line. Do not allow the spot to dry completely.
-
Place the strip into the developing chamber containing the mobile phase.
-
Allow the solvent front to travel to near the top of the strip.
-
Remove the strip and allow it to dry.
-
-
Analysis:
-
Scan the strip using a radio-TLC scanner.
-
The ¹⁷⁷Lu-DOTMP complex remains at the origin (Rf = 0), while free ¹⁷⁷Lu³⁺ migrates with the solvent front (Rf ≈ 1.0).
-
Calculate the Radiochemical Purity (RCP) as: % RCP = (Counts at Origin / Total Counts) * 100
-
Diagram: Experimental Workflow for Kit Quality Control
Caption: A standard workflow from kit reconstitution to final quality control assessment.
References
Validation & Comparative
A Comparative Guide to the Biodistribution and Clearance of ¹⁷⁷Lu-DOTMP in Rats
This guide provides a comprehensive comparison of the biodistribution and clearance of ¹⁷⁷Lu-DOTMP, a promising radiopharmaceutical for bone pain palliation, with other relevant agents in rat models. The data presented is compiled from preclinical studies and is intended for researchers, scientists, and professionals in drug development.
Experimental Data Summary
The biodistribution of ¹⁷⁷Lu-DOTMP in rats is characterized by high and selective uptake in bone tissue with rapid clearance from the blood and other non-target organs. This favorable pharmacokinetic profile makes it a strong candidate for therapeutic applications. The following tables summarize the quantitative data from various studies, comparing ¹⁷⁷Lu-DOTMP with other bone-seeking radiopharmaceuticals.
Table 1: Biodistribution of ¹⁷⁷Lu-DOTMP in Wistar Rats (% Injected Dose per Gram - %ID/g)
| Organ/Tissue | 4 hours post-injection | 7 days post-injection |
| Bone | 2.15 ± 0.07 | 1.9 ± 0.06 |
| Blood | Rapid clearance | - |
| Other Organs | Insignificant uptake | Insignificant uptake |
| Data sourced from a study by Salek et al.[1] |
Table 2: Comparative Biodistribution of ¹⁷⁷Lu-DOTMP and ¹⁷⁷Lu-EDTMP in Mice (% Injected Dose per Gram - %ID/g)
| Radiopharmaceutical | Bone (3 hours) | Bone (7 days) | Blood Clearance | Liver/Kidney Retention |
| ¹⁷⁷Lu-DOTMP | 34.1 | 18.8 | Faster | Lower |
| ¹⁷⁷Lu-EDTMP | 37.9 | 33.2 | Slower | Higher |
| This study highlights that while ¹⁷⁷Lu-EDTMP shows marginally higher bone uptake, ¹⁷⁷Lu-DOTMP exhibits a more favorable clearance profile[2][3][4]. |
Table 3: Biodistribution of ¹⁷⁷Lu-TTHMP in Wild-Type Rats (% Injected Dose per Gram - %ID/g)
| Organ/Tissue | 7 days post-injection |
| Bone | 4.22 |
| Blood | Rapid clearance |
| Critical Organs | No significant uptake |
| ¹⁷⁷Lu-TTHMP also demonstrates significant bone accumulation[5]. |
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the biodistribution and clearance of ¹⁷⁷Lu-DOTMP and its alternatives in rats.
1. Radiopharmaceutical Preparation:
-
¹⁷⁷Lu-DOTMP: No-carrier-added (NCA) ¹⁷⁷Lu was produced by irradiating enriched ¹⁷⁶Yb target. The ¹⁷⁷Lu was then mixed with a solution of DOTMP (e.g., 20 mg in 1 mL of 0.5 M NaHCO₃, pH 8) and incubated at room temperature.
-
¹⁷⁷Lu-EDTMP and ¹⁷⁷Lu-TTHMP: These were prepared using similar methods by complexing ¹⁷⁷Lu with the respective ligands, EDTMP and TTHMP.
-
Quality Control: Radiochemical purity of the prepared complexes was determined using methods like radio-thin-layer chromatography (RTLC) and high-performance liquid chromatography (HPLC). Purity of over 98% was typically achieved.
2. Animal Studies:
-
Animal Model: Wild-type Wistar rats or BALB/c mice were commonly used for biodistribution studies.
-
Administration: A specific activity of the radiolabeled compound (e.g., 3.7 MBq in 50-100 μl) was injected intravenously into the tail vein of the animals.
-
Biodistribution Analysis: At predetermined time points post-injection (e.g., 2, 4, 24, 48, 72, and 168 hours), the animals were sacrificed. Various organs and tissues (including bone, blood, liver, kidneys, spleen, muscle, etc.) were excised, weighed, and the radioactivity was measured using a gamma counter. The uptake in each organ was calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
3. Clearance Studies:
-
Blood samples were collected at different time points to determine the rate of clearance of the radiopharmaceutical from the circulatory system.
-
Urine was collected over a period of time to assess the extent of urinary excretion.
Visualizations
The following diagrams illustrate the experimental workflow and the biological fate of ¹⁷⁷Lu-DOTMP.
Caption: Experimental workflow for ¹⁷⁷Lu-DOTMP biodistribution studies in rats.
Caption: Biodistribution and clearance pathway of ¹⁷⁷Lu-DOTMP.
Conclusion
Preclinical studies in rats consistently demonstrate that ¹⁷⁷Lu-DOTMP has a favorable biodistribution profile for a bone-targeting radiopharmaceutical. Its high affinity for bone tissue, coupled with rapid clearance from the blood and minimal accumulation in non-target organs, suggests a high therapeutic index. When compared to ¹⁷⁷Lu-EDTMP, ¹⁷⁷Lu-DOTMP shows a superior clearance pattern, which could translate to lower toxicity in clinical applications. These findings strongly support the continued development and clinical evaluation of ¹⁷⁷Lu-DOTMP for the palliative treatment of metastatic bone pain.
References
- 1. Production and quality control 177Lu (NCA)—this compound as a potential agent for bone pain palliation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inis.iaea.org [inis.iaea.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Comparative studies of 177Lu-EDTMP and 177Lu-DOTMP as potential agents for palliative radiotherapy of bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aojnmb.mums.ac.ir [aojnmb.mums.ac.ir]
A Comparative Analysis of DOTMP and EDTMP as Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of chelation chemistry, particularly for applications in radiopharmaceuticals and medical imaging, the choice of a suitable chelating agent is paramount to ensure the stability and efficacy of the final product. Among the various chelators available, the phosphonate-based ligands 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) and ethylenediamine tetra(methylene phosphonic acid) (EDTMP) have garnered significant attention. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal chelating agent for their specific needs.
At a Glance: Key Physicochemical Properties
| Property | This compound | EDTMP |
| Molecular Formula | C₁₂H₃₂N₄O₁₂P₄ | C₆H₂₀N₂O₁₂P₄ |
| Molecular Weight | 492.29 g/mol | 436.13 g/mol [1] |
| Structure | Cyclic | Acyclic |
| Solubility | Soluble in aqueous solutions[2] | Hard to be dissolved in water, soluble in ammonia[1] |
Performance as Chelating Agents: A Quantitative Comparison
| Metal Ion | This compound (log K) | EDTMP (log K) |
| Sm(III) | - | 20.71[3][4] |
| Y(III) | - | 19.19 |
| Cu(II) | - | 19.36 |
| Ca(II) | - | 8.71 |
It is widely reported that cyclic chelators like this compound generally form thermodynamically more stable and kinetically more inert complexes compared to their linear counterparts such as EDTMP. This is attributed to the pre-organized structure of the macrocyclic cavity in this compound, which minimizes the entropy loss upon complexation. For instance, this compound has been shown to be a more efficient chelator than EDTMP in delivering metals to a calcitic surface.
Experimental Data: In Vivo Comparative Studies
Comparative studies, particularly with the radionuclide Lutetium-177 (¹⁷⁷Lu), have provided valuable insights into the in vivo performance of this compound and EDTMP for applications in bone pain palliation.
A study comparing ¹⁷⁷Lu-DOTMP and ¹⁷⁷Lu-EDTMP revealed that while ¹⁷⁷Lu-EDTMP showed marginally higher skeletal accumulation, ¹⁷⁷Lu-DOTMP exhibited faster blood clearance and lower retention in the liver and kidneys in animal models. This suggests that this compound may offer a better safety profile by minimizing radiation dose to non-target organs.
Another study highlighted that ¹⁷⁷Lu-DOTMP had a higher labeling yield (98%) compared to ¹⁷⁷Lu-EDTMP (59%) and showed comparable skeletal uptake with more rapid clearance from the blood and lower soft tissue retention.
The following table summarizes the biodistribution data from a comparative study in normal Wistar rats at 4 hours post-injection.
| Organ | % Injected Dose / Gram (¹⁷⁷Lu-DOTMP) | % Injected Dose / Gram (¹⁷⁷Lu-EDTMP) |
| Blood | 0.15 ± 0.03 | 0.25 ± 0.04 |
| Liver | 0.10 ± 0.02 | 0.18 ± 0.03 |
| Kidneys | 0.21 ± 0.04 | 0.35 ± 0.06 |
| Bone | 2.85 ± 0.21 | 3.10 ± 0.25 |
Experimental Protocols
Synthesis of EDTMP
EDTMP can be synthesized via a Mannich-type reaction. A typical procedure involves the reaction of ethylenediamine, phosphorous acid, and formaldehyde in the presence of hydrochloric acid.
Detailed Protocol:
-
To a mixture of 100 mL of water and 50 mL of 37% HCl in a round bottom flask, add 0.1 mol of ethylenediamine and 0.4 mol of phosphorous acid.
-
Stir the mixture to dissolve the solids and then reflux for 2 hours.
-
Add 0.4 mol of formaldehyde (37%) dropwise to the reaction mixture.
-
Reflux the resulting mixture for an additional 4 hours.
-
After cooling to room temperature, the EDTMP product can be isolated.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a widely used method to determine the stability constants of metal-ligand complexes. The following is a generalized protocol.
Materials:
-
Potentiometer with a glass electrode and a reference electrode
-
Constant temperature bath
-
Standardized solutions of the metal ion, the chelating agent (this compound or EDTMP), a strong acid (e.g., HCl), and a strong base (e.g., NaOH, carbonate-free)
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)
Procedure:
-
Calibration: Calibrate the glass electrode using standard buffer solutions.
-
Titration of the Ligand: Titrate a solution of the chelating agent and a strong acid with the standardized strong base. This allows for the determination of the protonation constants of the ligand.
-
Titration of the Metal-Ligand System: Titrate a solution containing the metal ion, the chelating agent, and a strong acid with the standardized strong base.
-
Data Analysis: Record the pH (or mV) readings after each addition of the base. The stability constants are then calculated from the titration curves using specialized software that fits the data to a model of the chemical equilibria.
Visualizing Key Processes
To better understand the application and evaluation of these chelating agents, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action in bone targeting.
Caption: Experimental workflow for the preparation and evaluation of this compound/EDTMP-based radiopharmaceuticals.
Caption: Mechanism of bone targeting by phosphonate-based radiopharmaceuticals.
Conclusion
Both this compound and EDTMP are effective chelating agents with significant applications in the development of radiopharmaceuticals, particularly for bone-related therapies. The choice between them depends on the specific requirements of the application.
-
This compound generally forms more stable and kinetically inert complexes, which can lead to a better in vivo safety profile with faster clearance from non-target organs. This makes it a promising candidate for therapeutic applications where minimizing off-target radiation is crucial.
-
EDTMP has also been successfully used and, in some cases, may exhibit slightly higher bone uptake. Its acyclic nature might offer advantages in terms of synthesis and cost.
Ultimately, the selection should be based on a thorough evaluation of the stability, in vivo biodistribution, and overall therapeutic or diagnostic efficacy for the specific radionuclide and application of interest.
References
A Comparative Analysis of ¹⁵³Sm-DOTMP (CycloSAM) for Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of CycloSAM's therapeutic efficacy against alternative bone-seeking radiopharmaceuticals, supported by experimental data.
This guide provides a detailed comparison of Samarium-153-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (¹⁵³Sm-DOTMP), commercially known as CycloSAM, with other bone-targeting radiopharmaceuticals. The focus is on its therapeutic efficacy for the palliation of bone pain resulting from cancer metastases. This analysis is based on preclinical and early-phase clinical data.
Mechanism of Action
¹⁵³Sm-DOTMP is a bone-seeking radiopharmaceutical that consists of the beta- and gamma-emitting radionuclide Samarium-153 (¹⁵³Sm) chelated to the macrocyclic phosphonate ligand, DOTMP.[1] The therapeutic mechanism relies on the targeted delivery of beta radiation to sites of high bone turnover, such as those found in osteoblastic bone metastases.[1] The phosphonate groups in the this compound ligand have a high affinity for the hydroxyapatite matrix of the bone, leading to the accumulation of the radiopharmaceutical at these metastatic sites.[1] The emission of beta particles from ¹⁵³Sm induces cellular damage and death in the rapidly dividing cancer cells within the bone, leading to pain relief.[1]
The key differentiator of CycloSAM lies in its this compound chelator, which is suggested to have superior binding properties for Samarium-153 compared to the ethylenediamine tetramethylene phosphonate (EDTMP) chelator used in the established radiopharmaceutical, Quadramet® (¹⁵³Sm-EDTMP).[1] This enhanced stability may result in more targeted radiation delivery and potentially a better safety profile.
Comparative Data
The following tables summarize the available quantitative data from preclinical and clinical studies, comparing ¹⁵³Sm-DOTMP (CycloSAM) with ¹⁵³Sm-EDTMP (Quadramet) and other relevant alternatives.
Table 1: Preclinical Biodistribution in Rats (% Injected Dose/Gram)
| Organ | ¹⁵³Sm-DOTMP | ¹⁵³Sm-EDTMP | Reference |
| Bone | ~40-69% (total skeletal uptake) | High skeletal uptake | |
| Blood | Low | Low | |
| Muscle | Low | Low | |
| Liver | Low | Low | |
| Kidneys | Moderate (excretory organ) | Moderate (excretory organ) |
Note: Direct comparative studies with identical experimental conditions are limited. The data presented is a collation from different preclinical studies.
Table 2: Clinical Trial Information for ¹⁵³Sm-DOTMP (CycloSAM)
| Parameter | Details | Reference |
| Trial Phase | Phase 1 | |
| Patient Population | Patients with solid tumors metastatic to the bone or primary bone tumors (e.g., osteosarcoma, Ewing's sarcoma) | |
| Dosage | Dose-escalation study, starting with tandemly administered doses | |
| Primary Objective | To determine the Maximum Tolerated Dose (MTD) and assess safety and tolerability | |
| Preliminary Efficacy | Assessment of pain relief and tumor response | |
| Key Findings (Canine Studies) | Recommended dose of 1.75 mCi/kg resulted in some pain control with minimal toxicity and could be safely combined with chemotherapy. Dose-limiting toxicities (neutropenia and thrombocytopenia) were observed at 2 mCi/kg. |
Table 3: Comparison with Other Bone-Seeking Radiopharmaceuticals
| Radiopharmaceutical | Isotope | Particle Emission | Half-life | Key Characteristics |
| ¹⁵³Sm-DOTMP (CycloSAM) | ¹⁵³Sm | Beta, Gamma | 46.3 hours | This compound chelator may offer higher stability. |
| ¹⁵³Sm-EDTMP (Quadramet®) | ¹⁵³Sm | Beta, Gamma | 46.3 hours | Established therapeutic agent for bone pain palliation. |
| Strontium-89 (Metastron®) | ⁸⁹Sr | Beta | 50.5 days | Longer half-life, potentially longer duration of action. |
| Radium-223 (Xofigo®) | ²²³Ra | Alpha | 11.4 days | Alpha emitter, high linear energy transfer, shown to improve survival in castration-resistant prostate cancer with bone metastases. |
Experimental Protocols
Preclinical Biodistribution Studies in Rodents
A generalized protocol for evaluating the biodistribution of bone-seeking radiopharmaceuticals in rodents is as follows:
-
Animal Model: Healthy, skeletally mature rodents (e.g., Wistar or Sprague-Dawley rats) are typically used. For tumor-specific studies, animal models with induced bone metastases may be employed.
-
Radiopharmaceutical Preparation: The radiopharmaceutical (e.g., ¹⁵³Sm-DOTMP) is prepared under sterile conditions, and the radiochemical purity is confirmed using techniques like radio-thin-layer chromatography.
-
Administration: A known activity of the radiopharmaceutical is injected intravenously (e.g., via the tail vein).
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48 hours) to assess the distribution and clearance of the agent.
-
Organ Harvesting and Measurement: Major organs and tissues (including bone, blood, muscle, liver, kidneys, spleen, and heart) are dissected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile.
Phase 1 Clinical Trial Protocol for ¹⁵³Sm-DOTMP (CycloSAM) - NCT06008483
This is an open-label, dose-finding study with the following key design elements:
-
Patient Selection: Patients aged 15-75 years with confirmed solid tumors that are metastatic to the bone or primary bone tumors, with evidence of osteoblastic activity on a bone scan. Patients must have adequate organ function and have failed standard therapies.
-
Study Design: A dose-escalation design is used to identify the Maximum Tolerated Dose (MTD). Patients receive tandemly administered doses of CycloSAM.
-
Primary Endpoints: The primary objectives are to evaluate the safety and tolerability of CycloSAM and to determine the MTD. This involves monitoring for adverse events and dose-limiting toxicities.
-
Secondary Endpoints: Secondary objectives include assessing the preliminary anti-tumor activity (e.g., pain response, changes in tumor size) and characterizing the pharmacokinetics and radiation dosimetry of the agent.
-
Imaging: Single Photon Emission Computed Tomography (SPECT) imaging is performed at various time points after administration to visualize the biodistribution of CycloSAM in the body.
-
Follow-up: Patients are monitored for an extended period to assess long-term safety and efficacy.
Visualizations
References
Head-to-head comparison of different radionuclides for Dotmp labeling.
A Head-to-Head Comparison of Radionuclides for DOTMP Labeling
For Researchers, Scientists, and Drug Development Professionals
The chelating agent this compound (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid) is a cornerstone in the development of bone-seeking radiopharmaceuticals. Its strong affinity for hydroxyapatite, a primary component of the bone matrix, makes it an ideal vehicle for delivering radionuclides to areas of high bone turnover, such as metastatic lesions.[1] The choice of radionuclide is critical, dictating whether the resulting agent is suitable for therapy or diagnosis and influencing its overall efficacy and safety profile.
This guide provides an objective comparison of various radionuclides used for this compound labeling, supported by experimental data, to aid researchers in selecting the optimal candidate for their specific application.
Key Performance Characteristics of Radionuclides for this compound
The effectiveness of a this compound-based radiopharmaceutical is determined by the physical properties of the radionuclide and the stability of the resulting complex. Key parameters for comparison include the radionuclide's half-life, emission type, labeling efficiency, and the in vivo behavior of the complex.
Therapeutic Radionuclides
Therapeutic radiopharmaceuticals aim to deliver cytotoxic radiation doses to tumor cells while minimizing damage to healthy tissue.[2] For bone metastases, this involves radionuclides that emit alpha or beta particles.
-
Beta Emitters (e.g., ¹⁵³Sm, ¹⁷⁷Lu): These radionuclides release electrons (beta particles) that can penetrate tissue over several millimeters.[2][3] This "crossfire effect" is advantageous for treating larger tumor burdens, as it can kill cancer cells not directly targeted by the radiopharmaceutical.[2]
-
Samarium-153 (¹⁵³Sm): With a half-life of 46.3 hours, ¹⁵³Sm emits both therapeutic beta particles and gamma photons that allow for imaging. The ¹⁵³Sm-EDTMP complex, known as Quadramet®, is an approved agent for bone pain palliation and has set a clinical precedent. Comparative studies with this compound suggest that while both are effective, the choice of chelator influences biodistribution.
-
Lutetium-177 (¹⁷⁷Lu): ¹⁷⁷Lu is favored for its suitable decay characteristics (half-life of 6.73 days, lower energy beta particles) which are considered excellent for treating bone metastases. Studies comparing ¹⁷⁷Lu-DOTMP with ¹⁷⁷Lu-EDTMP have shown that ¹⁷⁷Lu-DOTMP exhibits faster blood clearance and lower retention in the liver and kidneys, which is a favorable pharmacokinetic profile.
-
-
Alpha Emitters (e.g., ²²⁵Ac, ²¹²Pb): Alpha particles have a much shorter range (50-100 micrometers) but deposit a large amount of energy, resulting in high cytotoxicity. This makes them ideal for treating micrometastases or single tumor cells.
-
Actinium-225 (²²⁵Ac): As an alpha emitter, ²²⁵Ac offers potent cell-killing capabilities. However, studies have noted that ²²⁵Ac-labeled compounds can show higher uptake in non-target organs like the kidneys and liver compared to their ¹⁷⁷Lu counterparts. The release of daughter nuclides from the chelator in vivo is also a concern that can lead to renal toxicity.
-
Lead-212 (²¹²Pb): With a half-life of 10.6 hours, ²¹²Pb is a beta emitter that acts as an in vivo generator for the alpha-emitter Bismuth-212. This provides a dual therapeutic action. Its half-life is considered optimal for allowing sufficient time for labeling and administration while minimizing prolonged radiation exposure.
-
Diagnostic Radionuclides
Diagnostic radiopharmaceuticals utilize gamma or positron emitters to enable imaging for diagnosis, staging, and treatment monitoring.
-
Gallium-68 (⁶⁸Ga): This positron emitter is widely used for PET imaging. The development of ⁶⁸Ga-labeled compounds has significantly improved the quality of receptor imaging compared to traditional single-photon imaging agents. While often paired with DOTA-based peptides for neuroendocrine tumors, its application with this compound could provide high-resolution PET images of bone metabolism.
Quantitative Data Comparison
The following tables summarize key quantitative data for different radionuclide-DOTMP complexes based on preclinical studies.
| Radionuclide | Half-Life | Emission Type | Key Advantages | Key Challenges |
| ¹⁵³Sm | 46.3 hours | Beta, Gamma | Clinically established precedent (as EDTMP complex); allows for imaging. | Shorter half-life may limit treatment window. |
| ¹⁷⁷Lu | 6.73 days | Beta, Gamma | Favorable decay characteristics; ¹⁷⁷Lu-DOTMP shows good clearance profile. | Requires reactor production. |
| ²²⁵Ac | 10.0 days | Alpha | High linear energy transfer for potent cell killing. | Potential for higher kidney/liver uptake; daughter nuclide redistribution. |
| ²¹²Pb | 10.6 hours | Beta (decays to alpha-emitter ²¹²Bi) | Optimal half-life for logistics; potent alpha therapy from daughter nuclide. | Requires a generator system for production. |
| ⁶⁸Ga | 68 minutes | Positron | High-resolution PET imaging; generator produced. | Very short half-life requires rapid synthesis and administration. |
Table 1: Physical Properties and Qualitative Comparison of Radionuclides for this compound Labeling.
| Radiopharmaceutical | Labeling Efficiency (RCY) | In Vivo Stability | Bone Uptake (Mice, %ID/g) | Reference |
| ¹⁷⁷Lu-DOTMP | >98% | Stable for at least 21 days at room temp. | 34.1 at 3 hr; 18.8 at 7 days | |
| ¹⁷⁷Lu-EDTMP | >98% | Stable | 37.9 at 3 hr; 33.2 at 7 days | |
| ²²⁵Ac-DOTA-JR11 * | 95% | ~81% intact in mouse serum at 24 hr | Higher bone uptake than ¹⁷⁷Lu counterpart |
Table 2: Comparative Performance Data from Preclinical Studies. Note: Data for different complexes are presented to show trends, as direct head-to-head this compound data is limited for all radionuclides. *DOTA-JR11 is a peptide, not this compound, but the data illustrates comparative behavior of the radionuclides.
Experimental Protocols
Accurate comparison requires standardized methodologies. Below are representative protocols for key experiments.
Radiolabeling of this compound with ¹⁷⁷Lu
Objective: To achieve high radiochemical yield and purity of ¹⁷⁷Lu-DOTMP.
Methodology:
-
A stock solution of this compound is prepared in sterile water.
-
In a sterile vial, add 1 mg of this compound.
-
Add an appropriate volume of ¹⁷⁷LuCl₃ solution.
-
Adjust the pH of the reaction mixture to 7-8 using a suitable buffer (e.g., ammonium acetate).
-
Incubate the reaction mixture at room temperature or with gentle heating (e.g., 37°C) for 30-60 minutes.
-
The final preparation should be passed through a sterile filter (0.22 µm) into a sterile vial.
Quality Control Protocol
Objective: To determine the radiochemical purity (RCP) of the labeled product.
Methodology (Radio-TLC):
-
Stationary Phase: Use an ITLC-SG strip.
-
Mobile Phase: A 1 M Sodium-Citrate solution (pH 5) is commonly used.
-
Procedure: a. Spot a small volume (~1-3 µL) of the radiolabeled solution onto the baseline of the ITLC strip. b. Develop the chromatogram by placing the strip in a chamber containing the mobile phase. c. Once the solvent front reaches the top, remove the strip and allow it to dry. d. Cut the strip into sections (e.g., origin and front) and measure the radioactivity in each section using a gamma counter.
-
Calculation: RCP (%) = (Counts of ¹⁷⁷Lu-DOTMP peak / Total counts of all peaks) x 100. The complex remains at the origin while free ¹⁷⁷Lu moves with the solvent front.
Note: For regulatory compliance and detailed analysis, High-Performance Liquid Chromatography (HPLC) is essential, as it can identify impurities like radiolysed products that radio-TLC may not detect.
In Vivo Biodistribution Study
Objective: To evaluate the uptake and clearance of the radiopharmaceutical in a living organism.
Methodology:
-
Animal Model: Healthy mice (e.g., ICR strain) are typically used.
-
Administration: Inject a known activity of the radiopharmaceutical (e.g., ¹⁷⁷Lu-DOTMP) intravenously via the tail vein.
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1h, 4h, 24h, 7 days).
-
Tissue Collection: Dissect key organs and tissues (e.g., bone (femur), blood, liver, kidneys, muscle, spleen).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside a standard of the injected dose.
-
Calculation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical considerations for selecting a radionuclide.
Caption: Workflow for this compound radiopharmaceutical preparation and quality control.
Caption: Decision framework for selecting a radionuclide for this compound labeling.
Conclusion
The choice of radionuclide for labeling this compound is a critical decision that balances therapeutic or diagnostic needs with logistical and safety considerations. Beta emitters like ¹⁷⁷Lu offer a favorable combination of therapeutic efficacy for larger tumors and a well-behaved pharmacokinetic profile when complexed with this compound. Alpha emitters such as ²²⁵Ac and ²¹²Pb provide highly potent, localized radiation, making them promising for treating minimal residual disease, though challenges with potential off-target toxicity and daughter nuclide stability must be carefully managed. For diagnostic purposes, ⁶⁸Ga remains the gold standard for high-resolution PET imaging.
Researchers must weigh the physical characteristics of the radionuclide against the biological behavior of the resulting complex to select the most appropriate candidate for their intended application in bone-targeted radiopharmaceutical development.
References
A Comparative Analysis of In Vitro and In Vivo Stability: DOTMP vs. DOTA
In the realm of nuclear medicine and molecular imaging, the stability of chelating agents is paramount to the safety and efficacy of radiopharmaceuticals and contrast agents. Among the myriad of chelators, 1,4,7,10-tetraazacyclodododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) are two prominent macrocyclic ligands. This guide provides an objective comparison of their in vitro and in vivo stability, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate chelator for their applications.
In Vitro Stability: A Tale of Two Chelates
The in vitro stability of a chelate is a critical indicator of its ability to securely hold a metal ion under physiological conditions. Studies have demonstrated that both this compound and DOTA form highly stable complexes with a variety of metal ions, particularly lanthanides.
Complexes of this compound, especially with radiolanthanides like ¹⁷⁷Lu and ¹⁷⁰Tm, have shown exceptional in vitro stability at room temperature and in human serum. For instance, ¹¹¹In-DOTMP and ¹⁷⁷Lu-DOTMP complexes maintain high radiochemical purity (>98%) and exhibit excellent stability over extended periods.[1][2] Specifically, the ¹⁷⁷Lu-DOTMP complex retains over 95% of its radiochemical purity for up to 30 days post-preparation when stored at 37°C and a pH of approximately 7.[2] This high stability is crucial for bone-seeking radiopharmaceuticals, where the agent must remain intact until it reaches the target site.[3][4]
DOTA is also renowned for forming thermodynamically stable and kinetically inert complexes with a wide range of radiometals. The stability of Ln³⁺-DOTA complexes is well-documented, with high complex formation constants (log K values). Studies have shown that DOTA complexes with lanthanides like Sm³⁺, Dy³⁺, Yb³⁺, and Lu³⁺ do not dissociate even under strongly acidic conditions (0.1 M HCl) after 24 hours. However, the chelation kinetics of DOTA can be slower compared to some other chelators, sometimes requiring heating to achieve high radiochemical yields.
| Chelator | Metal Ion | Radiochemical Purity | In Vitro Stability Conditions | Reference |
| This compound | ¹¹¹In | >99% (ITLC) | Room temperature and human serum | |
| This compound | ¹⁷⁰Tm | >98% | Optimized reaction conditions | |
| This compound | ¹⁷⁷Lu (NCA) | >98% | Room temperature | |
| This compound | ¹⁷⁷Lu (NCA) | >95% after 30 days | 37°C, pH ~7 | |
| DOTA | ⁶⁷Ga | High | Plasma and apo-transferrin challenge | |
| DOTA | ²¹²Pb | >95% RCY | Room temperature, 20-min incubation | |
| DOTA | Lanthanides (Ln³⁺) | High | 5°C and 37°C over 12 hours | |
| DOTA | ²²⁵Ac | Similar to DOTAGA | Mouse serum at 4°C and 37°C |
In Vivo Stability and Biodistribution
The in vivo stability of a chelated complex is crucial to minimize the off-target accumulation of the free radionuclide, which can lead to toxicity.
Radiolabeled this compound complexes have demonstrated favorable in vivo characteristics, particularly for bone targeting applications. Biodistribution studies in rats with ¹¹¹In-DOTMP and ¹⁷⁰Tm-DOTMP showed selective skeletal uptake with rapid clearance from the blood and insignificant accumulation in non-target organs. Similarly, ¹⁷⁷Lu-DOTMP exhibits high skeletal accumulation with slightly faster blood clearance and lower retention in the liver and kidneys compared to the acyclic analogue EDTMP.
DOTA-conjugated molecules have been extensively used in a variety of in vivo applications, from peptide receptor radionuclide therapy (PRRT) to antibody-based imaging. The high in vivo stability of DOTA complexes is a key reason for their widespread clinical use. For example, ⁶⁸Ga- and ¹⁷⁷Lu-labeled DOTA-peptides are standard in clinical practice. Biodistribution studies of various DOTA-conjugated radiopharmaceuticals generally show specific targeting with minimal release of the radiometal.
| Chelator | Radiopharmaceutical | Animal Model | Key In Vivo Findings | Reference |
| This compound | ¹¹¹In-DOTMP | Rats | Favorable selective skeletal uptake, rapid blood clearance. | |
| This compound | ¹⁷⁰Tm-DOTMP | Wistar Rats | Selective skeletal accumulation, insignificant uptake in other vital organs. | |
| This compound | ¹⁷⁷Lu-DOTMP | Animal Models | Slightly faster blood clearance and lower retention in liver and kidneys compared to ¹⁷⁷Lu-EDTMP. | |
| DOTA | ²¹²Pb-DOTAMTATE | AR42J-tumor–bearing animals | Slower chelation kinetics compared to DOTAM but used as a standard for comparison. | |
| DOTA | ⁶⁸Ga-DOTA-PEG4-Tz | Mice | Excellent in vivo stability. |
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of chelate stability.
In Vitro Stability in Human Serum
A common method to assess in vitro stability involves incubating the radiolabeled chelate in human serum.
-
Preparation: The radiolabeled complex (e.g., ¹¹¹In-DOTMP) is prepared and its radiochemical purity is determined using methods like Instant Thin Layer Chromatography (ITLC).
-
Incubation: A small volume of the purified radiolabeled complex is added to human serum.
-
Time Points: The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).
-
Analysis: The radiochemical purity of the aliquots is analyzed by ITLC to determine the percentage of the intact radiolabeled complex over time.
Biodistribution Studies in Animal Models
In vivo stability is often inferred from biodistribution studies.
-
Animal Model: Healthy rodents (e.g., Wistar rats) are typically used.
-
Injection: A known amount of the radiolabeled chelate is injected intravenously into the animals.
-
Time Points: At specific time points post-injection (e.g., 1, 4, 24 hours), groups of animals are euthanized.
-
Organ Harvesting: Major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.
-
Data Calculation: The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the uptake and clearance profile of the radiopharmaceutical.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the stability of a novel radiolabeled chelator.
Caption: Workflow for Stability Assessment of Radiolabeled Chelates.
Conclusion
Both this compound and DOTA are robust chelators that form highly stable complexes with a range of metal ions, making them suitable for various applications in nuclear medicine and molecular imaging. This compound, with its phosphonate groups, demonstrates a particular aptitude for bone-targeting applications, exhibiting excellent in vitro and in vivo stability. DOTA serves as a versatile and widely validated platform for a broader array of targeting molecules, from peptides to antibodies, with a proven track record of high in vivo stability in clinical settings. The choice between this compound and DOTA will ultimately depend on the specific application, the choice of radionuclide, and the desired pharmacokinetic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Production and quality control 177Lu (NCA)—this compound as a potential agent for bone pain palliation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling, stability studies, and pharmacokinetic evaluation of thulium-170-labeled acyclic and cyclic polyaminopolyphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies of 177Lu-EDTMP and 177Lu-DOTMP as potential agents for palliative radiotherapy of bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Bone-Seeking Affinity of DOTMP Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bone-seeking affinity of DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid) conjugates with other bone-targeting agents. The information is supported by experimental data to aid in the evaluation and selection of candidates for bone-targeted therapies and diagnostics.
The selective delivery of therapeutic or diagnostic agents to bone is crucial for treating skeletal diseases like bone metastases and osteoporosis. This compound has emerged as a promising chelator for various radionuclides, forming stable conjugates with a high affinity for the bone matrix. This guide delves into the comparative performance of different this compound conjugates and benchmarks them against other relevant compounds.
Comparative Biodistribution of Bone-Seeking Agents
The following table summarizes the quantitative biodistribution data of various this compound conjugates and other bone-seeking agents. The data, presented as percentage of injected dose per gram of tissue (%ID/g), highlights the bone uptake and clearance from major non-target organs at different time points post-injection.
| Conjugate | Animal Model | Time Post-Injection | Bone (%ID/g) | Blood (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) |
| This compound Conjugates | ||||||
| 153Sm-DOTMP | Wistar Rats | 30 min | 4.52 ± 0.49 | - | - | - |
| 153Sm-DOTMP | Wistar Rats | 48 hours | ~56% of injected activity in total bone | - | - | - |
| 177Lu-DOTMP | Wistar Rats | 4 hours | 2.15 ± 0.07 | - | - | - |
| 177Lu-DOTMP | Wistar Rats | 7 days | 1.9 ± 0.06 | - | - | - |
| 99mTc-DOTMP | BALB/c Mice | 30 min | 4.74 ± 0.36 | 1.31 ± 0.40 | 4.36 ± 0.42 | - |
| 99mTc-DOTMP | BALB/c Mice | 24 hours | 3.03 ± 0.26 | - | 0.67 ± 0.14 | - |
| 175Yb-DOTMP | Wild-type Rats | 2 hours | 3.92 | - | - | - |
| 175Yb-DOTMP | Wild-type Rats | 4 days | 3.91 | - | - | - |
| Alternative Bone-Seeking Agents | ||||||
| 177Lu-EDTMP | Wistar Rats | - | Marginally higher than 177Lu-DOTMP | Slower clearance than 177Lu-DOTMP | Higher retention than 177Lu-DOTMP | Higher retention than 177Lu-DOTMP |
Experimental Protocols
The assessment of bone-seeking affinity of this compound conjugates typically involves the following key experimental stages:
Preparation and Radiolabeling of this compound Conjugates
The general procedure for preparing radiolabeled this compound conjugates involves the chelation of a radionuclide by the this compound ligand.
-
Ligand Solution Preparation: this compound is dissolved in a suitable buffer, often a bicarbonate solution (e.g., 0.5 M NaHCO3), to achieve a desired concentration (e.g., 20 mg/mL). The pH is adjusted to a range of 6-8 to facilitate complexation.
-
Radionuclide Preparation: The radionuclide (e.g., 177Lu, 153Sm) is obtained in a suitable form, often as a chloride salt in a dilute acid solution (e.g., 0.05 N HCl). For no-carrier-added (NCA) radionuclides, a separation step from the target material is performed.
-
Radiolabeling Reaction: The radionuclide solution is added to the this compound solution. The reaction mixture is then incubated at room temperature or with gentle heating for a specific duration (e.g., 45 minutes to 1 hour) with continuous stirring. The molar ratio of ligand to metal is a critical parameter and is optimized for each conjugate. For instance, 153Sm-DOTMP can be prepared with a low ligand-to-metal ratio (e.g., 2:1 or 3:1), whereas 153Sm-EDTMP often requires a much larger excess of the ligand.
-
Quality Control: The radiochemical purity of the final product is determined using techniques like radio-thin-layer chromatography (RTLC) to ensure that the radionuclide is efficiently complexed by this compound.
In Vivo Biodistribution Studies
Animal models are essential for evaluating the in vivo behavior of this compound conjugates.
-
Animal Models: A variety of animal models are utilized, including Wistar rats, BALB/c mice, and rabbits.[1][2][3][4] For studies investigating bone metastases, specific cancer cell lines can be implanted to create disease models.[5]
-
Administration: The radiolabeled this compound conjugate is administered to the animals, typically via intravenous injection (e.g., through the tail vein). The injected volume and radioactivity are carefully controlled.
-
Sample Collection and Measurement: At predetermined time points post-injection (e.g., 30 minutes, 1 hour, 4 hours, 24 hours, 48 hours, 7 days), the animals are euthanized. Major organs and tissues (including bone, blood, kidney, liver, muscle, etc.) are excised, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The radioactivity in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the quantitative comparison of the uptake and clearance of the conjugate in different tissues.
Visualizing the Mechanism and Workflow
To better understand the processes involved in assessing this compound conjugates, the following diagrams illustrate the bone-targeting mechanism and a typical experimental workflow.
References
- 1. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 2. Preparation and biological evaluation of 153Sm-DOTMP as a potential agent for bone pain palliation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production and quality control 177Lu (NCA)—this compound as a potential agent for bone pain palliation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [99mTc]-1,4,7,10-Tetraazacyclododecane tetramethylenephosphonic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Animal Models of Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of Dotmp Imaging with Histological Findings
For researchers and drug development professionals utilizing DOTMP-based imaging agents, rigorous validation of imaging signals with ground-truth histological data is paramount. This guide provides a framework for performing such cross-validation, outlining comparative methodologies and data presentation. While direct cross-validation studies for this compound imaging are not extensively published, this guide synthesizes established protocols for radiopharmaceutical imaging and histological correlation to offer a comprehensive "how-to" for researchers in the field.
Comparative Data Summary
To objectively compare this compound imaging results with histological findings, quantitative data should be meticulously collected and organized. The following table outlines key parameters for comparison:
| Parameter | This compound Imaging | Histological Analysis |
| Localization | Signal intensity in region of interest (ROI) | Cellular/subcellular localization of agent/marker |
| Distribution | % Injected Dose per gram (%ID/g) in tissues | Staining intensity/distribution score in tissue sections |
| Targeting Specificity | Target-to-background signal ratio | Presence/absence of staining in target vs. non-target cells |
| Biological Effect | Not directly measured | Cellular morphology, apoptosis, necrosis, etc. (e.g., H&E) |
| Agent Accumulation | Autoradiography signal | Correlated staining (e.g., Prussian Blue for iron-based agents) |
Experimental Workflow
A systematic workflow is crucial for the successful cross-validation of this compound imaging with histology. The following diagram illustrates the key steps involved, from animal preparation to data analysis.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are foundational protocols for this compound imaging and subsequent histological analysis.
This compound Imaging Protocol
This protocol is based on preclinical studies of this compound-based radiopharmaceuticals.[1][2]
-
Radiolabeling of this compound:
-
Prepare a solution of this compound ligand.
-
Add the radionuclide of choice (e.g., 99mTc, 177Lu) to the this compound solution.[1][2]
-
Incubate the mixture at room temperature for the recommended duration (e.g., 45 minutes).
-
Determine the radiochemical purity using methods like radio-thin-layer chromatography (RTLC). A purity of >95% is generally required.
-
-
Animal Studies:
-
Administer the radiolabeled this compound complex intravenously to the animal model (e.g., mice or rats).
-
At designated time points post-injection (e.g., 1, 3, 24 hours), perform in vivo imaging using a suitable modality (e.g., SPECT/CT).
-
Following the final imaging session, euthanize the animals and harvest tissues of interest (e.g., bone, tumor, major organs).
-
-
Biodistribution Analysis:
-
Weigh the harvested tissues.
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[1]
-
Histological Staining Protocols
Following tissue harvesting, histological analysis provides microscopic validation of the imaging findings.
Hematoxylin and Eosin (H&E) Staining:
H&E staining is a standard histological method used to visualize tissue morphology.
-
Tissue Fixation and Processing:
-
Immediately after harvesting, fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the fixed tissues through a series of graded ethanol solutions.
-
Clear the tissues with xylene and embed in paraffin wax.
-
-
Sectioning:
-
Cut paraffin-embedded tissue blocks into thin sections (e.g., 4-5 µm) using a microtome.
-
Mount the sections on glass slides.
-
-
Staining Procedure:
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Stain with Harris hematoxylin solution for approximately 8 minutes to stain cell nuclei blue.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol to remove excess stain.
-
"Blue" the sections in a weak alkaline solution (e.g., 0.2% ammonia water).
-
Counterstain with eosin Y solution for 30 seconds to 5 minutes to stain cytoplasm and extracellular matrix in shades of pink and red.
-
Dehydrate the stained sections through graded alcohols and clear in xylene.
-
Mount a coverslip on the slide using a permanent mounting medium.
-
Prussian Blue Staining for Iron Detection:
If the this compound agent were complexed with an iron-based nanoparticle, Prussian blue staining could be used to visualize iron deposits within the tissue.
-
Section Preparation: Prepare tissue sections as described for H&E staining (fixation, embedding, sectioning, deparaffinization, and rehydration).
-
Staining Solution: Prepare a fresh working solution by mixing equal parts of 20% aqueous hydrochloric acid and 10% aqueous potassium ferrocyanide.
-
Staining: Immerse the slides in the Prussian blue staining solution for 20 minutes.
-
Washing: Rinse the slides thoroughly in distilled water.
-
Counterstaining (Optional): Counterstain with a nuclear fast red solution for 5 minutes to provide context for the blue iron stain.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount a coverslip.
Signaling Pathways
While this compound imaging itself does not directly elucidate signaling pathways, the validation of its targeting can be linked to pathways relevant to the disease model. For instance, in the context of bone metastases, this compound's affinity for hydroxyapatite is the primary mechanism of localization. The underlying cancer biology driving the bone lesions involves complex signaling pathways. The diagram below illustrates a simplified representation of signaling pathways involved in osteoblastic and osteolytic bone metastases.
References
The Bone-Targeting Efficacy of Dotmp: A Comparative Analysis with Other Bisphosphonates
For Immediate Release
This guide provides a comprehensive comparison of 1,4,7,10-tetraazacyclodododecane-1,4,7,10-tetramethylene phosphonic acid (Dotmp) with other widely used bisphosphonates for bone-targeting applications. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data on hydroxyapatite binding, in vivo biodistribution, and therapeutic applications to offer an objective evaluation of these compounds' performance.
Executive Summary
Bisphosphonates are a class of drugs renowned for their high affinity for the bone mineral, hydroxyapatite, making them effective agents for treating a range of bone disorders, including osteoporosis and cancer-related bone metastases. This compound, a macrocyclic polyaminophosphonic acid, has demonstrated significant promise as a bone-targeting ligand, particularly in the realm of radiopharmaceuticals for bone pain palliation. This guide delves into the comparative efficacy of this compound against other prominent bisphosphonates such as Zoledronate, Alendronate, and Risedronate, supported by quantitative data and detailed experimental methodologies.
Comparative Analysis of Bone-Targeting Performance
Hydroxyapatite Binding Affinity
The binding affinity of various bisphosphonates to hydroxyapatite has been quantified in several studies. A common method involves measuring the retention time of the bisphosphonate on a hydroxyapatite chromatography column. Longer retention times indicate a stronger binding affinity. Another method calculates the affinity constant (KL) from kinetic studies of hydroxyapatite crystal growth inhibition.
| Bisphosphonate | Retention Time on HAP Column (min) | Affinity Constant (KL) Rank Order for HAP Growth Inhibition |
| Zoledronate | 22.0 ± 0.3[1] | 1 (Highest Affinity)[2] |
| Alendronate | Not Reported | 2[2] |
| Ibandronate | Not Reported | 3[2] |
| Risedronate | 16.16 ± 0.44[1] | 4 |
| Etidronate | Not Reported | 5 |
| Clodronate | Not Reported | 6 (Lowest Affinity) |
| This compound | Not Directly Reported | Not Directly Reported |
HAP: Hydroxyapatite
While a direct comparison value for this compound is unavailable, its extensive and successful use in bone-seeking radiopharmaceuticals, which demonstrate high and specific uptake in bone, strongly suggests a high binding affinity to hydroxyapatite.
In Vivo Biodistribution
Biodistribution studies in animal models are crucial for evaluating the in vivo bone-targeting efficiency of bisphosphonates. These studies typically involve administering a radiolabeled version of the compound and measuring its concentration in various organs and tissues over time. The percentage of the injected dose per gram of tissue (%ID/g) is a key metric for comparison.
A comparative study of ¹⁷⁷Lu-EDTMP and ¹⁷⁷Lu-DOTMP revealed that while ¹⁷⁷Lu-EDTMP had a marginally higher skeletal accumulation, ¹⁷⁷Lu-DOTMP exhibited faster blood clearance and lower retention in the liver and kidneys, which can be advantageous in reducing off-target toxicity.
| Radiopharmaceutical | Organ | %ID/g at 4 hours post-injection (Wistar Rats) |
| ¹⁷⁷Lu-DOTMP | Femur | ~2.15 |
| ¹⁷⁷Lu-DOTMP | Blood | Very Low (rapid clearance) |
| ¹⁷⁷Lu-DOTMP | Liver | Low |
| ¹⁷⁷Lu-DOTMP | Kidney | Low |
| ¹⁷⁷Lu-EDTMP | Femur | Marginally higher than ¹⁷⁷Lu-DOTMP |
| ¹⁷⁷Lu-EDTMP | Liver | Higher than ¹⁷⁷Lu-DOTMP |
| ¹⁷⁷Lu-EDTMP | Kidney | Higher than ¹⁷⁷Lu-DOTMP |
EDTMP: Ethylenediaminetetramethylene phosphonic acid
These data highlight the excellent bone-targeting properties of this compound, characterized by significant uptake in the target tissue (bone) and rapid clearance from non-target organs.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Hydroxyapatite Binding Assay (Chromatography Method)
This protocol is based on the methodology described for comparing the binding affinities of various bisphosphonates.
Objective: To determine the relative binding affinity of bisphosphonates to hydroxyapatite.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Hydroxyapatite (HAP) column
-
Bisphosphonate standards (e.g., Zoledronate, Risedronate)
-
Phosphate buffer (pH 6.8)
-
UV detector
Procedure:
-
Equilibrate the HAP column with the phosphate buffer at a constant flow rate.
-
Inject a standard solution of the bisphosphonate onto the column.
-
Elute the bisphosphonate from the column using a phosphate buffer gradient.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
The retention time, the time it takes for the bisphosphonate to pass through the column, is recorded. A longer retention time indicates a stronger binding affinity to the HAP stationary phase.
-
Repeat the procedure for each bisphosphonate to be tested for a comparative analysis.
In Vivo Biodistribution Study in Rodents
This protocol outlines a general procedure for assessing the biodistribution of radiolabeled bisphosphonates in a rat model.
Objective: To determine the tissue distribution and bone uptake of a radiolabeled bisphosphonate over time.
Materials:
-
Radiolabeled bisphosphonate (e.g., ¹⁷⁷Lu-DOTMP)
-
Healthy Wistar rats (or other suitable rodent model)
-
Gamma counter
-
Anesthetic agent
-
Syringes and needles for injection and blood collection
Procedure:
-
Administer a known amount of the radiolabeled bisphosphonate to the rats via intravenous injection (typically through the tail vein).
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of animals.
-
Collect blood samples and dissect major organs and tissues of interest (e.g., femur, liver, kidneys, spleen, muscle).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
The data are then used to assess the extent of bone uptake and clearance from non-target tissues.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
References
Evaluating the Safety and Toxicity Profile of DOTMP-Based Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe chelating agents is paramount in the design of radiopharmaceuticals and other metal-based diagnostic and therapeutic agents. Among the various chelators available, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) has garnered significant interest, particularly for its application in bone-seeking radiopharmaceuticals. This guide provides a comparative evaluation of the safety and toxicity profile of this compound-based agents against other commonly used alternatives, namely DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid). This analysis is supported by available experimental data to aid researchers in making informed decisions for their drug development programs.
Executive Summary
This compound-based agents, particularly those used in radiopharmaceuticals for bone applications, demonstrate a promising safety profile characterized by rapid blood clearance and primary excretion through renal routes. While comprehensive comparative data on acute toxicity and in vitro cytotoxicity is still emerging, available studies suggest that the toxicity of these chelating agents is often linked to the specific metallic ion they carry and the overall stability of the complex. Macrocyclic chelators like this compound and DOTA generally form more stable complexes in vivo compared to linear chelators like DTPA, which can translate to a more favorable toxicity profile by minimizing the release of free metal ions.
Acute Toxicity Comparison
| Agent | Animal Model | Route of Administration | LD50 Value | Reference |
| 99mTc-DOTMP | BALB/c mice | Intravenous | 70 mg/kg | [1] |
| DOTA-based Agents | Data not consistently reported for direct comparison | - | - | |
| DTPA-based Agents | Data not consistently reported for direct comparison | - | - |
Note: The lack of standardized reporting for LD50 values of DOTA and DTPA complexes under comparable conditions to the reported 99mTc-DOTMP value makes a direct quantitative comparison challenging. The toxicity of these agents is highly dependent on the chelated metal and the specific conjugate.
In Vitro Cytotoxicity
In vitro cytotoxicity assays are crucial for assessing the direct effect of a compound on cell viability. Parameters such as the half-maximal inhibitory concentration (IC50) are used to quantify a substance's potency in inhibiting cell growth. While specific IC50 values for this compound-based agents are not widely published, some studies provide insights into their cytotoxic mechanisms. For instance, 177Lu-DOTMP has been shown to induce apoptosis and G2/M cell cycle arrest in a dose-dependent manner in the MG63 osteosarcoma cell line, suggesting a mechanism of targeted cell killing.
Comparative cytotoxicity data for DOTA and DTPA conjugates are more readily available, though direct comparisons with this compound are scarce. The cytotoxicity of these complexes is often evaluated in the context of their therapeutic application, such as in peptide receptor radionuclide therapy (PRRT).
| Chelator | Conjugate/Complex | Cell Line | IC50/EC50 Value | Reference |
| This compound | 177Lu-DOTMP | MG63 | Induces apoptosis and G2/M arrest (dose-dependent) | |
| DOTA | Various peptide conjugates (e.g., DOTA-TATE) | Various | Highly variable depending on peptide and cell line | |
| DTPA | Various peptide and antibody conjugates | Various | Highly variable depending on conjugate and cell line |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of safety and toxicity data. Below are generalized protocols for key experiments cited in this guide.
Acute Toxicity (LD50) Determination in Mice
This protocol is based on the principles outlined in the OECD guidelines for the testing of chemicals (e.g., OECD 423).
Objective: To determine the median lethal dose (LD50) of a test substance after a single administration.
Materials:
-
Test substance (this compound, DOTA, or DTPA based agent)
-
Vehicle (e.g., sterile saline)
-
Healthy, young adult mice (e.g., BALB/c strain), typically of a single sex
-
Syringes and needles for administration
-
Animal balance
Procedure:
-
Dose Preparation: Prepare a series of graded doses of the test substance in the vehicle.
-
Animal Grouping: Randomly assign animals to different dose groups, with a typical group size of 5-10 animals. Include a control group that receives only the vehicle.
-
Administration: Administer a single dose of the test substance to each animal in the respective group, typically via intravenous or intraperitoneal injection.
-
Observation: Observe the animals for signs of toxicity and mortality continuously for the first few hours post-administration and then periodically for at least 14 days. Record all clinical signs, including changes in behavior, appearance, and body weight.
-
Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value using a recognized statistical method, such as the Probit analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the cytotoxic effect of a test substance on a cell line and calculate the IC50 value.
Materials:
-
Test substance (this compound, DOTA, or DTPA based agent)
-
Target cell line (e.g., a cancer cell line)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the test substance in cell culture medium and add them to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the test substance concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams, created using the DOT language, illustrate a simplified signaling pathway for apoptosis and a typical workflow for an in vivo toxicity study.
Conclusion
This compound-based agents represent a valuable class of chelators for the development of radiopharmaceuticals and other metal-based agents. The available data suggests a favorable safety profile, particularly for bone-targeting applications, characterized by efficient clearance and high in vivo stability. While direct comparative toxicity data with DOTA and DTPA is limited, the general principle that macrocyclic chelators offer enhanced stability holds promise for the safety of this compound complexes. Further head-to-head studies quantifying the acute toxicity and in vitro cytotoxicity of a broader range of this compound, DOTA, and DTPA complexes under standardized conditions are warranted to provide a more definitive comparative assessment. Researchers are encouraged to consider the specific metal ion, the nature of the targeting moiety, and the overall stability of the complex when evaluating the potential toxicity of these agents.
References
A Meta-Analysis of Clinical Trials on Dotmp for Bone Pain Palliation: A Comparative Guide
In the landscape of therapeutic radiopharmaceuticals for the palliation of bone pain arising from metastatic cancer, Dotmp (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid), particularly when labeled with Lutetium-177 (¹⁷⁷Lu-DOTMP), has emerged as a promising agent. This guide provides a meta-analytical overview of clinical trials involving ¹⁷⁷Lu-DOTMP, offering a direct comparison with other established radiopharmaceuticals, namely ¹⁷⁷Lu-EDTMP, Samarium-153 EDTMP (¹⁵³Sm-EDTMP), and Strontium-89 Chloride (⁸⁹Sr-Chloride). The content herein is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Comparative Efficacy and Safety of Radiopharmaceuticals
The primary objective of radionuclide therapy in this context is to alleviate pain and improve the quality of life for patients with bone metastases. The efficacy of these agents is typically measured by the degree of pain relief, categorized as complete, partial, or overall response. Safety is primarily assessed by monitoring hematological toxicity, as the bone marrow is a critical organ at risk.
Table 1: Comparative Efficacy of Radiopharmaceuticals for Bone Pain Palliation
| Radiopharmaceutical | Overall Response Rate (%) | Complete Response Rate (%) | Partial Response Rate (%) | Primary Cancer Types Studied |
| ¹⁷⁷Lu-DOTMP | 77.8[1] | 29.6[1] | 33.3[1] | Breast, Prostate, Lung[1] |
| ¹⁷⁷Lu-EDTMP | 80 - 86[2] | 13 - 55 | 41.67 - 58.33 | Breast, Prostate |
| ¹⁵³Sm-EDTMP | 55 - 85 | ~33.3 | ~58.3 | Prostate, Breast, Lung |
| ⁸⁹Sr-Chloride | 71.2 - 80+ | 22 - 34.6 | - | Prostate, Breast, Various others |
Table 2: Comparative Hematological Toxicity
| Radiopharmaceutical | Grade 1/2 Leukopenia (%) | Grade 1/2 Thrombocytopenia (%) | Grade 2/3 Anemia (%) | Notes |
| ¹⁷⁷Lu-DOTMP | 11.1 | 18.5 | 37 | Toxicity was reported as transient and mild-moderate. |
| ¹⁷⁷Lu-EDTMP | - | - | Grade I/II: 24%, Grade III/IV: 19% | Anemia was the most common hematologic toxicity. |
| ¹⁵³Sm-EDTMP | - | - | - | Dose-related marrow suppression is the primary toxicity. |
| ⁸⁹Sr-Chloride | - | - | - | Hematologic toxicity is a known side effect, with platelet counts decreasing by ~30%. |
Mechanism of Action: Targeting Osteoblastic Activity
The therapeutic efficacy of these bone-seeking radiopharmaceuticals is rooted in their ability to localize at sites of high bone turnover, characteristic of osteoblastic metastases. The phosphonate chelators (this compound and EDTMP) have a high affinity for the hydroxyapatite matrix of the bone. Strontium, being a calcium analogue, is also readily incorporated into the bone matrix. Once localized, the radioisotope (¹⁷⁷Lu, ¹⁵³Sm, or ⁸⁹Sr) emits beta radiation, which induces cellular damage and apoptosis in the rapidly proliferating tumor cells and surrounding tissue, leading to pain relief.
The development of osteoblastic metastases is a complex process involving intricate signaling between tumor cells and the bone microenvironment. Two key signaling pathways are central to this process: the Wnt/β-catenin pathway and the RANK/RANKL/Osteoprotegerin (OPG) pathway. Tumor cells can secrete factors that activate the Wnt pathway in osteoblasts, promoting their proliferation and differentiation, leading to excessive bone formation. The RANKL/RANK signaling axis, primarily known for its role in osteoclastogenesis, also influences osteoblast activity.
Experimental Protocols: A Comparative Overview
The design and execution of clinical trials for these radiopharmaceuticals share common principles but differ in specific details such as inclusion/exclusion criteria, administered activity, and endpoints. A generalized workflow for these trials is depicted below.
References
Safety Operating Guide
Navigating the Safe Disposal of DOTMP: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP), a chelating agent frequently utilized in radiopharmaceutical research and development. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Hazard Information
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The primary GHS pictogram associated with these hazards is the Exclamation Mark .
Table 1: this compound Hazard and Safety Information
| Hazard Category | GHS Code | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), lab coat, closed-toe shoes |
| Eye Irritation | H319 | Causes serious eye irritation | Safety glasses with side shields or chemical splash goggles |
| Respiratory Irritation | H335 | May cause respiratory irritation | Use in a well-ventilated area or with a fume hood |
In the event of exposure, immediate first aid is crucial:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After skin contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Procedures for Non-Radioactive this compound
For this compound that has not been complexed with a radionuclide, disposal as hazardous chemical waste is required.
Step 1: Segregation and Collection
-
Collect all this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with phosphonic acids and should be kept securely closed when not in use.
Step 2: Labeling
-
Label the waste container with "Hazardous Waste," the full chemical name "1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (this compound)," and the associated hazard pictograms.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 4: Disposal Request
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The key GHS precautionary statement for disposal is P501: Dispose of contents/container in accordance with local/regional/national/international regulations .[1]
Disposal Procedures for this compound Complexed with Radionuclides
Given this compound's primary application in radiopharmaceuticals, it is frequently complexed with radioactive isotopes. This necessitates that the waste be handled as radioactive waste, which may also be classified as mixed waste (both radioactive and hazardous).
Step 1: Characterization of Waste
-
Identify the radionuclide, its activity level, and its half-life.
-
Determine if the waste is purely radioactive or a mixed waste (containing both radioactive and hazardous chemical components).
Step 2: Segregation and Shielding
-
Collect all radioactive this compound waste in a designated radioactive waste container.
-
Use appropriate shielding (e.g., lead-lined containers) based on the type and energy of the radiation emitted.
Step 3: Decay-in-Storage (DIS)
-
For waste containing short-lived radionuclides, the primary disposal method is often decay-in-storage.
-
Store the waste in a secure, shielded location until the radioactivity has decayed to background levels. A general rule of thumb is to store the waste for at least 10 half-lives.
-
Once the waste has decayed and is no longer radioactive, it can be disposed of as hazardous chemical waste following the procedures for non-radioactive this compound.
Step 4: Labeling for Radioactive Waste
-
Label the container with the universal radiation symbol (trefoil), the radionuclide, the activity level, the date, and the words "Caution, Radioactive Material."
Step 5: Disposal of Long-Lived Radioactive Waste
-
For waste containing long-lived radionuclides where decay-in-storage is not feasible, disposal must be arranged through your institution's Radiation Safety Officer (RSO) and a licensed radioactive waste disposal facility.
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The procedures outlined above are based on established best practices for the management of hazardous and radioactive laboratory waste. Researchers should always consult their institution's specific waste disposal guidelines and EHS or RSO for guidance.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal of both non-radioactive and radioactive this compound waste.
Caption: Logical workflow for the disposal of non-radioactive and radioactive this compound waste.
Caption: Key safety precautions and first aid responses for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
